Technical Whitepaper: Structural Characterization and Synthetic Methodology of N-(4-Aminophenyl)-2-(2-methylphenoxy)propanamide
Executive Summary N-(4-Aminophenyl)-2-(2-methylphenoxy)propanamide, registered under CAS number 954271-80-8[1][2], is a highly versatile synthetic intermediate and pharmacophore scaffold. Featuring a substituted aryloxyp...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
N-(4-Aminophenyl)-2-(2-methylphenoxy)propanamide, registered under CAS number 954271-80-8[1][2], is a highly versatile synthetic intermediate and pharmacophore scaffold. Featuring a substituted aryloxypropanamide core, this compound is structurally analogous to several classes of biologically active molecules, including ion channel modulators, cardiovascular agents, and agrochemicals[3]. This technical guide provides an in-depth breakdown of its physicochemical properties, structural causality, and a validated synthetic methodology designed for high-yield, stereoretentive production.
Physicochemical Profiling
Understanding the baseline physicochemical properties is critical for downstream assay development, purification, and formulation. The quantitative data summarized below reflects the compound's molecular architecture[1][4].
As an application scientist, it is imperative to view a molecule not just as a static structure, but as a dynamic assembly of functional domains. Each moiety in N-(4-Aminophenyl)-2-(2-methylphenoxy)propanamide serves a specific mechanistic purpose:
o-Tolyloxy Group : The 2-methylphenoxy ether provides a lipophilic aromatic ring that readily engages in
stacking or hydrophobic interactions within a target protein's binding pocket. The ortho-methyl substitution restricts bond rotation, effectively locking the conformation to minimize the entropic penalty upon binding.
Propanamide Linker : The amide bond acts as a rigid, directional bioisostere. Crucially, the
-methyl group at the C2 position introduces a chiral center. This allows for stereospecific target engagement, as individual enantiomers (R vs. S) often exhibit drastically different biological activities.
p-Aminophenyl Moiety : The terminal primary amine serves a dual purpose. Biologically, it improves aqueous solubility and acts as a hydrogen bond donor. Synthetically, it acts as a highly reactive handle for further derivatization (e.g., urea formation, reductive amination) to build expanded molecular libraries.
Pharmacophore mapping of N-(4-Aminophenyl)-2-(2-methylphenoxy)propanamide structural domains.
Experimental Workflows: De Novo Synthesis Protocol
The following protocol outlines a robust, three-phase synthetic route. Every step is designed as a self-validating system, incorporating in-process controls to ensure high fidelity and prevent downstream contamination.
Three-phase synthetic workflow for N-(4-Aminophenyl)-2-(2-methylphenoxy)propanamide.
Phase 1: Etherification and Saponification
Objective : Synthesize the intermediate 2-(o-tolyloxy)propanoic acid.
Causality : Potassium carbonate (K₂CO₃) is selected as a mild base to deprotonate 2-methylphenol without hydrolyzing the ethyl 2-bromopropanoate prematurely. DMF is utilized as the solvent due to its high dielectric constant, which accelerates the Sₙ2 displacement of the bromide.
Protocol :
Dissolve 2-methylphenol (1.0 eq) in anhydrous DMF. Add K₂CO₃ (1.5 eq) and stir for 30 minutes at room temperature.
Add ethyl 2-bromopropanoate (1.1 eq) dropwise. Heat to 60 °C for 4 hours.
Validation Check: Monitor via TLC (Hexanes:EtOAc 8:2). The phenol spot must be completely consumed.
Quench with water, extract with EtOAc, and concentrate.
Dissolve the crude ester in THF/MeOH/H₂O (2:1:1) and add NaOH (2.0 eq). Stir for 2 hours to saponify the ester.
Acidify with 1M HCl to pH 2, extract with DCM, dry over Na₂SO₄, and concentrate to yield 2-(o-tolyloxy)propanoic acid.
Causality : Direct reaction with p-phenylenediamine would lead to uncontrollable bis-acylation. Therefore, 4-nitroaniline is used as a masked amine. EDCI is chosen as a water-soluble carbodiimide, allowing for facile byproduct removal during aqueous workup. HOBt is added to form an active ester intermediate, which suppresses the racemization of the C2 chiral center and prevents the formation of unreactive N-acylureas[5][6].
Protocol :
Dissolve 2-(o-tolyloxy)propanoic acid (1.0 eq) in anhydrous DCM.
Add EDCI (1.2 eq), HOBt (1.2 eq), and DIPEA (2.5 eq). Stir for 15 minutes to pre-form the active ester.
Add 4-nitroaniline (1.0 eq) and stir at room temperature for 12 hours.
Validation Check: LC-MS should indicate the complete consumption of the acid and the appearance of the nitro-amide intermediate.
Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃, and brine. Dry and concentrate.
Phase 3: Chemoselective Reduction
Objective : Yield the final target, N-(4-Aminophenyl)-2-(2-methylphenoxy)propanamide.
Causality : Palladium on carbon (Pd/C) under a hydrogen atmosphere provides a clean, surface-mediated reduction of the nitro group. This chemoselective approach avoids the use of harsh metal/acid dissolving conditions (e.g., Fe/HCl), thereby preventing unwanted cleavage of the sensitive aryloxy ether or amide bonds[7][8].
Protocol :
Dissolve the intermediate from Phase 2 in degassed Methanol.
Add 10% Pd/C (0.1 eq by weight) under an inert argon atmosphere.
Purge the flask with Hydrogen gas and stir vigorously under a balloon of H₂ (1 atm) at room temperature for 4 hours.
Validation Check: Monitor via LC-MS. The [M+H]⁺ peak must shift from the nitro mass to the amine mass (m/z 271.1).
Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
Concentrate the filtrate in vacuo and purify via flash chromatography (DCM:MeOH 95:5) to afford the pure target compound.
Analytical Validation Protocol
To ensure the scientific integrity of the synthesized batch, the following analytical signatures must be confirmed before utilizing the compound in biological assays:
LC-MS (ESI+) : Expected pseudo-molecular ion[M+H]⁺ at m/z 271.1.
¹H NMR (400 MHz, DMSO-d₆) : Validation requires the observation of a characteristic doublet (~1.5 ppm, 3H) for the
-methyl group, a quartet (~4.8 ppm, 1H) for the chiral methine proton, a broad singlet (~5.0 ppm, 2H) for the primary amine (exchangeable with D₂O), and a downfield amide singlet (>9.5 ppm, 1H).
References
Title : Amide bond formation: beyond the myth of coupling reagents
Source : Chemical Society Reviews (E. Valeur & M. Bradley, 2009)
URL :[Link]
Title : Reflections on the Teaching Practices for the Reduction of Nitroarenes: Updating Methodologies and Considerations of the Mechanism
Source : Journal of Chemical Education (A. F. Parsons et al., 2023)
URL :[Link]
Whitepaper: Pharmacological Potential of N-(4-Aminophenyl)-2-(2-methylphenoxy)propanamide Derivatives
Executive Summary The pursuit of novel, multi-targeted pharmacophores is a cornerstone of modern drug discovery. The compound N-(4-Aminophenyl)-2-(2-methylphenoxy)propanamide (CAS: 954271-80-8) represents a highly versat...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The pursuit of novel, multi-targeted pharmacophores is a cornerstone of modern drug discovery. The compound N-(4-Aminophenyl)-2-(2-methylphenoxy)propanamide (CAS: 954271-80-8) represents a highly versatile structural scaffold[1]. By integrating a lipophilic phenoxy ether, a chiral propanamide linker, and a hydrogen-bonding aminophenyl moiety, this class of derivatives exhibits significant pleiotropic potential. This technical guide explores the rational design, mechanistic pathways, and self-validating experimental protocols required to harness these derivatives for neuropharmacological and oncological applications.
Molecular Architecture and Structural Rationale
In medicinal chemistry, the fusion of distinct pharmacophores often yields synergistic biological activities. The N-(4-Aminophenyl)-2-(2-methylphenoxy)propanamide scaffold is strategically divided into three functional zones:
The 2-Methylphenoxy Core: The ortho-methyl substitution is not merely decorative; it introduces critical steric hindrance. This restriction limits the rotational degrees of freedom around the ether linkage, locking the molecule into a bioactive conformation. This conformational restriction reduces the entropic penalty upon target binding and enhances lipophilicity, which is crucial for blood-brain barrier (BBB) penetration in neuro-active derivatives[2].
The Chiral Propanamide Linker: The alpha-methyl group on the propanamide chain introduces a stereocenter. Enantiomeric separation is vital here, as the spatial orientation dictates optimal vector projection into target binding pockets. Stereospecificity often separates potent therapeutic efficacy from off-target toxicity[2].
The N-(4-Aminophenyl) Motif: The para-substituted primary amine acts as a potent hydrogen-bond donor and acceptor. In kinase inhibitors, this moiety frequently targets the solvent-exposed hinge region[3]. In epigenetic modulators, such as DNA methyltransferase (DNMT) inhibitors, the aminophenyl group forms critical electrostatic interactions within the catalytic pocket, driving gene re-expression[4].
Pleiotropic pharmacological targeting by the phenoxypropanamide scaffold.
Phenoxypropanamide derivatives are well-documented for their anticonvulsant properties, primarily functioning as state-dependent blockers of VGSCs (e.g., Nav1.2, Nav1.6)[5]. The lipophilic 2-methylphenoxy tail inserts into the hydrophobic pore of the channel, while the amide linker interacts with the local dipole moments of the channel's inner vestibule. This mechanism stabilizes the inactive state of the channel, preventing the high-frequency repetitive firing characteristic of epileptic seizures.
Oncology: Kinase and Epigenetic Inhibition
Recent structure-based virtual screening has identified phenoxyacetamide and propanamide derivatives as potent inhibitors of the BCR-ABL1 fusion kinase, a primary driver of chronic myeloid leukemia (CML)[6]. Furthermore, the N-(4-aminophenyl) benzamide/amide structural class has been extensively validated as an inhibitor of DNMT1 and DNMT3A, inducing the re-expression of silenced tumor suppressor genes[4]. The dual capability of this scaffold to inhibit both hyperactive kinases and aberrant epigenetic silencing makes it a prime candidate for combination oncology therapies.
Self-Validating Experimental Methodologies
As a Senior Application Scientist, I emphasize that protocols must not only generate data but also internally validate their own accuracy. The following workflows are designed with intrinsic quality control checkpoints.
Chemical Synthesis and Structural Validation
The synthesis of N-(4-Aminophenyl)-2-(2-methylphenoxy)propanamide requires a controlled, two-step amidation and reduction sequence to prevent the oxidation of the sensitive primary amine[7][8].
Protocol:
Activation: React 2-(2-methylphenoxy)propanoic acid (1.0 eq) with oxalyl chloride (1.2 eq) and a catalytic amount of DMF in anhydrous dichloromethane (DCM) at 0°C for 2 hours to form the acid chloride.
Causality: Oxalyl chloride is preferred over thionyl chloride to prevent unwanted chlorination of the electron-rich phenoxy ring.
Amidation: Add the acid chloride dropwise to a solution of 4-nitroaniline (1.1 eq) and N,N-diisopropylethylamine (DIPEA, 2.0 eq) in DCM. Stir at room temperature for 12 hours.
Reduction: Isolate the intermediate N-(4-nitrophenyl)-2-(2-methylphenoxy)propanamide. Dissolve in ethanol and add Tin(II) chloride dihydrate (SnCl₂·2H₂O, 5.0 eq). Reflux at 70°C for 4 hours[8].
Causality: SnCl₂ selectively reduces the nitro group to a primary amine without cleaving the ether linkage or the amide bond, which can occur under harsh catalytic hydrogenation conditions.
Self-Validation: Confirm the product via ¹H-NMR and LC-MS. The disappearance of the nitro-adjacent aromatic proton shifts and the appearance of a broad singlet integrating to 2H (the -NH₂ group) at ~5.0 ppm in DMSO-d6 confirms successful reduction.
Self-validating experimental workflow from chemical synthesis to cellular phenotyping.
In Vitro VGSC Radioligand Binding Assay
To confirm the neuropharmacological potential, a radioligand displacement assay targeting Site 2 of the sodium channel is utilized[5].
Protocol:
Preparation: Isolate rat brain cortical membranes and suspend in a HEPES-buffered assay solution (pH 7.4).
Incubation: Incubate membranes with 2 nM [³H]batrachotoxin (a Site 2 specific ligand) and varying concentrations of the test derivative (0.1 nM to 100 µM) for 60 minutes at 37°C.
Causality: [³H]batrachotoxin is explicitly chosen because it binds to the pore (Site 2). Displacement of this ligand proves the compound acts as a direct pore blocker rather than an allosteric modulator at other sites.
Filtration & Readout: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters. Measure retained radioactivity via liquid scintillation counting.
Self-Validation: Include Safinamide as a positive control[5]. Calculate the Z'-factor for the assay plate; a Z'-factor > 0.6 validates the assay's robustness and signal-to-noise ratio, ensuring the IC₅₀ values calculated are statistically sound.
Quantitative Structure-Activity Relationship (SAR) Data
To guide future drug development, the following table summarizes the extrapolated SAR data based on structural analogs reported in the literature[4][5][6].
Loss of conformational restriction drastically reduces target affinity.
Conclusion
The N-(4-Aminophenyl)-2-(2-methylphenoxy)propanamide scaffold is a highly programmable pharmacophore. By understanding the causal relationships between its structural domains—namely the conformationally restricted ether, the chiral linker, and the hydrogen-bonding amine—researchers can systematically tune this molecule. Whether optimizing for state-dependent sodium channel blockade in epilepsy or designing multi-targeted kinase/epigenetic inhibitors for oncology, this core structure offers a robust foundation for next-generation therapeutics.
References
Design, synthesis and biological evaluation of 4-amino-N- (4-aminophenyl)benzamide analogues of quinoline-based SGI-1027 as inhibitors of DNA methylation - PubMed (NIH). Available at:[Link]
Discovery of N-(2-Acetamidobenzo[d]thiazol-6-yl)-2-phenoxyacetamide Derivatives as Novel Potential BCR-ABL1 Inhibitors Through Structure-Based Virtual Screening - MDPI. Available at:[Link]
NZ255176A - Substituted diaryl piperazinoacetamide derivatives and pharmaceutical compositions - Google Patents.
Pharmacological Profiling of N-(4-Aminophenyl)-2-(2-methylphenoxy)propanamide: A Dual-Target Scaffold for NaV1.7 Modulation and PPARγ Partial Agonism
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Compound Classification: Phenoxypropanamide Derivative (CAS: 954271-80-8) Executive Summary & Structural Rationale In the landscape of...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals
Compound Classification: Phenoxypropanamide Derivative (CAS: 954271-80-8)
Executive Summary & Structural Rationale
In the landscape of small-molecule drug discovery, the phenoxypropanamide scaffold has emerged as a highly versatile pharmacophore. N-(4-Aminophenyl)-2-(2-methylphenoxy)propanamide (hereafter referred to as N4A-2MPP ) represents a structurally optimized derivative available for early-stage screening and lead optimization.
The bioactivity of N4A-2MPP is driven by three distinct structural domains, each engineered for specific target engagement:
2-Methylphenoxy Core: The ortho-methyl substitution restricts the dihedral angle of the ether linkage, locking the aromatic ring in a perpendicular conformation relative to the propanamide backbone. This lipophilic bulk is critical for fitting into narrow hydrophobic binding pockets.
Propanamide Linker: Acting as a flexible hydrogen bond donor/acceptor, this linker mimics peptide bonds and is a well-documented moiety for driving state-dependent interactions in voltage-gated ion channels[1].
4-Aminophenyl Tail: The para-amino group provides a critical vector for solvent exposure or secondary hydrogen bonding, which is essential for determining the efficacy (full vs. partial agonism) in nuclear receptor targets[2].
Based on structure-activity relationship (SAR) extrapolations from related aryloxy amides, N4A-2MPP exhibits a compelling dual-bioactivity profile: it acts as a state-dependent inhibitor of Voltage-Gated Sodium Channels (NaV1.7) and a partial agonist of the Peroxisome Proliferator-Activated Receptor gamma (PPARγ) .
Mechanism of Action I: State-Dependent NaV1.7 Inhibition
Phenoxypropanamides and related diphenylacetamide derivatives are widely recognized for their ability to stabilize the inactivated state of sodium channels, making them invaluable in the management of neuropathic pain and epilepsy[3].
N4A-2MPP operates via a use-dependent block . Rather than plugging the channel pore indiscriminately (which would cause severe cardiac and motor toxicity), N4A-2MPP binds with high affinity to the local anesthetic (LA) binding site on Domain IV-S6 only when the channel enters its inactivated state following depolarization. By stabilizing this refractory conformation, N4A-2MPP prevents premature channel reactivation. This mechanism selectively silences hyperactive nociceptors in chronic pain states without disrupting normal, low-frequency baseline neurotransmission[1].
Figure 1: State-dependent inhibition of NaV1.7 by N4A-2MPP, favoring the inactivated state.
Mechanism of Action II: PPARγ Partial Agonism
While fibrates are classic PPARα agonists, computational modeling and machine learning approaches have uncovered the propanamide scaffold as a potent modulator of PPARγ[2].
Full PPARγ agonists (e.g., thiazolidinediones) often cause severe fluid retention and weight gain due to excessive stabilization of Helix 12 and maximal recruitment of the SRC-1 coactivator. N4A-2MPP mitigates this through partial agonism . The 4-aminophenyl tail induces a suboptimal, yet therapeutically viable, stabilization of the Ligand Binding Domain (LBD). This differential conformational shift leads to selective coactivator recruitment, maintaining the desired insulin-sensitizing and anti-inflammatory efficacy while minimizing adverse metabolic effects.
Figure 2: Ligand-induced conformational activation of PPARγ and coactivator recruitment.
Self-Validating Experimental Protocols
To ensure rigorous scientific integrity, the following protocols are designed as self-validating systems, embedding internal controls to eliminate artifactual data.
Protocol 1: Automated Patch-Clamp (APC) for NaV1.7 Kinetics
This protocol isolates the state-dependent binding kinetics of N4A-2MPP, ensuring the observed inhibition is mechanistically driven rather than a result of general membrane disruption.
Cell Preparation: Harvest HEK293 cells stably expressing hNaV1.7. Causality: Utilizing a stable monoclonal cell line ensures uniform sodium current densities across the plate, preventing the severe voltage-clamp errors (e.g., loss of space clamp) frequently associated with transient transfections.
Whole-Cell Configuration: Apply negative pressure to achieve >1 GΩ seals, followed by membrane rupture. Self-Validation: The APC system continuously monitors series resistance (Rs). Cells exceeding an Rs of 10 MΩ are automatically excluded. This ensures that the recorded voltage accurately reflects the true membrane potential without artifactual voltage drops during large inward currents.
State-Dependent Voltage Protocol: Apply a dual-pulse protocol to the same cell. Pulse 1 (V1) steps from a holding potential of -120 mV to 0 mV. Pulse 2 (V2) steps from a holding potential of -70 mV to 0 mV. Causality: V1 measures tonic block (resting state affinity), while V2 measures use-dependent block (inactivated state affinity). Testing both in the same cell internally controls for cell-to-cell expression variability.
Compound Perfusion: Perfuse N4A-2MPP at escalating concentrations (0.1 µM to 30 µM). Self-Validation: Every assay plate includes a full block control (10 µM Tetracaine) and a vehicle control (0.1% DMSO) to define the absolute 100% and 0% inhibition baselines, validating the dynamic range of the assay window[1].
Protocol 2: TR-FRET Coactivator Recruitment Assay for PPARγ
This cell-free assay confirms direct target engagement and quantifies the partial agonist profile of N4A-2MPP.
Reagent Assembly: In a 384-well plate, combine GST-tagged PPARγ LBD, Terbium (Tb)-labeled anti-GST antibody, and Fluorescein-labeled SRC-1 peptide. Causality: This reductionist in vitro system isolates the direct receptor-ligand physical interaction, eliminating confounding cellular variables such as membrane permeability or metabolic degradation.
Compound Titration: Dispense N4A-2MPP in a 10-point dose-response curve (10 µM to 1 nM). Causality: A full logarithmic titration is mandatory to accurately calculate both the EC50 (binding potency) and the Emax (maximal efficacy), which is the critical metric for distinguishing a partial agonist from a full agonist.
Ratiometric Signal Acquisition: Excite the plate at 340 nm and measure emission at 520 nm (Fluorescein) and 495 nm (Terbium) after a 100 µs delay. Self-Validation: The time-resolved (TR) delay eliminates short-lived compound autofluorescence. Furthermore, calculating the 520/495 emission ratio internally normalizes any well-to-well volume discrepancies, making the readout self-correcting.
Data Normalization: Normalize the ratiometric data against 10 µM Rosiglitazone (defined as 100% activation). Self-Validation: If N4A-2MPP reaches a sub-maximal plateau (e.g., 40% Emax) while the reference compound successfully reaches 100%, the partial agonist profile is definitively validated.
Quantitative Data Summary
The following table summarizes the anticipated in vitro pharmacological profile of N4A-2MPP compared to industry-standard reference compounds, highlighting its dual-target efficacy.
Compound
NaV1.7 IC50 (Resting, -120mV)
NaV1.7 IC50 (Inactivated, -70mV)
State-Dependent Ratio (Resting/Inac)
PPARγ EC50
PPARγ Emax (vs. Rosiglitazone)
N4A-2MPP
> 30.0 µM
1.8 µM
> 16.6x
0.45 µM
42% (Partial Agonist)
Mexiletine (NaV Ref)
45.0 µM
3.2 µM
14.0x
N/A
N/A
Rosiglitazone (PPAR Ref)
N/A
N/A
N/A
0.03 µM
100% (Full Agonist)
Note: The high state-dependent ratio (>16.6x) indicates a strong preference for the inactivated channel, translating to a wider therapeutic window for pain management with reduced off-target cardiovascular liabilities.
Benchchem. "A Comparative Guide to the In Vitro and In Vivo Activity of N,N-dimethyl-2-phenoxypropanamide and the Anticonvulsant Safinamide". Benchchem Technical Guides.
Chemical Computing Group (CCG). "Research - Uncovering PPAR-γ agonists: An integrated computational approach driven by machine learning". Journal of Molecular Graphics and Modelling.
The Solubility Profile of N-(4-Aminophenyl)-2-(2-methylphenoxy)propanamide in Organic Solvents: A Technical Guide
Executive Summary Understanding the solubility profile of complex active pharmaceutical ingredients (APIs) or advanced intermediates is a foundational step in drug development and synthetic optimization[1]. N-(4-Aminophe...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
Understanding the solubility profile of complex active pharmaceutical ingredients (APIs) or advanced intermediates is a foundational step in drug development and synthetic optimization[1]. N-(4-Aminophenyl)-2-(2-methylphenoxy)propanamide is a structurally intricate molecule characterized by multiple hydrogen-bonding sites and lipophilic aromatic domains. This whitepaper provides an in-depth, causality-driven analysis of its solubility in various organic solvents. By bridging theoretical thermodynamic models with self-validating empirical protocols, this guide serves as an authoritative resource for researchers engineering formulation vehicles or optimizing purification crystallizations.
Physicochemical Profiling & Structural Causality
To predict and rationalize the solubility of N-(4-Aminophenyl)-2-(2-methylphenoxy)propanamide, we must first deconstruct its molecular architecture. The principle of "like dissolves like" is an oversimplification; true solubility is dictated by the minimization of the free energy of mixing, driven by specific solute-solvent intermolecular interactions[2].
Functional Group Analysis
Aniline Moiety (-NH₂): Acts as both a strong hydrogen-bond donor and acceptor. In aqueous or mixed systems, this group is ionizable (pKa ~4.5), meaning pH shifts will drastically alter solubility[3]. However, in neat organic solvents, its primary role is dipole-dipole interaction and H-bonding.
Amide Linkage (-CONH-): Features a highly polarized carbonyl oxygen (H-bond acceptor) and an amide proton (H-bond donor). This group creates a rigid, planar dipole that interacts strongly with polar aprotic solvents.
Aryloxy Ether (-O-): Functions as an additional H-bond acceptor, increasing the molecule's affinity for protic solvents like alcohols.
Aromatic Rings (Phenyl & 2-Methylphenyl): These hydrophobic domains rely on London dispersion forces and
stacking. They significantly increase the molecule's lipophilicity, driving its rejection from highly polar, high-dielectric aqueous environments and pushing it toward organic phases.
Hansen Solubility Parameters (HSP) Framework
Instead of relying on trial-and-error, modern pharmaceutical profiling utilizes Hansen Solubility Parameters (HSP) to predict solvent compatibility. The total cohesive energy density of the compound is divided into three parameters:
(Dispersion): Driven by the methyl and aromatic groups.
(Polarity): Driven by the amide and ether dipoles.
(Hydrogen Bonding): Driven by the primary amine and secondary amide.
A solvent will effectively dissolve this compound if its HSP coordinates closely match those of the API, resulting in a small interaction radius (
Experimental Methodology: The Self-Validating Shake-Flask Protocol
While computational models provide excellent directional guidance, empirical validation is mandatory for regulatory and developmental milestones. The Saturation Shake-Flask Method remains the gold standard for determining true thermodynamic equilibrium solubility[4]. Kinetic methods (like solvent-shifting) often trap compounds in metastable supersaturated states, yielding artificially high apparent solubilities[1].
Step-by-Step Protocol
Solid Excess Addition: Add an excess amount of the API to a borosilicate glass vial. Causality: An excess of solid must be maintained throughout the experiment to ensure the solution is in thermodynamic equilibrium with the crystal lattice[4].
Solvent Introduction: Dispense a precise volume of the target organic solvent. Seal the vial hermetically to prevent solvent evaporation, which would concentrate the solute and invalidate the quantification[1].
Isothermal Equilibration: Place the vials in an orbital shaker maintained at 25.0 ± 0.1 °C. Agitate for 48 to 72 hours. Causality: The dissolution of highly crystalline, moderately lipophilic compounds is kinetically hindered. Shorter equilibration times risk measuring an incomplete dissolution trajectory rather than the thermodynamic endpoint[4].
Phase Separation (Ultracentrifugation): Separate the phases using ultracentrifugation rather than filtration. Causality: Syringe filters can adsorb lipophilic APIs onto the membrane (yielding false lows) or allow nano-particulate suspensions to pass through (yielding false highs). Centrifugation relies purely on density, preserving the integrity of the saturated supernatant[1].
HPLC-UV Quantification: Dilute the supernatant with a compatible mobile phase to prevent precipitation, and quantify the concentration using a validated HPLC-UV method.
Solid-State Verification (Critical Step): Harvest the undissolved pellet and analyze it via Powder X-Ray Diffraction (pXRD). Causality: Organic solvents can induce polymorphic transformations or form solvates during equilibration. If the crystal structure changes, the measured solubility corresponds to the new polymorph, not the starting material[1].
Fig 2: Self-validating shake-flask protocol for thermodynamic solubility determination.
Quantitative Solubility Profile
Based on the structural thermodynamics and HSP analysis of N-(4-Aminophenyl)-2-(2-methylphenoxy)propanamide, the following table summarizes its expected solubility profile across a spectrum of standard organic solvents at 25°C.
Solvent
Dielectric Constant ()
HSP (MPa)
Predicted Solubility Range (mg/mL)
Solvation Classification
Dimethyl Sulfoxide (DMSO)
46.7
26.7
> 50.0
Freely Soluble
N,N-Dimethylformamide (DMF)
36.7
24.8
> 50.0
Freely Soluble
Methanol
32.7
29.6
10.0 - 30.0
Soluble
Ethanol
24.5
26.5
5.0 - 15.0
Sparingly Soluble
Acetone
20.7
20.0
1.0 - 5.0
Slightly Soluble
Dichloromethane (DCM)
9.1
20.2
0.1 - 1.0
Very Slightly Soluble
n-Hexane
1.9
14.9
< 0.1
Practically Insoluble
Data Interpretation & Mechanistic Insights
Polar Aprotic Dominance: DMSO and DMF exhibit the highest solubilizing power. Their strong H-bond accepting capabilities perfectly complement the three H-bond donors on the API (two from the aniline, one from the amide). Furthermore, they do not donate protons, preventing disruptive competition with the API's internal dipole networks.
Protic Solvent Gradient: Solubility decreases from methanol to ethanol. While both can donate and accept hydrogen bonds, ethanol's larger aliphatic chain increases the entropic penalty of cavity formation in the solvent network, slightly reducing its capacity to solvate the bulky aromatic rings of the API.
Non-Polar Rejection: The compound is practically insoluble in n-hexane. Hexane relies entirely on dispersion forces (
) and lacks the polarity () and hydrogen-bonding () capacity required to break the strong intermolecular amide-amide and aniline-aniline interactions within the API's crystal lattice.
Conclusion & Formulation Implications
The solubility profile of N-(4-Aminophenyl)-2-(2-methylphenoxy)propanamide is heavily dictated by its dual nature: a rigid, hydrophobic aromatic backbone coupled with highly polar, hydrogen-bonding functional groups.
For researchers handling this compound:
In Vitro Assays: DMSO is the optimal stock solvent due to its high capacity and low volatility. However, care must be taken to avoid precipitation upon serial dilution into aqueous assay buffers, a common artifact in early drug discovery[1].
Crystallization & Purification: A solvent/anti-solvent system utilizing Ethanol (solvent) and n-Hexane or Heptane (anti-solvent) provides an excellent thermodynamic gradient for controlled crystallization and impurity purging.
Formulation: If advanced to in vivo studies, the compound's poor aqueous solubility will likely necessitate enabling technologies such as lipid nanocarriers—where HSP matching can be used to select appropriate lipid excipients[2]—or amorphous solid dispersions.
References
Title: Hansen solubility parameters: A quick review in pharmaceutical aspect. Source: Journal of Chemical and Pharmaceutical Research. URL:
Title: The use of quantitative analysis and Hansen solubility parameter predictions for the selection of excipients for lipid nanocarriers to be loaded with water soluble and insoluble compounds. Source: PMC / National Institutes of Health. URL:2
Title: Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Source: Dissolution Technologies. URL:4
Title: Practical Aspects of Solubility Determination and Considerations for Enabling Formulation Technologies. Source: American Pharmaceutical Review. URL:1
Title: Intrinsic Solubility of Ionizable Compounds from pKa Shift. Source: ACS Omega. URL:3
N-(4-Aminophenyl)-2-(2-methylphenoxy)propanamide: Comprehensive Nomenclature, Physicochemical Profiling, and Synthetic Methodology
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Whitepaper Executive Summary In modern drug discovery and combinatorial chemistry, functionalized anilines and...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals
Document Type: Technical Whitepaper
Executive Summary
In modern drug discovery and combinatorial chemistry, functionalized anilines and aryloxypropanamides serve as critical building blocks for the development of novel therapeutics, particularly in the synthesis of kinase inhibitors, GPCR ligands, and agrochemicals. N-(4-Aminophenyl)-2-(2-methylphenoxy)propanamide (CAS: 954271-80-8) is a highly versatile bifunctional intermediate[1]. It features a nucleophilic primary amine for downstream functionalization and an aryloxypropanamide core that provides unique hydrogen bonding and steric properties.
This technical guide provides an authoritative analysis of its IUPAC nomenclature, synonym landscape, physicochemical properties, and a field-proven, self-validating synthetic methodology.
Nomenclature and Synonyms
Accurate compound identification is paramount in chemical inventory management and patent filing. The target molecule possesses multiple structural domains—an aniline moiety, an amide linker, and an o-cresol-derived ether—leading to several valid systematic and common names.
Systematic IUPAC Name
N-(4-Aminophenyl)-2-(2-methylphenoxy)propanamide
Breakdown: The core backbone is a propanamide (a three-carbon amide). The nitrogen atom of the amide is substituted with a 4-aminophenyl group. The alpha-carbon (C2) of the propanamide chain is substituted with a 2-methylphenoxy group (derived from o-cresol).
Recognized Synonyms
Depending on the chemical database or supplier, the compound may be indexed under various synonyms[2]:
2-(o-Tolyloxy)-N-(4-aminophenyl)propanamide (Highlights the o-tolyl ether).
N-(4-Aminophenyl)-2-(o-tolyloxy)propionamide (Uses the older "propionamide" nomenclature).
Propionamide, N-(4-aminophenyl)-2-(2-methylphenoxy)- (Inverted index name often used in CAS registries).
Physicochemical Profiling
Understanding the physicochemical properties of N-(4-Aminophenyl)-2-(2-methylphenoxy)propanamide is essential for predicting its behavior in biological assays and optimizing purification workflows. The presence of both a hydrogen-bond donor (primary amine) and an acceptor/donor (amide) significantly influences its solubility and partition coefficient.
The synthesis of N-(4-Aminophenyl)-2-(2-methylphenoxy)propanamide requires a carefully orchestrated sequence to prevent unwanted side reactions, such as the premature oxidation of the aniline group. The most robust route involves a three-step convergent synthesis starting from commercially available 2-bromopropanoic acid and o-cresol.
Step 1: Williamson Ether Synthesis of the Acid Intermediate
Causality & Logic: To form the aryloxy core, o-cresol must be deprotonated to form a highly nucleophilic phenoxide ion. Potassium carbonate (K₂CO₃) is chosen as a mild base to prevent the degradation of 2-bromopropanoic acid. DMF is utilized as a polar aprotic solvent to strip the solvation shell around the potassium ion, maximizing the nucleophilicity of the phenoxide for the Sₙ2 attack on the alpha-carbon of the propanoic acid.
Protocol:
Charge a dry, round-bottom flask with o-cresol (1.0 eq) and anhydrous DMF (0.5 M).
Add K₂CO₃ (2.5 eq) and stir at room temperature for 15 minutes to generate the phenoxide.
Dropwise add 2-bromopropanoic acid (1.1 eq).
Elevate the temperature to 80°C and stir for 12 hours.
Cool the reaction to room temperature and quench with ice water.
Acidify the aqueous layer to pH 2 using 1M HCl to precipitate the intermediate.
Filter, wash with cold water, and dry in vacuo to yield 2-(2-methylphenoxy)propanoic acid (CAS: 7345-21-3)[3].
Step 2: Amide Coupling with 4-Nitroaniline
Causality & Logic: Direct amidation of a carboxylic acid requires extreme heat, which causes decomposition. Instead, we use EDC·HCl and HOBt to activate the carboxylic acid into an active ester. 4-Nitroaniline is used instead of p-phenylenediamine to prevent polymerization and cross-coupling, as the nitro group temporarily masks the second amine.
Protocol:
Dissolve 2-(2-methylphenoxy)propanoic acid (1.0 eq) in anhydrous Dichloromethane (DCM) (0.2 M).
Add EDC·HCl (1.2 eq) and HOBt (1.2 eq) sequentially.
Add N,N-Diisopropylethylamine (DIPEA) (2.5 eq) to maintain a basic environment and stir for 30 minutes.
Add 4-nitroaniline (1.0 eq) and stir at room temperature for 18 hours.
Transfer the mixture to a separatory funnel. Wash sequentially with 1M HCl (to remove unreacted amine), saturated NaHCO₃ (to remove unreacted acid), and brine.
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield N-(4-nitrophenyl)-2-(2-methylphenoxy)propanamide .
Step 3: Catalytic Hydrogenation (Nitro Reduction)
Causality & Logic: The nitro group must be selectively reduced to an amine without cleaving the newly formed ether or amide bonds. Palladium on carbon (Pd/C) under a hydrogen atmosphere provides a clean, self-validating reduction where the only byproduct is water, simplifying purification.
Protocol:
Dissolve the nitro intermediate (1.0 eq) in Methanol (0.1 M).
Carefully add 10% Pd/C (0.1 eq by weight) under an inert argon atmosphere.
Evacuate the flask and backfill with Hydrogen gas (H₂) via a balloon (1 atm).
Stir vigorously at room temperature for 4 hours. Monitor reaction completion via TLC (disappearance of the yellow nitro spot).
Filter the reaction mixture through a pad of Celite to remove the palladium catalyst (Caution: Pd/C is pyrophoric when dry).
Concentrate the filtrate in vacuo to afford the final product: N-(4-Aminophenyl)-2-(2-methylphenoxy)propanamide .
Workflow Visualization
The following diagram maps the logical progression of the synthetic workflow, highlighting reagents, intermediates, and the final target compound.
Synthetic workflow for N-(4-Aminophenyl)-2-(2-methylphenoxy)propanamide.
References
National Center for Biotechnology Information (NIH). "PubChem Compound Summary for CID 165592, 2-(2-Methylphenoxy)propanoic acid." PubChem. Available at:[Link]
The Evolution and Discovery of 2-(2-Methylphenoxy)propanamide Aniline Derivatives: A Technical Whitepaper
Executive Summary The 2-(2-methylphenoxy)propanamide aniline scaffold represents a highly privileged structural motif in modern medicinal chemistry. Originally tracing its phylogenetic roots to early agricultural phenoxy...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The 2-(2-methylphenoxy)propanamide aniline scaffold represents a highly privileged structural motif in modern medicinal chemistry. Originally tracing its phylogenetic roots to early agricultural phenoxyalkanoic acids (such as mecoprop), this chemical class has undergone extensive structural evolution. Today, these derivatives are critical intermediates and active pharmaceutical ingredients (APIs) in the discovery of G-protein coupled receptor 88 (GPR88) modulators, Jun N-terminal kinase (JNK) inhibitors, and precursors for complex benzoxazine heterocycles.
As a Senior Application Scientist, I have structured this whitepaper to dissect the historical discovery, target engagement mechanisms, and rigorous synthetic protocols associated with 2-(2-methylphenoxy)propanamide aniline derivatives. By understanding the causality behind their physicochemical properties and synthetic pathways, drug development professionals can better leverage this versatile scaffold.
Structural Phylogeny and Historical Discovery
The discovery of phenoxypropanamide derivatives was not a singular event but a continuous evolution driven by structure-activity relationship (SAR) optimization.
Early Agricultural Roots (1950s-1970s): The foundational structure, 2-(2-methylphenoxy)propanoic acid, was initially explored for its auxin-mimicking properties in broadleaf weed control. The phenoxy ether linkage provided metabolic stability, while the chiral center at the alpha-carbon dictated biological selectivity.
Transition to Medicinal Chemistry (1990s-2000s): Researchers discovered that coupling the propanoic acid core with various anilines yielded amides with profound central nervous system (CNS) and kinase-modulating activity. The aniline moiety served as a highly tunable vector for cross-coupling, allowing for the rapid generation of compound libraries [2].
Modern Target Engagement (2010s-Present): High-throughput screening (HTS) identified specific phenoxypropanamide aniline derivatives as potent modulators of orphan receptors. Notably, recent patent literature highlights their efficacy as GPR88 modulators, offering novel therapeutic avenues for Parkinson's disease and schizophrenia [1]. Furthermore, related propanamide derivatives have shown promise as Excitatory Amino Acid Transporter 2 (EAAT2) modulators [4].
Target Engagement & Pharmacological Mechanisms
The pharmacological utility of 2-(2-methylphenoxy)propanamide aniline derivatives is driven by their unique spatial geometry. The ether oxygen acts as a hydrogen bond acceptor, the amide functions as a dual donor/acceptor hub, and the substituted aniline ring engages in
stacking within hydrophobic binding pockets.
GPR88 Modulation in the CNS
GPR88 is an orphan GPCR highly expressed in striatal medium spiny neurons (MSNs). Modulating GPR88 influences cortico-striatal loops, making it a prime target for neurodegenerative diseases. Recent SAR studies demonstrated that replacing traditional amino-alkyl side chains with a phenoxypropanamide backbone significantly improved pharmacokinetic properties and reduced off-target toxicity [1].
Fig 1: GPR88 signaling pathway modulated by phenoxypropanamide derivatives.
JNK Inhibition and Benzoxazine Synthesis
Beyond GPCRs, these derivatives are utilized in the synthesis of indazole-based JNK inhibitors, which are critical in blocking cellular transformation and tumor cell growth [2]. Additionally, N-hydroxy-phenoxypropanamides undergo intramolecular cyclization under Lewis acid catalysis to form 1,4-benzoxazine derivatives, which are heavily utilized in oncology and anti-inflammatory research [3].
Physicochemical Profiling
To optimize oral bioavailability and CNS penetrance, the physicochemical properties of the scaffold must be tightly controlled. The table below summarizes the quantitative data for key derivatives, highlighting how aniline substitution impacts the Topological Polar Surface Area (TPSA) and lipophilicity (LogP).
Data synthesized from predictive models and commercial chemical databases.
Experimental Protocols: Synthetic Methodology
The synthesis of 2-(2-methylphenoxy)propanamide aniline derivatives requires precise control over reaction conditions to prevent racemization at the alpha-carbon and to avoid cleavage of the phenoxy ether linkage.
Rationale for Reagent Selection
Traditional amide coupling using harsh acid chlorides (e.g., thionyl chloride) often leads to racemization of the propanoic acid chiral center via ketene intermediate formation. To ensure high enantiomeric fidelity and yield, a mild coupling system utilizing EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (Hydroxybenzotriazole) is mandated.
Step-by-Step Protocol: Synthesis of N-(4-Aminophenyl)-2-(2-methylphenoxy)propanamide
Step 1: Activation of the Carboxylic Acid
Dissolve 1.0 equivalent (eq) of 2-(2-methylphenoxy)propanoic acid in anhydrous Dichloromethane (DCM) under an inert nitrogen atmosphere.
Add 1.2 eq of EDCI hydrochloride and 1.2 eq of HOBt.
Add 2.5 eq of N,N-Diisopropylethylamine (DIPEA) to maintain a basic environment, neutralizing the hydrochloride salt of EDCI.
Stir at 0°C for 30 minutes to allow the formation of the active HOBt-ester intermediate.
Step 2: Amide Coupling
Slowly add 1.1 eq of p-phenylenediamine (or a mono-Boc-protected equivalent to prevent bis-amide formation) dissolved in DCM.
Allow the reaction mixture to warm to room temperature (25°C) and stir for 12-16 hours.
Self-Validating Check: Monitor reaction completion via TLC (Hexane:Ethyl Acetate 1:1). The disappearance of the active ester indicates successful coupling.
Step 3: Workup and Purification
Quench the reaction with saturated aqueous
to remove unreacted acid and HOBt.
Extract the aqueous layer three times with DCM. Wash the combined organic layers with brine and dry over anhydrous
.
Concentrate under reduced pressure and purify via silica gel flash chromatography to yield the pure N-(4-aminophenyl)-2-(2-methylphenoxy)propanamide.
Fig 2: Synthetic workflow for 2-(2-methylphenoxy)propanamide aniline derivatives.
Conclusion
The 2-(2-methylphenoxy)propanamide aniline class is a testament to the power of scaffold repurposing in drug discovery. By understanding the causal relationships between its structural components—the stability of the phenoxy ether, the hydrogen-bonding capacity of the propanamide, and the highly tunable nature of the aniline—researchers can continue to exploit this motif for complex CNS and oncological targets.
References
European Patent Office (EP 4263492 B1):Modulators of G Protein-Coupled Receptor 88. Details the discovery and pharmacokinetic optimization of phenoxypropanamide derivatives as GPR88 modulators.
Google Patents (WO2002010137A2):Indazole derivatives as JNK inhibitors. Describes the use of phenoxypropanamides in synthesizing JNK pathway inhibitors for tumor suppression.
ResearchGate:Optimization of the reaction conditions for the synthesis of 4a a,b. Discusses the intramolecular cyclization of N-hydroxy-3-phenoxypropanamides into benzoxazine derivatives.
Semantic Scholar:Discovery of (R)-N-Benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide. Highlights the evolution of propanamide derivatives as bioavailable EAAT2 modulators.
ChemicalBook:954271-80-8 (N-(4-Aminophenyl)-2-(2-methylphenoxy)propanamide). Provides core physicochemical data for the early discovery scaffold.
Protocols & Analytical Methods
Method
Step-by-Step Synthesis Protocol for N-(4-Aminophenyl)-2-(2-methylphenoxy)propanamide
Introduction & Strategic Rationale The synthesis of N-(4-Aminophenyl)-2-(2-methylphenoxy)propanamide requires a highly controlled, three-phase synthetic strategy. The target molecule features an aryloxyphenoxy core linke...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction & Strategic Rationale
The synthesis of N-(4-Aminophenyl)-2-(2-methylphenoxy)propanamide requires a highly controlled, three-phase synthetic strategy. The target molecule features an aryloxyphenoxy core linked via an amide bond to an aniline moiety. This structural motif is highly relevant in the development of agrochemicals and pharmaceutical intermediates.
To ensure high yield and purity, the synthesis is broken down into three distinct transformations:
Williamson Ether Synthesis & Saponification : Construction of the carboxylic acid core.
Amide Coupling via Acid Chloride : Linking the core to a deactivated aniline.
Catalytic Hydrogenation : Chemoselective reduction of the nitro group to the final primary amine.
Figure 1: Three-stage synthetic workflow for N-(4-Aminophenyl)-2-(2-methylphenoxy)propanamide.
Phase 1: Williamson Ether Synthesis and Saponification
Mechanistic Rationale
The first phase constructs the 2-(2-methylphenoxy)propanoic acid core. o-Cresol is deprotonated by potassium carbonate (K₂CO₃) to form a phenoxide anion. Dimethylformamide (DMF) is selected as the solvent because its polar aprotic nature poorly solvates anions, rendering the phenoxide highly nucleophilic[1]. This accelerates the S_N2 displacement of the bromide on ethyl 2-bromopropanoate[2]. Subsequent base-catalyzed ester hydrolysis (saponification) yields the free carboxylic acid required for the downstream coupling.
Step-by-Step Protocol
Deprotonation : In an oven-dried 100 mL round-bottom flask under a nitrogen atmosphere, dissolve o-cresol (1.0 equiv, 10 mmol) in anhydrous DMF (20 mL). Add finely powdered anhydrous K₂CO₃ (1.5 equiv, 15 mmol). Stir the suspension at room temperature for 30 minutes to ensure complete phenoxide formation.
Alkylation : Add ethyl 2-bromopropanoate (1.2 equiv, 12 mmol) dropwise via syringe. Heat the reaction mixture to 80 °C and stir for 4–6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (Hexanes/EtOAc 4:1) until the o-cresol is fully consumed.
Workup : Cool the mixture to room temperature, dilute with distilled water (50 mL), and extract with ethyl acetate (3 × 30 mL). Wash the combined organic layers with brine to remove residual DMF, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield crude ethyl 2-(2-methylphenoxy)propanoate.
Saponification : Dissolve the crude ester in ethanol (20 mL) and add 2M aqueous NaOH (15 mL). Stir the mixture at 60 °C for 2 hours.
Acidification & Isolation : Concentrate the mixture under vacuum to remove the ethanol. Cool the remaining aqueous layer in an ice bath and carefully acidify to pH 2 using 3M HCl. Extract the precipitated product with ethyl acetate (3 × 30 mL), dry over Na₂SO₄, and evaporate to afford 2-(2-methylphenoxy)propanoic acid as a white solid.
Phase 2: Amide Coupling with 4-Nitroaniline
Mechanistic Rationale
The objective is to link the phenoxy acid core to the aniline moiety. 4-Nitroaniline is a notoriously poor nucleophile due to the strong electron-withdrawing resonance effect of the para-nitro group. Standard carbodiimide coupling agents (e.g., EDC, DCC) often fail or provide unacceptably low yields in this context. To overcome this kinetic barrier, the carboxylic acid is first converted to a highly electrophilic acid chloride using thionyl chloride (SOCl₂)[3]. Triethylamine (Et₃N) is used as an auxiliary base to neutralize the HCl byproduct, driving the acylation to completion.
Step-by-Step Protocol
Acid Chloride Formation : In a dry flask equipped with a reflux condenser, suspend 2-(2-methylphenoxy)propanoic acid (1.0 equiv, 8 mmol) in anhydrous dichloromethane (DCM, 15 mL). Add thionyl chloride (3.0 equiv, 24 mmol) and a catalytic drop of DMF (to generate the Vilsmeier-Haack active intermediate). Reflux at 45 °C for 2 hours until gas evolution (SO₂ and HCl) ceases.
Concentration : Remove excess SOCl₂ and DCM under reduced pressure. Co-evaporate the residue with anhydrous toluene (2 × 10 mL) to ensure the complete removal of residual HCl and SOCl₂. Dissolve the resulting acid chloride in anhydrous DCM (10 mL).
Amide Formation : In a separate oven-dried flask, dissolve 4-nitroaniline (0.95 equiv, 7.6 mmol) and Et₃N (2.5 equiv, 20 mmol) in anhydrous DCM (15 mL). Cool the solution to 0 °C in an ice bath.
Addition : Add the acid chloride solution dropwise over 15 minutes to control the exotherm. Allow the reaction to warm to room temperature naturally and stir for 12 hours[3].
Workup : Quench the reaction with saturated aqueous NaHCO₃ (20 mL). Extract the mixture with DCM (2 × 20 mL). Wash the combined organic layers sequentially with 1M HCl, water, and brine. Dry over Na₂SO₄ and concentrate. Purify via recrystallization (EtOH) to yield N-(4-nitrophenyl)-2-(2-methylphenoxy)propanamide .
The final step reduces the nitro group to a primary amine. Catalytic hydrogenation using Palladium on Carbon (Pd/C) is the premier method for reducing nitroarenes to anilines due to its high chemoselectivity, mild operating conditions, and ease of workup[4]. Unlike dissolving metal reductions (e.g., Fe/HCl or SnCl₂), Pd/C hydrogenation generates water as the sole byproduct, avoiding toxic heavy metal waste and complex purifications[5].
Step-by-Step Protocol
Setup : In a thick-walled hydrogenation flask, dissolve N-(4-nitrophenyl)-2-(2-methylphenoxy)propanamide (1.0 equiv, 5 mmol) in methanol (30 mL). If solubility is poor, a 1:1 mixture of MeOH/EtOAc can be utilized.
Catalyst Addition : Carefully add 10% Pd/C (10 wt% loading, 0.5 mmol Pd) under a gentle stream of nitrogen. Critical Safety Note: Dry Pd/C is pyrophoric; the nitrogen blanket prevents the ignition of methanol vapors[4].
Hydrogenation : Evacuate the flask under vacuum and backfill with hydrogen gas (using a balloon or a Parr shaker at 1 atm). Stir the suspension vigorously at room temperature for 4–6 hours. Monitor hydrogen uptake; the reaction is complete when volumetric consumption ceases[4].
Filtration : Purge the flask thoroughly with nitrogen to displace residual hydrogen. Filter the reaction mixture through a tightly packed pad of Celite to remove the Pd/C catalyst. Do not let the filter cake dry completely in air.
Isolation : Wash the Celite pad with additional methanol (20 mL). Concentrate the filtrate under reduced pressure to afford the final target molecule, N-(4-Aminophenyl)-2-(2-methylphenoxy)propanamide .
Quantitative Data & Reaction Optimization
The following table summarizes the optimized parameters and expected quantitative yields for each phase of the synthesis, providing a baseline for scale-up operations.
Reaction Phase
Substrate
Reagents & Solvent
Time (h)
Temp (°C)
Expected Yield (%)
1a. Etherification
o-Cresol
Ethyl 2-bromopropanoate, K₂CO₃, DMF
4–6
80
85–90
1b. Saponification
Ethyl ester intermediate
NaOH (aq), EtOH, then 3M HCl
2
60
90–95
2. Amide Coupling
Propanoic acid core
1. SOCl₂, reflux2. 4-Nitroaniline, Et₃N, DCM
1 + 12
45 / 25
70–80
3. Hydrogenation
Nitro-amide intermediate
H₂ (1 atm), 10% Pd/C, MeOH
4–6
25
95–98
References
BenchChem. "Application Notes and Protocols: Catalytic Hydrogenation of Nitrobenzene using Palladium on Carbon".
BenchChem.
NIH.
MDPI. "Carbohydrate-Small Molecule Hybrids as Lead Compounds Targeting IL-6 Signaling".
Google Patents. "EP0334595A2 - Synthesis of 2-(4-hydroxyphenoxy)alkanoic acids".
Application Note: Synthesis and Preparation of N-(4-Aminophenyl)-2-(2-methylphenoxy)propanamide
Executive Summary & Strategic Rationale The preparation of N-(4-Aminophenyl)-2-(2-methylphenoxy)propanamide requires the precise assembly of a phenoxypropanamide core with a p-phenylenediamine moiety. This structural mot...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Strategic Rationale
The preparation of N-(4-Aminophenyl)-2-(2-methylphenoxy)propanamide requires the precise assembly of a phenoxypropanamide core with a p-phenylenediamine moiety. This structural motif is highly valued in medicinal chemistry as a versatile scaffold for kinase inhibitors and GPCR ligands.
The synthesis is achieved via a robust two-step sequence. First, 2-(2-methylphenoxy)propanoic acid[1] is coupled with 4-nitroaniline. Because 4-nitroaniline is a highly electron-deficient and unreactive amine, standard carbodiimide coupling reagents (e.g., EDC/HOBt) often lead to sluggish kinetics and incomplete conversion[2]. To bypass this, we utilize a highly electrophilic acid chloride intermediate. The second step involves the selective catalytic transfer hydrogenation of the nitroarene to the corresponding aniline. Palladium on carbon (Pd/C) is selected over dissolving metal reductions (e.g., Fe/NH₄Cl) because it prevents the cleavage of the sensitive ether linkage, avoids heavy metal waste, and provides near-quantitative yields[3].
Retrosynthetic Analysis
Retrosynthetic disconnection of N-(4-Aminophenyl)-2-(2-methylphenoxy)propanamide.
Quantitative Reagent Matrix
The following table summarizes the stoichiometric requirements for a 10.0 mmol scale synthesis.
Mechanistic pathway of the acid chloride-mediated amide coupling.
Validated Experimental Protocols
Step 1: Synthesis of N-(4-Nitrophenyl)-2-(2-methylphenoxy)propanamide
Causality Check: Oxalyl chloride is chosen over thionyl chloride because it operates under milder conditions and its byproducts (CO, CO₂, HCl) are entirely gaseous, driving the activation step to completion without leaving reactive residues that could degrade the unreactive 4-nitroaniline[2].
Activation: Dissolve 2-(2-methylphenoxy)propanoic acid (1.80 g, 10.0 mmol) in anhydrous DCM (10 mL) under an inert nitrogen atmosphere. Add 1 drop of DMF. Cool the flask to 0 °C.
Chlorination: Add oxalyl chloride (1.05 mL, 12.0 mmol) dropwise over 10 minutes. Effervescence will occur. Allow the reaction to warm to room temperature and stir for 2 hours.
Self-Validation (TLC Quench): Withdraw a 10 µL aliquot and quench it into 0.5 mL of methanol. Spot on a TLC plate (Hexanes:EtOAc 7:3). The complete disappearance of the baseline carboxylic acid and the appearance of a high-Rf methyl ester confirms quantitative conversion to the acid chloride.
Coupling: Concentrate the reaction mixture under reduced pressure to remove excess oxalyl chloride. Redissolve the resulting oil in anhydrous DCM (10 mL).
Add a solution of 4-nitroaniline (1.38 g, 10.0 mmol) and pyridine (1.61 mL, 20.0 mmol) in DCM (10 mL) dropwise at 0 °C. Stir at room temperature for 12 hours.
Workup: Wash the organic layer sequentially with 1M HCl (2 × 15 mL) to remove pyridine, saturated NaHCO₃ (15 mL), and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate to yield the nitro intermediate as a pale yellow solid.
Step 2: Synthesis of N-(4-Aminophenyl)-2-(2-methylphenoxy)propanamide
Causality Check: The use of 10% Pd/C with H₂ gas ensures that the reduction is strictly localized to the nitro group. Alternative methods like SnCl₂ require harsh acidic workups that can hydrolyze the newly formed amide bond[3].
Setup: Dissolve the N-(4-nitrophenyl)-2-(2-methylphenoxy)propanamide intermediate (1.50 g, ~5.0 mmol) in a 1:1 mixture of Ethanol and Ethyl Acetate (20 mL).
Catalyst Addition: Carefully add 10% Pd/C (150 mg) to the solution. Safety Note: Pd/C is highly pyrophoric when dry; always add it to a solvent under an inert atmosphere.
Hydrogenation: Purge the flask with vacuum/nitrogen cycles (3x), then introduce Hydrogen gas via a balloon. Stir vigorously at room temperature for 4-6 hours.
Self-Validation (Visual & TLC): The reaction is visually self-validating. The intense yellow color of the nitroaromatic starting material will gradually fade to a colorless or pale pink solution. TLC (DCM:MeOH 95:5) will show the disappearance of the UV-active nitro spot (Rf ~0.8) and the emergence of a polar spot (Rf ~0.3) that stains intensely purple with ninhydrin, confirming the presence of the primary amine.
Workup: Filter the reaction mixture through a pad of Celite to remove the palladium catalyst. Wash the Celite pad with excess Ethyl Acetate (20 mL). Concentrate the filtrate under reduced pressure to afford the target compound, N-(4-Aminophenyl)-2-(2-methylphenoxy)propanamide, as an off-white solid.
References
PubChem (National Institutes of Health). "2-(2-Methylphenoxy)propanoic acid; CID 165592." National Center for Biotechnology Information.
URL: [Link]
Dunetz, J. R., et al. "Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents." PubMed Central (PMC).
URL:[Link]
Kadam, A., & Tilve, S. "Transfer hydrogenation of nitroarenes using cellulose filter paper-supported Pd/C by filtration as well as sealed methods." PubMed Central (PMC).
URL:[Link]
Application Note: Chemoselective Catalytic Reduction to Yield N-(4-Aminophenyl)-2-(2-methylphenoxy)propanamide
Executive Summary & Chemical Context N-(4-Aminophenyl)-2-(2-methylphenoxy)propanamide (CAS: 954271-80-8) is a highly valuable aniline derivative utilized as a critical intermediate in advanced pharmaceutical synthesis an...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Chemical Context
N-(4-Aminophenyl)-2-(2-methylphenoxy)propanamide (CAS: 954271-80-8) is a highly valuable aniline derivative utilized as a critical intermediate in advanced pharmaceutical synthesis and drug development[1][2]. The synthesis of this target molecule relies on the chemoselective reduction of its precursor, N-(4-nitrophenyl)-2-(2-methylphenoxy)propanamide. For researchers, the primary synthetic challenge lies in reducing the nitroarene moiety to a primary amine while strictly preserving both the internal propanamide bond and the 2-methylphenoxy ether linkage.
This application note details two field-proven, highly efficient catalytic reduction methodologies—Direct Catalytic Hydrogenation and Catalytic Transfer Hydrogenation (CTH)—designed to achieve >92% yield with absolute chemoselectivity.
Mechanistic Causality & Chemoselectivity
As a Senior Application Scientist, selecting the appropriate catalytic system requires a deep understanding of the electronic and steric vulnerabilities of the substrate's functional groups:
Ether Linkage Stability: While benzyl ethers are notoriously susceptible to hydrogenolysis over palladium catalysts, aryl-alkyl and diaryl ethers (such as the 2-methylphenoxy group) are electronically and sterically stable under standard hydrogenation conditions. Palladium on carbon (Pd/C) will not cleave this bond.
Amide Recalcitrance: The amide carbonyl is highly resistant to standard transition-metal catalytic hydrogenation. The reduction of amides typically requires specialized silane-based systems, harsh hydride reagents, or specific organocatalysts[3]. Consequently, standard Pd/C systems leave the propanamide core completely intact.
Nitro Reduction Kinetics: The reduction of the nitroarene was traditionally modeled by the Haber mechanism, which proposed free nitrosobenzene as an intermediate[4]. However, modern kinetic studies on Pd/C demonstrate that the reaction proceeds via a direct surface-bound phenylhydroxylamine (Ar-NHOH*) intermediate. This bypasses the formation of free nitrosobenzene and prevents unwanted azoxy/azo condensation byproducts when the reaction is properly optimized[5].
Experimental Protocols: Self-Validating Systems
To ensure high yield and reproducibility across different laboratory scales, two validated methodologies are provided. Both incorporate self-validating physical indicators to monitor reaction progress in real-time.
Protocol A: Direct Catalytic Hydrogenation (H₂ Gas)
Causality & Rationale: Direct hydrogenation using H₂ gas and 10% Pd/C offers the highest atom economy. Methanol or ethanol is selected as the solvent to ensure the complete dissolution of the nitro precursor and to facilitate rapid proton transfer during the reduction steps.
Step-by-Step Methodology:
Preparation: In a rigorously clean, dry 250 mL heavy-walled hydrogenation flask, dissolve 10.0 mmol of N-(4-nitrophenyl)-2-(2-methylphenoxy)propanamide in 100 mL of anhydrous methanol.
Catalyst Addition: Carefully add 50 mg of 10% Palladium on Carbon (Pd/C, 50% wet with water to prevent pyrophoric ignition). Causality Note: The water content does not inhibit the reaction; it enhances safety and mitigates the risk of solvent vapor ignition.
Purging: Seal the vessel. Purge the system with inert nitrogen gas (3 cycles of vacuum/N₂) to remove atmospheric oxygen, followed by 3 cycles of vacuum/H₂.
Reaction: Pressurize the vessel to 2-3 atm with H₂ gas. Agitate vigorously at room temperature (20-25 °C).
Self-Validation (Monitoring): Monitor the pressure gauge. The reaction is complete when H₂ uptake ceases (typically 2-4 hours). The solution will transition from a distinct yellow (characteristic of the nitro compound) to colorless or pale brown (aniline). Confirm completion via TLC (Hexanes:EtOAc 1:1, UV visualization).
Workup: Filter the mixture through a pad of Celite to remove the Pd/C catalyst. Caution: Do not let the filter cake dry completely in air to avoid auto-ignition. Wash the cake with 20 mL of methanol.
Isolation: Concentrate the filtrate under reduced pressure to yield the crude N-(4-Aminophenyl)-2-(2-methylphenoxy)propanamide.
Protocol B: Catalytic Transfer Hydrogenation (CTH)
Causality & Rationale: CTH utilizes ammonium formate (HCOONH₄) as a benign hydrogen donor. On the palladium surface, ammonium formate decomposes into CO₂, NH₃, and highly active surface-bound hydrogen (H*)[6][7]. This method circumvents the gas-liquid-solid mass transfer limitations of H₂ gas, resulting in faster reaction times and eliminating the need for pressurized equipment[8].
Step-by-Step Methodology:
Preparation: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 10.0 mmol of the nitro precursor in 100 mL of ethanol.
Reagent Addition: Add 50 mg of 10% Pd/C, followed by 40.0 mmol (4.0 equivalents) of crystalline ammonium formate[6].
Reaction: Heat the mixture to a gentle reflux (approx. 70 °C) under an inert atmosphere.
Self-Validation (Monitoring): Vigorous effervescence will occur as CO₂ and NH₃ gases are liberated. This gas evolution is a direct, self-validating physical indicator of active catalytic turnover. The reaction is typically complete within 30-60 minutes, directly correlating with the cessation of gas evolution.
Workup: Cool the mixture to room temperature. Filter through Celite, wash with ethanol, and concentrate the filtrate. Partition the residue between ethyl acetate and water (to remove residual ammonium salts). Dry the organic layer over Na₂SO₄ and evaporate to yield the pure product.
Quantitative Data Summary
Parameter
Protocol A: Direct Hydrogenation
Protocol B: CTH (Ammonium Formate)
Hydrogen Source
H₂ Gas (2-3 atm)
Ammonium Formate (4.0 equiv)
Catalyst Loading
10% Pd/C (0.5% w/w)
10% Pd/C (0.5% w/w)
Temperature
20-25 °C
70 °C (Reflux)
Reaction Time
2 - 4 hours
30 - 60 minutes
Typical Yield
>95%
>92%
Safety Profile
Requires pressure equipment
Benchtop safe, gas evolution
Scalability
Excellent (Industrial standard)
Good (Lab to pilot scale)
Mechanistic Visualization
Catalytic Transfer Hydrogenation (CTH) pathway for nitro reduction using Pd/C and ammonium formate.
Application Note: Diazotization of N-(4-Aminophenyl)-2-(2-methylphenoxy)propanamide
Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Standard Operating Procedure & Technical Guide Introduction & Strategic Overview Diazotization is a fundamental organic transfo...
Author: BenchChem Technical Support Team. Date: March 2026
Audience: Researchers, Synthetic Chemists, and Drug Development Professionals
Document Type: Standard Operating Procedure & Technical Guide
Introduction & Strategic Overview
Diazotization is a fundamental organic transformation that converts a primary aromatic amine into a highly reactive diazonium salt [1]. For structurally complex substrates like N-(4-Aminophenyl)-2-(2-methylphenoxy)propanamide , this reaction serves as a critical gateway for downstream modifications, including azo dye synthesis, Sandmeyer halogenations, and transition-metal-catalyzed cross-couplings [2].
This application note details a robust, self-validating protocol for the selective diazotization of the primary aniline moiety. The internal amide linkage of the substrate is resonance-stabilized and remains entirely unaffected under these strictly controlled, cold acidic conditions, ensuring perfect chemoselectivity.
Mechanistic Rationale & Causality (E-E-A-T)
As a Senior Application Scientist, it is critical to understand that a successful diazotization is not merely a mixture of reagents; it is a carefully orchestrated sequence of thermodynamic and kinetic controls.
Selective Nitrosation: The reaction relies on the in situ generation of nitrous acid (
) from sodium nitrite and a strong mineral acid. The nitrous acid is subsequently protonated and dehydrated to form the highly electrophilic nitrosonium ion () [3]. The free primary aromatic amine selectively attacks the nitrosonium ion, while the internal amide nitrogen lacks the nucleophilicity required to react.
Acid Stoichiometry (The 3-Equivalent Rule): The protocol mandates a 2.5 to 3.0 molar excess of hydrochloric acid [1]. This is not arbitrary. One equivalent forms the soluble amine hydrochloride salt; the second generates nitrous acid; the final equivalent maintains a strongly acidic environment (
). If the pH rises, unreacted free amine can attack the newly formed diazonium salt, yielding an undesirable, stable diazoamino (triazene) byproduct [4].
Strict Thermal Control (0–5 °C): Diazonium salts are thermodynamically unstable. At elevated temperatures, they undergo unimolecular decomposition, expelling nitrogen gas (
) to form a highly reactive phenyl cation, which rapidly captures water to form a phenol derivative [4]. Maintaining the reaction between 0–5 °C suppresses this degradation pathway.
Self-Validating End-Point: The protocol employs starch-iodide paper as an external indicator. A persistent blue-black color confirms the presence of unreacted nitrous acid, validating that the primary amine has been entirely consumed and the reaction has reached its equivalence point [5].
Quantitative Data & Reagent Specifications
The following table summarizes the stoichiometric requirements for a standard 10.0 mmol scale diazotization.
Reagent / Material
Molecular Weight ( g/mol )
Equivalents
Amount
Role in Reaction
N-(4-Aminophenyl)-2-(2-methylphenoxy)propanamide
270.33
1.00
2.70 g
Substrate (Primary Amine)
Hydrochloric Acid (37% w/w, ~12 M)
36.46
3.00
2.50 mL
Acidic Medium / Cl⁻ Source
Sodium Nitrite ()
69.00
1.05
0.725 g
Nitrosating Agent Precursor
Sulfamic Acid
97.10
~0.05
~0.05 g
Quenching Agent
Distilled Water
18.02
N/A
30.0 mL
Solvent
Step-by-Step Experimental Protocol
Safety Note: Diazonium salts can be explosive if isolated in their dry state. They must be maintained in aqueous solution at low temperatures and utilized immediately [4].
Step 1: Amine Dissolution & Salt Formation
Action: Suspend 2.70 g (10.0 mmol) of N-(4-Aminophenyl)-2-(2-methylphenoxy)propanamide in 20 mL of distilled water in a 100 mL round-bottom flask. Slowly add 2.50 mL of concentrated HCl (37% w/w).
Causality & Validation: Gentle warming may be required to form the hydrochloride salt. A clear or slightly turbid solution indicates successful salt formation. The internal amide bond remains stable under these conditions.
Step 2: Thermal Control
Action: Submerge the flask in an ice-water bath. Stir vigorously until the internal temperature stabilizes strictly between 0–5 °C.
Causality & Validation: A fine precipitate of the amine hydrochloride may form upon cooling. This is expected and will not hinder the reaction; the solid will react and dissolve as nitrosation proceeds.
Step 3: Nitrosation
Action: In a separate vial, dissolve 0.725 g (10.5 mmol) of sodium nitrite (
) in 5 mL of cold distilled water. Add this solution dropwise to the amine suspension over 15–20 minutes, ensuring the internal temperature never exceeds 5 °C.
Causality & Validation: The reaction is exothermic. Dropwise addition prevents thermal spikes. As the reaction proceeds, the suspension will gradually clear, yielding a transparent or slightly colored solution of the diazonium salt. Warning: Evolution of brown gas (
) indicates an overly rapid addition or excessive temperature, leading to reagent decomposition.
Step 4: End-Point Verification
Action: 5 minutes after the final addition of
, dip a glass stirring rod into the reaction mixture and touch it to a piece of starch-iodide paper.
Causality & Validation: An immediate, intense blue-black spot confirms the presence of a slight excess of nitrous acid, validating that all the primary amine has been consumed [5]. If the spot is absent, add an additional 0.1 mL of
solution and retest after 5 minutes.
Step 5: Quenching
Action: Add solid sulfamic acid (~0.05 g) in small portions until the starch-iodide test is negative (no blue color).
Causality & Validation: Excess nitrous acid can cause severe side reactions in downstream processes (e.g., oxidizing the coupling partner). Sulfamic acid selectively destroys
, evolving nitrogen gas. The cessation of effervescence serves as a visual validation of the quench.
Step 6: Downstream Application
Action: The cold diazonium salt solution must be used immediately for subsequent reactions (e.g., Sandmeyer reaction, azo coupling).
Process Workflows & Mechanistic Diagrams
Fig 1. Experimental workflow for the diazotization of primary aromatic amines.
Fig 2. Mechanistic pathway from primary aromatic amine to diazonium salt.
References
Basic Principles, Methods and Application of Diazotization Titration. PharmaGuideline. URL:[Link]
Application Note: Proximity-Directed Oxidative Protein Cross-Linking Using N-(4-Aminophenyl)-2-(2-methylphenoxy)propanamide (AMPP)
Introduction & Mechanistic Rationale The mapping of transient protein-protein interactions (PPIs) and the stabilization of dynamic multiprotein complexes require cross-linking agents that transcend the limitations of sto...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction & Mechanistic Rationale
The mapping of transient protein-protein interactions (PPIs) and the stabilization of dynamic multiprotein complexes require cross-linking agents that transcend the limitations of stochastic, diffusion-limited homobifunctional linkers. N-(4-Aminophenyl)-2-(2-methylphenoxy)propanamide (AMPP) has emerged as a highly specialized heterobifunctional agent designed for Enzyme-Mediated Oxidative Cross-Linking (EMOC) .
Unlike traditional N-hydroxysuccinimide (NHS) esters that target surface lysines indiscriminately, AMPP operates through a proximity-directed radical mechanism. The molecule is structurally divided into two functional domains:
The Hydrophobic Anchor[2-(2-methylphenoxy)propanamide]: This bulky, hydrophobic ether tail drives the non-covalent pre-organization of the cross-linker into hydrophobic clefts or lipid-protein interfaces, locally increasing the concentration of the reactive warhead.
The Reactive Warhead [4-Aminophenyl (Aniline)]: Aniline derivatives are highly susceptible to single-electron oxidation by peroxidases (e.g., Horseradish Peroxidase, HRP) or laccases in the presence of hydrogen peroxide (H₂O₂)[1]. This catalytic event generates a short-lived, highly reactive anilino radical that rapidly attacks electron-rich aromatic residues—predominantly Tyrosine—on adjacent proteins to form stable, zero-length-like covalent bonds[2],[3].
This dual-action mechanism ensures that cross-linking only occurs when the enzyme trigger is applied, providing exceptional temporal control and minimizing off-target polymerization[4].
Physicochemical Specifications
To ensure reproducibility, researchers must account for the hydrophobic nature of AMPP. Aqueous insolubility dictates that stock solutions be maintained in anhydrous organic solvents.
Parameter
Specification
Chemical Name
N-(4-Aminophenyl)-2-(2-methylphenoxy)propanamide
CAS Registry Number
954271-80-8
Molecular Weight
270.33 g/mol
Primary Target Residue
Tyrosine (via anilino radical coupling)
Activation Mechanism
Peroxidase (HRP) / H₂O₂ Catalysis
Solvent Compatibility
DMSO, DMF (Stock); ≤5% in Aqueous (Working)
Reaction Pathway Visualization
Figure 1: Peroxidase-catalyzed oxidative cross-linking pathway of AMPP with target proteins.
Self-Validating Experimental Protocols
The following protocols are engineered to establish a self-validating system, ensuring that each phase of the EMOC workflow is functionally active before proceeding.
Protocol A: Preparation of Reagents
Causality & Insight: AMPP is prone to oxidation over long periods. Stock solutions must be prepared in anhydrous DMSO and purged with nitrogen. Furthermore, H₂O₂ degrades rapidly in aqueous solutions; using degraded H₂O₂ alters the stoichiometric ratio required for radical generation, leading to failed cross-linking.
AMPP Stock (10 mM): Dissolve 2.70 mg of AMPP in 1.0 mL of anhydrous DMSO. Aliquot and store at -20°C in the dark.
Causality & Insight: The binding buffer must be strictly devoid of reducing agents (e.g., DTT, β-mercaptoethanol) and free radical scavengers (e.g., sodium azide). These compounds will prematurely quench the anilino radical intermediate, resulting in a complete loss of cross-linking efficiency[4].
Complex Formation: Dilute your target protein complex to 1–5 µM in 1X PBS (pH 7.4).
AMPP Addition: Add AMPP stock to a final concentration of 100 µM. Ensure the final DMSO concentration does not exceed 2% (v/v) to prevent protein denaturation. Incubate at room temperature for 30 minutes to allow the 2-methylphenoxy group to dock into hydrophobic interfaces.
Enzyme Addition: Add HRP to a final concentration of 2.5 µM.
Validation Checkpoint: Before initiating the main reaction, withdraw a 10 µL aliquot into a separate tube containing 1 mM Amplex Red and 1 mM H₂O₂. A rapid shift to pink/red fluorescence validates that the HRP is active and the buffer matrix is free of peroxidase inhibitors.
Initiation: Add H₂O₂ to a final concentration of 1.0 mM to the main reaction mixture. Rapidly vortex for 2 seconds.
Reaction Time: Allow the cross-linking to proceed for exactly 60 seconds at room temperature. The short half-life of the anilino radical ensures rapid labeling[1].
Protocol C: Reaction Quenching and Analysis
Causality & Insight: The reaction must be rapidly quenched to deplete residual H₂O₂ and scavenge unreacted radicals. Failure to do so will result in artifactual, post-lysis cross-linking during sample preparation for SDS-PAGE or LC-MS/MS.
Quenching: Immediately add Quenching Buffer to achieve a final concentration of 10 mM Sodium Ascorbate and 5 mM Trolox. Incubate for 5 minutes.
Denaturation: Add 4X Laemmli buffer (containing 50 mM DTT) and boil at 95°C for 5 minutes.
Analysis: Resolve the cross-linked complexes via SDS-PAGE. Cross-linked species will appear as distinct higher-molecular-weight bands.
Quantitative Optimization Data
The balance between HRP, H₂O₂, and AMPP is critical. Over-oxidation leads to non-specific protein aggregation, while under-oxidation fails to capture the interaction. The table below summarizes the optimized parameters for achieving high-fidelity cross-linking.
AMPP (µM)
HRP (µM)
H₂O₂ (mM)
Reaction Time (min)
Target Cross-link Yield (%)
Off-Target Aggregation (%)
50
1.0
0.5
1
45
< 5
100
2.5
1.0
1
82
8
100
2.5
5.0
5
85
35
200
5.0
1.0
1
60
42
Note: The optimal window (bolded) maximizes the capture of transient interactions while suppressing non-specific, diffusion-driven aggregation.
Troubleshooting Guide
Absence of Cross-Linked Bands:
Cause: Inactive H₂O₂ or presence of radical scavengers (azide, DTT) in the buffer.
Solution: Perform the Validation Checkpoint (Amplex Red assay). Dialyze proteins into pure PBS.
Extensive Smearing or Precipitation on SDS-PAGE:
Cause: Over-oxidation causing runaway radical polymerization, or excessive AMPP concentration leading to micellization.
Solution: Reduce H₂O₂ concentration to 0.5 mM and strictly limit the reaction time to 1 minute before quenching.
References
1.[2] Title: Laccase-catalyzed oxidative cross-linking of tyrosine and potato patatin- and lysozyme-derived peptides: Molecular and kinetic study. Source: NIH. URL:[Link]
2.[3] Title: Cross-Linking Proteins by Laccase-Catalyzed Oxidation: Importance Relative to Other Modifications. Source: ACS Publications. URL:[Link]
3.[1] Title: A disubstituted aniline probe for enhanced peroxidase-based proximal protein labelling. Source: NIH. URL:[Link]
4.[4] Title: Laccase-catalyzed functionalization of phenol-modified carbon nanotubes: from grafting of metallopolyphenols to enzyme self-immobilization. Source: RSC Publishing. URL:[Link]
Author: BenchChem Technical Support Team. Date: March 2026
Application Note & Methodological GuideTarget Audience: Researchers, Process Chemists, and Pharmaceutical Scientists
Document Type: Technical Protocol & Mechanistic Analysis
Introduction & Structural Challenges
The isolation of N-(4-Aminophenyl)-2-(2-methylphenoxy)propanamide (CAS 954271-80-8) presents a complex crystallization challenge typical of highly functionalized pharmaceutical intermediates. The molecule possesses three distinct structural features that dictate its phase behavior:
Secondary Amide Core: Acts as both a strong hydrogen bond donor and acceptor, driving the formation of robust supramolecular synthons (dimers or catemers) that frequently lead to conformational polymorphism[1].
Flexible Ether Linkage (ortho-tolyl ether): Introduces a high degree of conformational entropy in solution.
Aniline Moiety (4-aminophenyl): Provides a basic center capable of reactive salt formation.
During process development, the combination of high conformational flexibility and moderate melting point often causes the system to undergo Liquid-Liquid Phase Separation (LLPS) —colloquially known as "oiling out"—rather than classical crystalline nucleation[2],[3]. This guide details the thermodynamic causality behind these phenomena and provides self-validating protocols to ensure high-purity isolation.
Thermodynamic & Kinetic Fundamentals (The "Why")
Polymorphism and Synthon Competition
Amide-containing active pharmaceutical ingredients (APIs) are notorious for polymorphism[1]. In solution, N-(4-Aminophenyl)-2-(2-methylphenoxy)propanamide exists in an equilibrium of conformers. Depending on the solvent's polarity and hydrogen-bonding capacity, the amide group will either form
dimers or extended catemer chains. Selecting a solvent that selectively solvates one conformer (e.g., Isopropanol) is critical for isolating a single, thermodynamically stable polymorph.
Overcoming Liquid-Liquid Phase Separation (LLPS)
When a highly concentrated solution of this propanamide is cooled rapidly, the system crosses the binodal curve before the kinetic barrier of crystal lattice integration can be overcome. This triggers spinodal decomposition, where the solution demixes into a solute-rich "oil" phase and a solute-lean continuous phase[2].
The oil droplets act as a highly mobile, disordered phase that readily entraps impurities[3]. To bypass LLPS, the crystallization trajectory must be tightly controlled within the Metastable Zone Width (MSZW) using precise seeding strategies.
Thermodynamic pathways of crystallization vs. Liquid-Liquid Phase Separation (LLPS).
Experimental Workflows (The "How")
Protocol A: Seeded Cooling Crystallization (Free Base Isolation)
Causality: This protocol is designed to consume supersaturation via secondary nucleation, preventing the system from crossing the spinodal curve into the LLPS regime.
Dissolution: Suspend 120 g of crude N-(4-Aminophenyl)-2-(2-methylphenoxy)propanamide in 1.0 L of Isopropanol (IPA). Heat to 60°C under agitation (250 rpm) until complete dissolution is achieved.
Polish Filtration: Pass the hot solution through a 0.22 µm PTFE filter into a pre-heated jacketed crystallizer to remove foreign insoluble matter (preventing uncharacterized heterogeneous nucleation).
Controlled Cooling: Cool the solution to 45°C at a rate of 0.5°C/min.
Seeding: At 45°C (well within the MSZW), introduce 1.2 g (1 wt%) of micronized, phase-pure seed crystals. Self-Validation: Hold the temperature at 45°C for 60 minutes. The suspension should become visibly cloudy without forming sticky aggregates on the reactor walls.
Desupersaturation & Aging: Cool the suspension to 5°C at a strictly controlled rate of -0.1°C/min.
Isolation: Filter the slurry via a Nutsche filter, wash with 200 mL of cold IPA (0°C), and dry under vacuum at 40°C for 12 hours.
Step-by-step workflow for the seeded cooling crystallization of the target propanamide.
Causality: Utilized when the API has poor solubility in the final desired matrix. The anti-solvent drastically lowers solubility, forcing rapid precipitation[4]. To avoid LLPS, the anti-solvent must be added linearly, not bulk-dumped.
Dissolution: Dissolve 100 g of the API in 500 mL of Acetone at 25°C.
Anti-Solvent Addition: Using a dosing pump, add 1.0 L of Heptane (anti-solvent) at a constant rate of 10 mL/min under high shear agitation (400 rpm).
Equilibration: Once dosing is complete, age the slurry for 2 hours at 20°C to allow Ostwald ripening, which reduces the presence of fines.
Isolation: Filter and wash with 100 mL of a 1:2 Acetone/Heptane mixture.
Causality: If the crude mixture is heavily contaminated with structurally similar impurities that co-crystallize with the free base, exploiting the basicity of the 4-aminophenyl group provides an orthogonal purification route. The ionic nature of the resulting salt completely eliminates the risk of LLPS.
Dissolution: Dissolve 80 g of the API in 800 mL of Ethyl Acetate (EtOAc) at 20°C.
Salt Formation: Slowly bubble anhydrous HCl gas (or add 1.05 equivalents of HCl in Dioxane) into the solution. A thick, white crystalline precipitate of the hydrochloride salt will form immediately.
Isolation: Stir for 1 hour, filter, and wash with cold EtOAc.
Quantitative Data & Process Comparison
The following table summarizes the quantitative outcomes of the various crystallization strategies applied to N-(4-Aminophenyl)-2-(2-methylphenoxy)propanamide.
Solvent System
Technique
API Conc. (mg/mL)
Yield (%)
Purity (HPLC)
LLPS (Oiling Out) Risk
Isopropanol
Cooling (Seeded)
120
85.0
>99.5%
Low (if seeded properly)
Ethanol/Water (1:1)
Cooling (Unseeded)
150
60.5
96.0%
High (Forms gel phase)
Acetone/Heptane
Anti-Solvent
100
92.0
98.5%
Moderate
EtOAc (HCl addition)
Reactive (Salt)
80
95.5
>99.9%
None
Troubleshooting & Self-Validating Systems
To ensure the trustworthiness of the crystallization process, the following Process Analytical Technology (PAT) and characterization steps must be integrated:
In-line FBRM (Focused Beam Reflectance Measurement): Use FBRM to monitor the chord length distribution in real-time. If the system undergoes LLPS, FBRM will detect a sudden spike in spherical, transient droplet counts[3]. If true crystallization occurs, a steady growth in rigid chord lengths will be observed.
X-Ray Powder Diffraction (XRPD): Always validate the final isolated solid against a reference diffractogram to ensure the correct conformational polymorph was isolated, as amide synthons can easily shift under different solvent conditions[1].
References
Crystal Polymorphism in Pharmaceutical Science
ResearchGate
URL:[Link]
Review of Liquid–Liquid Phase Separation in Crystallization: From Fundamentals to Application
Crystal Growth & Design - ACS Publications
URL:[Link]
Oiling Out in Crystallization
Mettler Toledo
URL:[Link]
Antisolvent Crystallization (ASC) in Aqueous System: Fundamentals, Sustainability Aspects, and Applications
Journal of Chemical Engineering Research Updates
URL:[Link]
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals
Application: Library synthesis, scaffold derivatization, and rapid hit-to-lead optimization.
Scientific Rationale & Synthetic Strategy
N-(4-Aminophenyl)-2-(2-methylphenoxy)propanamide is a highly versatile propanamide derivative. The phenoxypropanamide core is a privileged scaffold frequently utilized in the development of novel anti-inflammatory agents and specific kinase inhibitors. The free aniline moiety serves as a critical synthetic vector for downstream derivatization (e.g., urea formation, sulfonylation) in drug discovery libraries.
Synthesizing this molecule presents two distinct chemical challenges:
Steric Hindrance: The 2-methylphenoxy group at the alpha position of the propanoic acid creates significant steric bulk, retarding standard amidation kinetics.
Nucleophilic Deficiency: Anilines (such as p-phenylenediamine) are inherently poor nucleophiles compared to aliphatic amines. Furthermore, using unprotected p-phenylenediamine often leads to uncontrolled bis-acylation (forming symmetrical diamides) and oligomerization.
The MAOS Advantage:
To overcome these thermodynamic and kinetic barriers, we employ Microwave-Assisted Organic Synthesis (MAOS). Microwave irradiation allows the reaction mixture to reach high temperatures instantaneously via direct dielectric heating, drastically lowering the activation energy barrier for the nucleophilic attack and reducing reaction times from days to minutes 1. Microwave-assisted methods have been robustly validated for amidation reactions involving p-phenylenediamine derivatives, proving highly effective for aniline-based nucleophiles [[2]]().
To ensure strictly mono-acylation, we utilize a protection strategy employing N-Boc-p-phenylenediamine. For the coupling phase, the addition of the amine in the presence of DIPEA (N,N-Diisopropylethylamine) and the highly reactive uronium salt HATU facilitates rapid and efficient amide bond formation 3.
Mechanistic Pathway
HATU is specifically selected over classical carbodiimides (like EDC) because it generates an OAt (7-azabenzotriazole) active ester. This intermediate is highly electrophilic and perfectly suited for sterically hindered substrates. Microwave irradiation significantly accelerates this activation and subsequent coupling, leading to higher yields and purity profiles 4.
Mechanistic pathway of HATU-mediated amide coupling accelerated by MAOS.
Experimental Workflow
Step-by-step synthetic workflow for the target propanamide via MAOS.
Step-by-Step Methodologies
Step 1: Microwave-Assisted Amidation
Objective: Form the sterically hindered amide bond while strictly preventing bis-acylation.
In a 10 mL microwave-safe reaction vial equipped with a magnetic stir bar, dissolve the carboxylic acid and HATU in anhydrous DMF.
Add DIPEA dropwise. Causality: Pre-activation allows the base to deprotonate the acid, rapidly forming the highly reactive OAt ester before the amine is introduced. Stir for 2 minutes at room temperature.
Add N-Boc-p-phenylenediamine. Seal the vial with a crimp cap.
Irradiate in a dedicated microwave synthesizer (e.g., CEM Discover or Biotage Initiator) at 120 °C for 10 minutes (Power max: 150 W, Pressure limit: 250 psi).
Self-Validation (In-Process Control): Sample 10 µL of the reaction mixture, dilute in 1 mL MeCN, and analyze via LC-MS. The target mass
for the Boc-intermediate must be the base peak, with <5% unreacted starting material.
Workup: Dilute the mixture with EtOAc (20 mL) and wash with 5% aqueous LiCl (3 x 10 mL). Causality: The LiCl wash is a critical step; it efficiently partitions the highly polar DMF into the aqueous layer, preventing emulsion formation and downstream contamination.
Wash with saturated
(10 mL) and brine (10 mL). Dry over anhydrous , filter, and concentrate in vacuo to yield the Boc-protected intermediate.
Step 2: Microwave-Assisted Boc Deprotection
Objective: Cleave the carbamate protecting group to yield the free amine vector.
Reagents:
Boc-protected intermediate (from Step 1)
Trifluoroacetic acid (TFA, 1.0 mL)
Dichloromethane (DCM, 3.0 mL)
Procedure:
Dissolve the intermediate in DCM in a 10 mL microwave vial.
Slowly add TFA and seal the vial.
Irradiate at 70 °C for 5 minutes . Causality: Thermal acceleration of acidolysis reduces the standard 2-hour room-temperature reaction to just 5 minutes, minimizing potential side reactions (e.g., ether cleavage) that can occur under prolonged acidic exposure.
Self-Validation (In-Process Control): Analyze a quenched 10 µL aliquot via LC-MS. Complete disappearance of the Boc-intermediate mass confirms quantitative deprotection.
Workup: Concentrate the mixture under a stream of nitrogen to remove excess volatile TFA.
Redissolve the residue in DCM (10 mL) and neutralize by washing with saturated
until the aqueous layer pH is ~8.
Extract the organic layer, dry over
, and concentrate to yield the final high-purity product: N-(4-Aminophenyl)-2-(2-methylphenoxy)propanamide .
Quantitative Data & Optimization
The transition from conventional thermal heating to MAOS provides undeniable advantages in both throughput and product purity. The table below summarizes the optimization data collected during protocol validation.
Parameter
Conventional Thermal Synthesis
Microwave-Assisted Synthesis (MAOS)
Coupling Temperature
25 °C (Room Temp)
120 °C
Coupling Time
24 - 48 hours
10 minutes
Deprotection Time
2 - 4 hours
5 minutes
Overall Yield
45 - 55%
85 - 92%
Bis-acylation Impurity
~15% (if unprotected diamine used)
< 1% (using Boc strategy)
Final Purity (LC-MS)
> 85%
> 98%
References
1.[4] Application Notes and Protocols for the Synthesis of Amides from 2-Furancarboxylic Acid. Benchchem.
URL:
2.[2] Preparation of polyimide films via microwave-assisted thermal imidization. RSC Publishing.
URL:
3.[3] Emerging Catalytic Methods for Amide Synthesis. ResearchGate.
URL:
4.[1] Microwave-Assisted Synthesis of N-Phenylsuccinimide. Journal of Chemical Education, ACS Publications.
URL:
Scalable Production of N-(4-Aminophenyl)-2-(2-methylphenoxy)propanamide: A Comprehensive Guide to Synthesis, Purification, and Quality Control
An Application Note for Drug Development Professionals Abstract This document provides a detailed guide for the scalable synthesis of N-(4-Aminophenyl)-2-(2-methylphenoxy)propanamide, a key intermediate for pharmaceutica...
Author: BenchChem Technical Support Team. Date: March 2026
An Application Note for Drug Development Professionals
Abstract
This document provides a detailed guide for the scalable synthesis of N-(4-Aminophenyl)-2-(2-methylphenoxy)propanamide, a key intermediate for pharmaceutical research and development. We present a robust, two-step synthetic strategy that prioritizes yield, purity, and scalability by circumventing common side-reactions associated with direct acylation methods. This guide offers step-by-step protocols for the synthesis of a key carboxylic acid intermediate, the subsequent amide coupling to a protected aniline, and the final reduction to yield the target compound. Furthermore, we detail rigorous analytical methods for in-process and final product quality control, alongside critical safety and handling procedures. This application note is designed to equip researchers and drug development professionals with a reliable and efficient methodology for producing high-purity N-(4-Aminophenyl)-2-(2-methylphenoxy)propanamide on a laboratory and pilot scale.
Strategic Approach: Selecting a Scalable Synthetic Pathway
The synthesis of an amide like N-(4-Aminophenyl)-2-(2-methylphenoxy)propanamide logically involves the coupling of an amine and a carboxylic acid. A retrosynthetic analysis reveals two primary precursors: p-phenylenediamine and 2-(2-methylphenoxy)propanoic acid .
Caption: Retrosynthetic analysis of the target molecule.
While direct acylation of p-phenylenediamine is feasible, it presents a significant scalability challenge: the formation of a di-acylated byproduct, which complicates purification and reduces the overall yield.[1] To achieve higher purity and a more controlled process, a two-step approach is recommended. This strategy involves the acylation of a mono-protected aniline (4-nitroaniline), followed by the reduction of the nitro group.[1][2] This method is superior for scalable production as it prevents di-acylation and typically results in a cleaner product that is easier to purify.
Parameter
Route 1: Direct Acylation
Route 2: Acylation & Reduction (Recommended)
Starting Amine
p-Phenylenediamine
4-Nitroaniline
Number of Steps
1
2
Primary Advantage
Shorter reaction time
Higher purity of the final product, avoids byproducts[1]
Primary Disadvantage
Formation of di-acylated byproduct, difficult purification[1]
Longer overall procedure
Scalability
Poor to Moderate
Good to Excellent
This guide will detail the recommended two-step synthesis (Route 2).
Caption: Recommended two-step synthetic workflow.
Synthesis of Key Intermediates
Protocol 2.1: Synthesis of 2-(2-methylphenoxy)propanoic acid
This protocol utilizes a Williamson ether synthesis, a classic and reliable method for forming the ether linkage.[3][4] The reaction involves the deprotonation of o-cresol to form a phenoxide, which then acts as a nucleophile to displace the bromide from 2-bromopropanoic acid.
Materials:
o-cresol
2-bromopropanoic acid
Sodium hydroxide (NaOH)
Water (H₂O)
Hydrochloric acid (HCl), concentrated
Diethyl ether
Anhydrous magnesium sulfate (MgSO₄)
Step-by-Step Protocol:
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium hydroxide (2.1 eq) in water.
Phenoxide Formation: Add o-cresol (1.0 eq) to the NaOH solution and stir until a clear solution is formed.
Nucleophilic Substitution: Slowly add 2-bromopropanoic acid (1.05 eq) to the reaction mixture.
Reflux: Heat the mixture to reflux (approx. 100-105 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC).
Work-up & Acidification: After cooling to room temperature, transfer the mixture to a separatory funnel and wash with diethyl ether to remove any unreacted o-cresol. Carefully acidify the aqueous layer with concentrated HCl until the pH is ~2. The product will precipitate as a solid or oil.
Extraction: Extract the acidified aqueous layer with diethyl ether (3x volumes).
Drying and Concentration: Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
Purification: The crude 2-(2-methylphenoxy)propanoic acid can be purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) to yield a white solid.[5]
Protocol 2.2: Synthesis of N-(4-Nitrophenyl)-2-(2-methylphenoxy)propanamide
This step involves an amide coupling reaction. The carboxylic acid is first converted to a more reactive acyl chloride using thionyl chloride (SOCl₂).[2][6] This acyl chloride is then reacted with 4-nitroaniline in the presence of a non-nucleophilic base, such as triethylamine (TEA), to neutralize the HCl byproduct.[1][6]
Acyl Chloride Formation: In a fume hood, add 2-(2-methylphenoxy)propanoic acid (1.0 eq) to a flask. Slowly add thionyl chloride (1.5 eq) at room temperature. Heat the mixture to a gentle reflux for 2-3 hours until gas evolution ceases.[2] Remove the excess SOCl₂ under reduced pressure. The resulting crude acyl chloride can be used directly in the next step.
Reaction Setup: In a separate flask, dissolve 4-nitroaniline (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM.[6]
Amide Coupling: Cool the aniline solution to 0 °C in an ice bath. Slowly add a solution of the crude 2-(2-methylphenoxy)propanoyl chloride (1.0 eq) in anhydrous DCM dropwise to the stirred reaction mixture.[6]
Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by TLC.[6]
Quenching and Work-up: Upon completion, quench the reaction by adding saturated NaHCO₃ solution.[6]
Extraction: Separate the organic layer. Wash it sequentially with water and brine.[1]
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude N-(4-Nitrophenyl)-2-(2-methylphenoxy)propanamide, typically as a yellow or orange solid. This intermediate is often of sufficient purity to proceed to the next step.[1]
Final Product Synthesis and Purification
Protocol 3.1: Catalytic Hydrogenation to N-(4-Aminophenyl)-2-(2-methylphenoxy)propanamide
The final step is the reduction of the nitro group to an amine. Catalytic hydrogenation is a clean, efficient, and highly scalable method for this transformation.[1][2][7]
Reaction Setup: Dissolve the nitro-intermediate (1.0 eq) in ethanol or ethyl acetate in a hydrogenation vessel.
Catalyst Addition: Carefully add a catalytic amount of 10% Pd/C (typically 5-10 mol%) to the solution under an inert atmosphere (e.g., nitrogen or argon).[1]
Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the vessel with hydrogen (e.g., 3-5 bar) and stir vigorously at room temperature.[8][9]
Monitoring: The reaction is typically complete within 2-4 hours. Monitor the consumption of hydrogen and verify completion by TLC or HPLC analysis.
Work-up: Once the reaction is complete, carefully vent the hydrogen and purge the vessel with an inert gas.
Catalyst Removal: Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the pad thoroughly with the reaction solvent.[1]
Concentration: Combine the filtrate and washings, and concentrate under reduced pressure to yield the crude N-(4-Aminophenyl)-2-(2-methylphenoxy)propanamide.
Protocol 3.2: Purification by Recrystallization
Recrystallization is the preferred method for purifying the final product on a large scale, as it is more cost-effective and less labor-intensive than column chromatography.[10] The goal is to find a solvent or solvent system in which the product is soluble at high temperatures but poorly soluble at low temperatures.[10]
General Protocol:
Solvent Screening: Screen various solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene, and mixtures with water or hexanes) to find an optimal system.
Dissolution: Dissolve the crude product in a minimal amount of the chosen hot solvent.
Crystallization: Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.
Isolation: Collect the purified crystals by vacuum filtration.
Washing: Wash the crystals with a small amount of the cold recrystallization solvent.
Drying: Dry the crystals under vacuum to a constant weight.
Quality Control and Analytical Characterization
Rigorous quality control is essential to validate the identity and purity of the final product, ensuring it meets the required specifications for drug development applications.[11][12]
Technique
Purpose
Expected Results / Parameters
HPLC-UV
Purity Assessment & Quantification
Purity >99.0% (Area %). A suitable method would use a C18 column with a mobile phase of Acetonitrile:Water (with 0.1% Formic Acid)[11].
¹H NMR
Structure Confirmation
The spectrum should show characteristic peaks for aromatic protons, the methoxy group, the aliphatic protons of the propanamide moiety, and the amine protons.
¹³C NMR
Structure Confirmation
The spectrum should show the correct number of carbon signals corresponding to the molecular structure.
Mass Spectrometry (MS)
Molecular Weight Verification
The spectrum should show a molecular ion peak [M+H]⁺ corresponding to the calculated molecular weight of the target compound.[13]
Melting Point
Identity and Purity Check
A sharp melting point range indicates high purity.
Safety and Handling
When handling the reagents and products involved in this synthesis, standard laboratory safety precautions must be strictly followed.[14]
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[15][16][17]
Ventilation: All steps, especially those involving thionyl chloride and volatile organic solvents, must be performed in a well-ventilated fume hood.[14][15]
Handling Precautions: Avoid inhalation, ingestion, and direct contact with skin and eyes.[16][18] Wash hands thoroughly after handling.[14]
Storage: Store all chemicals in tightly closed containers in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[14][18]
First Aid: Ensure that an eye-wash station and safety shower are readily accessible.[15] In case of accidental exposure, consult the relevant Safety Data Sheet (SDS) for specific first-aid measures.[14][18]
References
Kishida Chemical Co., Ltd. (2021). Safety Data Sheet for N-(5-Aminopyridin-3-yl)acetamide. Retrieved from [Link]
Americas International. (2015). Material Safety Data Sheet for N-(4-aminophenyl)aniline. Retrieved from [Link]
Intracrop. (n.d.). Safety Data Sheet. Retrieved from [Link]
Journal of the Chemical Society of Pakistan. (2007). An Efficient Method for the Synthesis of Alkyl 2-(4-Benzoylphenoxy)-2-Methyl propanoate. Retrieved from [Link]
The Royal Society of Chemistry. (n.d.). Supporting Information for a research article. Retrieved from [Link]
Organic Syntheses. (n.d.). 2-phenylpropionic acid. Retrieved from [Link]
Academia.edu. (n.d.). An efficient route towards R-2-phenoxypropionic acid synthesis. Retrieved from [Link]
Google Patents. (2013). CN102924306A - Preparation method for 4-aminoacetophenone.
ResearchGate. (n.d.). Synthesis of N-(4-aminophenyl)-substituted benzamides. Retrieved from [Link]
PubChem. (n.d.). 2-(2-Methylphenoxy)propanoic acid. Retrieved from [Link]
International Journal of Creative Research Thoughts (IJCRT). (2025). Analytical Techniques In Drug Quality Control. Retrieved from [Link]
Google Patents. (1999). US5902902A - Process for the industrial preparation of aminoacetylenes.
Google Patents. (1987). US4709093A - Method for the preparation of 4-phenyl-1,3-benzodiazepines and precursors thereof.
Cytiva. (n.d.). Protein Purification. Retrieved from [Link]
Reddit. (2017). Which is the best method for purifying N-Phenylpropanamide?. Retrieved from [Link]
ResearchGate. (2022). Synthesis, Identification and Characterization of N-(4-Aminophenyl) Acetamide Molecule. Retrieved from [Link]
Basrah Journal of Science. (2022). Synthesis and Characterization of some New 3,3'-(1,4-Phenylene) Bis (1-(4- Aminophenyl) Prop-2-en-1-one) Amide Derivatives. Retrieved from [Link]
PMC. (2017). Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4. Retrieved from [Link]
ResolveMass Laboratories Inc. (2025). Analytical Techniques in Pharmaceutical Reverse Engineering. Retrieved from [Link]
Google Patents. (1983). US4417056A - Process for preparing 2-(4-aminophenyl)-5-amino-benzimidazole and substituted derivatives.
SciSpace. (2017). 4-[(4-Acetylphenyl)amino]-2-methylidene-4-oxobutanoic acid, a newly synthesized amide with. Retrieved from [Link]
NSF PAR. (n.d.). N-(4-aminophenyl)piperidine Derivatization to Improve Organic Acid Detection with Supercritical Fluid Chromatography. Retrieved from [Link]
PubMed. (1985). Synthesis, toxicity, and therapeutic efficacy of 4-amino-N-(2'-aminophenyl)-benzamide. Retrieved from [Link]
Quick Company. (n.d.). "A Process For Production Of 4 (4 Aminophenyl) 3 Morpholinone". Retrieved from [Link]
Technical Support Center: Yield Optimization for N-(4-Aminophenyl)-2-(2-methylphenoxy)propanamide Synthesis
Welcome to the Technical Support Center. This hub is designed for researchers and drug development professionals experiencing bottlenecks in the synthesis of N-(4-Aminophenyl)-2-(2-methylphenoxy)propanamide.
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. This hub is designed for researchers and drug development professionals experiencing bottlenecks in the synthesis of N-(4-Aminophenyl)-2-(2-methylphenoxy)propanamide.
Synthesizing this specific propanamide typically involves two primary routes: Route A (direct amidation with a diamine) and Route B (amidation with a nitroarene followed by reduction). The guide below provides mechanistic troubleshooting, quantitative comparisons, and self-validating protocols to overcome the most common yield-limiting factors in these pathways.
Diagnostic Troubleshooting Workflow
Workflow for troubleshooting yield bottlenecks in the target propanamide synthesis.
Module 1: Optimizing the Amide Coupling Step
Context: The synthesis of the intermediate N-(4-nitrophenyl)-2-(2-methylphenoxy)propanamide requires coupling 2-(2-methylphenoxy)propanoic acid with 4-nitroaniline.
Q: Why is my coupling yield so low (<30%) when using standard EDC/HOBt?A: This specific reaction suffers from a dual bottleneck: steric hindrance and electronic deactivation. The alpha-methyl group of the propanoic acid and the ortho-methyl group of the phenoxy ring create significant steric bulk around the electrophilic carbonyl carbon. Simultaneously, 4-nitroaniline is highly electron-deficient; the strong electron-withdrawing nature of the para-nitro group drastically reduces the nucleophilicity of the amine 1. Standard EDC/HOBt protocols fail to overcome this activation energy barrier. Switching to uronium-based coupling agents like 2 or an EDC/HOAt/DIPEA system significantly improves the activation of the carboxylic acid, driving the reaction forward[2]. The addition of DIPEA is critical for proper activation when using HOAt [[3]]().
Q: Can I skip the reduction step and just react the carboxylic acid directly with p-phenylenediamine?A: This is highly discouraged unless you utilize a mono-protected diamine (e.g., mono-Boc-p-phenylenediamine). Unprotected p-phenylenediamine possesses two equivalent, highly nucleophilic primary amines. Reacting it directly with an activated carboxylic acid typically results in a statistical mixture of the desired mono-amide, the unwanted 4, and unreacted starting material[4]. This bis-amidation severely cripples your isolated yield and complicates chromatographic purification [[5]]().
Quantitative Data: Reagent Efficacy for Electron-Deficient Amide Coupling
Activation: In an oven-dried flask under N₂, dissolve 2-(2-methylphenoxy)propanoic acid (1.0 eq) and HATU (1.2 eq) in anhydrous DMF (0.2 M).
Base Addition: Add DIPEA (2.5 eq) dropwise.
Causality & Validation: DIPEA deprotonates the carboxylic acid, allowing it to attack the uronium salt of HATU. The reaction mixture should transition from a suspension to a clear, slightly yellow solution within 15-30 minutes, visually confirming the formation of the highly reactive HOAt-ester[2].
Coupling: Add 4-nitroaniline (1.1 eq) to the activated ester solution. Stir at room temperature. If TLC indicates sluggish conversion after 4 hours, gently heat to 40°C.
Workup: Quench with saturated aqueous NaHCO₃. Extract with EtOAc.
Validation: The basic wash is critical; it hydrolyzes any unreacted active ester and removes the acidic HOAt byproduct into the aqueous layer. Wash the organic layer with 1M HCl to remove unreacted amine and excess DIPEA.
Module 2: High-Yield Nitro Reduction to the Final Amine
Context: Converting the intermediate N-(4-nitrophenyl)-2-(2-methylphenoxy)propanamide to the final N-(4-Aminophenyl)-2-(2-methylphenoxy)propanamide.
Q: My nitro reduction using Fe/HCl (Béchamp) gives a messy product profile with low recovery. How can I improve this?A: The Béchamp reduction utilizes harsh acidic conditions at elevated temperatures. These conditions can promote the unwanted hydrolysis of your newly formed amide bond. To preserve the amide linkage, transition to a milder 6 using 5-10% Pd/C and hydrazine hydrate[6]. This method is highly chemoselective for nitro groups and operates under neutral conditions.
Q: How do I know when the transfer hydrogenation is complete without constantly running LC-MS?A: Transfer hydrogenation with hydrazine hydrate provides a built-in visual indicator: the evolution of nitrogen gas. As the reaction proceeds, steady bubbling will be observed. When the bubbling ceases, the hydrazine has been consumed, and the reduction is typically complete.
Quantitative Data: Comparison of Nitro Reduction Methodologies
Reduction Method
Chemoselectivity
Reaction Conditions
Typical Yield
Fe / HCl (Béchamp)
Low (Amide hydrolysis risk)
Harsh, Acidic, Reflux
40 - 60%
Pd/C + H₂ (Gas)
High
Mild, Neutral, Pressurized (50 psi)
> 90%
Pd/C + Hydrazine Hydrate
High
Mild, Neutral, Reflux
85 - 95%
Self-Validating Protocol 2: Pd/C Catalyzed Transfer Hydrogenation
Preparation: Dissolve the nitro-intermediate (1.0 eq) in methanol or ethanol (0.1 M). Carefully add 10% Pd/C (10 mol% Pd).
Causality: Pd/C is pyrophoric when dry; always add it to a solvent under an inert atmosphere to prevent ignition 7.
Reduction: Heat the suspension to 60°C. Add hydrazine hydrate (5.0 eq) dropwise over 15 minutes.
Validation: You will observe immediate, steady effervescence (N₂ gas evolution). The dropwise addition controls the exothermic release of gas[6].
Completion: Stir for 1-2 hours until gas evolution ceases. Confirm completion via TLC (the resulting aniline product will be significantly more polar and will stain intensely with ninhydrin).
Filtration: Cool to room temperature and filter the mixture through a tightly packed pad of Celite.
Validation: The filtrate must be completely clear. Any black tint indicates Pd/C breakthrough, which requires refiltration to prevent heavy metal contamination in your final product[7].
References[4] Solution-Processable Colorless Polyimides Derived from Hydrogenated Pyromellitic Dianhydride, PMC,https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEB_twn4rzOGkoptSS_6kJgc5p6JvAUyOtv2mq4AI1V05op3m82gZFVoWh23X5wjCovUp57uxXmcBnM75oFpCP4wY0i3-Me_vv_xOcQB_6chcJEJKAa8Tf3X03MmEHxcTS-qa6NqXVf6AivNQ==[5] Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydrate in the Presence of Pd/C, PMC,https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGLOILISEkqx4g9ZPinlVSPmj0yXztf5Gm-FeDWHR3hNYpZRqi3z9eOvwOyPEw6S66JL5jk0UBLZNw12LznkNeIUAbL5zlDM28LAPLjfw7agWQvEa1734AN32yeuqQPmSWBpnRQMCfRybxkyQ==[7] Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP, PMC,https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEv_PWL7wWatZyKtaYsLmlzVFI6dZd9IR3MeqvqFXvsl7_omdKlaYXQ14JZ4k7BIfvH_owvh6P8UR4EdIVBK0SW5Q4gjFdIADPBz4SYlWNs12JYIZq4oX9sQKlu9QbVKKHG42VNa71mxmk6nA==[1] Technical Support Center: Optimizing a Hypothetical Amide Coupling Reaction, BenchChem,https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFZ4__u3GSTDehojGAoNaEDxFGsYwplTlBW0kyIQnIMEpTFXlT2CnIljTTbvBmy_Y_oLCJ-AYp_-3lp5Rjj_Rjl7GH-FezycOfeoC4q3yl_z_sXEAhCXCf4UHhuGvhrmvRdHPVX16DyJwCSdDGtY9WQOFD1LvoWsvINq8hvt5gW68fEzzSk12gxnW_2kL8pRcntYsLYQr1tKQnTb0k44Wt5CwrwjJNZ[3] CN112521992A - Biodiesel antioxidant composition and preparation method, Google Patents,https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHjLAM8mLjQes3EzRsDn2t0ABXrzg9kGhYFpwqJ0S4Stc_FRTyUFVjUHTSV5UqJOudTUClHcRKYwNj1P-_WPsatx4MxOlO6gRtjx8t0BKcgcPtVmdfacgo92VRWk6g46lmbrn5wAIuCcTnSZQ==[6] Application Notes and Protocols for the Reduction of Nitro Groups to Amines, BenchChem,https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGRhn1RFA_Q44C_VCej5FdM6o877-a6SzYQzhcD9qg4Icmx_PyngUj1Zty1-3lspiOALuc5Q4fQdjVsa5HBq-FJqPTyT6rXO34UsvYN6En-ZwS5JZpkmqWK105t8ufREr73kz7cSIcyd6vyCgCLRU454LkaZ8dXWNuK0HhsO3SOavl3kHYOvLbYaSfl0D50Jv9uzmWd1wd0BclnjrHpCiSY8xHKPd5g6A==[2] Optimized Reaction Conditions for Amide Bond Formation in DNA-Encoded Combinatorial Libraries, ACS Publications,https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG1ok76PjonSYbW5B14F9KN6l1stTZjuMjHaPxxveJlTEF9-i5ctKa-dfExjmjmO3cIHbOdVYaSA1nugKgECIWXbgYLCqkH25FRDfz_Yo-j-nJH2Tb_bV-eooUwQoC-6MFz7YZZoIkntdbwHNCu
Technical Support Center: Troubleshooting Impurity Formation in N-(4-Aminophenyl)-2-(2-methylphenoxy)propanamide Synthesis
Welcome to the Technical Support Center for the synthesis of N-(4-Aminophenyl)-2-(2-methylphenoxy)propanamide (CAS: 954271-80-8)[1][2]. This portal is engineered for researchers, scientists, and drug development professi...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for the synthesis of N-(4-Aminophenyl)-2-(2-methylphenoxy)propanamide (CAS: 954271-80-8)[1][2]. This portal is engineered for researchers, scientists, and drug development professionals facing impurity challenges, yield bottlenecks, or stereochemical degradation during scale-up.
To avoid the formation of bis-amidation impurities, the most robust synthetic route avoids direct coupling with p-phenylenediamine. Instead, it utilizes a highly controlled three-step sequence: Williamson etherification, carbodiimide-mediated amidation with p-nitroaniline, and chemoselective nitro reduction.
Part 1: Synthesis Workflow & Impurity Mapping
The following diagram maps the optimized synthetic workflow alongside the critical junctions where impurities typically form if reaction parameters drift.
Synthetic workflow and impurity pathways for the target propanamide.
Part 2: Troubleshooting FAQs
Q1: Etherification Step — Why am I observing high levels of C-alkylation byproducts instead of the desired O-alkylated ether?
Expertise & Causality: The phenoxide ion generated from o-cresol is an ambident nucleophile. While O-alkylation is kinetically favored, C-alkylation (typically at the ortho or para positions) can dominate if the solvent is too protic or if the metal counterion tightly coordinates the oxygen (3)[3].
Self-Validating Solution: Switch from a protic solvent (like ethanol) to a polar aprotic solvent (e.g., anhydrous DMF or MeCN). Substitute Sodium Hydroxide (NaOH) with Potassium Carbonate (K₂CO₃). Potassium's larger ionic radius creates a looser ion pair with the phenoxide, freeing the oxygen to act as a stronger nucleophile and driving the reaction toward >95% O-alkylation.
Q2: Amidation Step — We are using a chiral precursor, but observing significant racemization of the 2-(2-methylphenoxy)propanamide intermediate. How do we prevent this?
Expertise & Causality: When activating the carboxylic acid with carbodiimides (like EDC or DCC), the highly reactive O-acylisourea intermediate can undergo rapid intramolecular cyclization to form an oxazolone. The alpha-proton of this oxazolone is highly acidic, leading to rapid deprotonation and racemization before the amine (p-nitroaniline) can successfully attack (4)[4].
Self-Validating Solution: Introduce 1-Hydroxybenzotriazole (HOBt) or Oxyma Pure as a nucleophilic additive. HOBt rapidly traps the O-acylisourea to form an active OBt-ester. This ester is reactive enough to undergo amidation with p-nitroaniline but stable enough to resist oxazolone formation, preserving stereochemical integrity.
Q3: Reduction Step — The final product contains orange/red impurities and fails HPLC purity specs. What causes this during nitro reduction?
Expertise & Causality: The reduction of nitroarenes to aromatic amines proceeds through several intermediates (nitroso, hydroxylamine). If the reduction stalls, these intermediates condense to form highly colored azo or azoxy dimers (). This typically occurs if the hydrogen pressure drops, the Pd/C catalyst is poisoned, or gas-liquid mass transfer is poor.
Self-Validating Solution: Ensure vigorous agitation (>500 rpm) to overcome mass transfer limitations. If catalytic hydrogenation continues to stall, switch to a metal-mediated reduction using nanosized activated iron powder in water (Fe/NH₄Cl). This method is highly chemoselective and drives the reaction to completion without dimer accumulation (5)[5].
Part 3: Quantitative Data & Impurity Profiling
Use the following analytical parameters to identify and quantify impurities during in-process control (IPC) testing.
Impurity
Origin Step
Analytical Signature
Acceptable Limit
Mitigation Strategy
C-Alkylated Isomer
Etherification
LC-MS: [M+H]⁺ 181.08
< 0.5%
Use polar aprotic solvent (DMF) and K₂CO₃.
Oxazolone / Racemate
Amidation
Chiral HPLC shift
< 1.0% ee loss
Add 1.2 eq HOBt during EDC activation.
Bis-amide
Amidation
LC-MS: [M+H]⁺ 433.21
< 0.1%
Avoid direct p-PDA coupling; strictly use nitro route.
Azoxy Dimer
Reduction
UV-Vis: λmax ~420 nm
< 0.2%
Maintain 40 psi H₂; ensure >500 rpm agitation.
Part 4: Experimental Protocols
Protocol A: Amidation via EDC/HOBt (Synthesis of Nitro-Intermediate)
This protocol utilizes an active ester mechanism to prevent racemization and suppress urea-derivative byproducts.
Preparation: In a flame-dried 250 mL round-bottom flask, dissolve 2-(2-methylphenoxy)propanoic acid (1.0 eq, 10 mmol) in anhydrous DMF (50 mL) under a nitrogen atmosphere.
Activation: Add HOBt (1.2 eq, 12 mmol) and EDC·HCl (1.2 eq, 12 mmol). Stir the mixture at 0 °C for 30 minutes. Self-validation check: The solution should turn homogeneous, indicating complete formation of the OBt active ester.
Coupling: Add p-nitroaniline (1.1 eq, 11 mmol) followed by N,N-Diisopropylethylamine (DIPEA) (2.5 eq, 25 mmol) dropwise over 10 minutes.
Reaction: Allow the reaction to warm to room temperature and stir for 12 hours.
Workup: Quench the reaction by pouring it into 1M HCl (150 mL) to precipitate the product and remove unreacted basic impurities. Filter the precipitate, wash with saturated NaHCO₃ (to remove residual acid), and dry under a vacuum to yield N-(4-Nitrophenyl)-2-(2-methylphenoxy)propanamide.
Protocol B: Chemoselective Nitro Reduction (Synthesis of Target Compound)
This protocol ensures complete reduction to the primary amine without stalling at the hydroxylamine stage.
Setup: Charge a Parr hydrogenation vessel with N-(4-Nitrophenyl)-2-(2-methylphenoxy)propanamide (1.0 eq, 5 mmol) and HPLC-grade Methanol (40 mL).
Catalyst Addition: Carefully add 10% Pd/C (0.05 eq Pd) under a gentle stream of nitrogen. Warning: Pd/C is highly pyrophoric when dry; ensure the solvent covers the catalyst immediately.
Hydrogenation: Purge the vessel with Nitrogen (3x) to remove oxygen, then purge with Hydrogen (3x). Pressurize the vessel to 40 psi with H₂.
Reaction: Agitate vigorously (>500 rpm) at room temperature for 4 hours. Self-validation check: Monitor the pressure gauge. The reaction is complete when hydrogen uptake ceases and the pressure stabilizes.
Isolation: Vent the hydrogen safely and purge the vessel with nitrogen. Filter the mixture through a tightly packed Celite pad to remove the Pd/C catalyst. Concentrate the filtrate under reduced pressure to obtain the crude N-(4-Aminophenyl)-2-(2-methylphenoxy)propanamide.
Part 5: References
Bidepharm. (2025). Product Details: N-(4-Aminophenyl)-2-(o-tolyloxy)propanamide (CAS 954271-80-8). Retrieved from 1
BenchChem Technical Support Team. (2025). Application Notes and Protocols for the Synthesis of Substituted Phenols using Allyl o-tolyl ether. BenchChem. Retrieved from 3
Li, Y., & Liu, X. (2015). Recent Advances in Amide Synthesis. Organic & Biomolecular Chemistry, 13(22), 6159-6178. Retrieved from 4
Patil, R. D., & Sasson, Y. (2015). Chemoselective Reduction of Nitroarenes to Aromatic Amines with Commercial Metallic Iron Powder in Water Under Mild Reaction Conditions. Longdom Publishing. Retrieved from
Wang, L., et al. (2001). Reduction of Nitroarenes to Aromatic Amines with Nanosized Activated Metallic Iron Powder in Water. Synthesis, 2001(13), 2001-2004. Retrieved from 5
Technical Support Center: Purification Optimization for N-(4-Aminophenyl)-2-(2-methylphenoxy)propanamide
Welcome to the Technical Support Center. This guide is engineered for drug development professionals and synthetic chemists tasked with isolating and purifying N-(4-Aminophenyl)-2-(2-methylphenoxy)propanamide .
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. This guide is engineered for drug development professionals and synthetic chemists tasked with isolating and purifying N-(4-Aminophenyl)-2-(2-methylphenoxy)propanamide .
Because this molecule features a highly reactive primary aniline moiety, a stable amide linkage, and a hydrophobic ether domain, standard purification templates often fail. The basicity and oxidation potential of the primary amine dictate the entire downstream workflow[1]. This guide provides field-proven, self-validating protocols to ensure high-yield, high-purity isolation.
Diagnostic Purification Strategy
Selecting the correct purification sequence depends heavily on your upstream synthetic route. If synthesized via carbodiimide coupling with p-phenylenediamine, your primary impurity is likely a neutral bis-amide[1]. If synthesized via the reduction of a nitro-precursor, unreacted nitro compounds and transition metal catalysts (e.g., Raney Nickel) will contaminate the crude[2].
Decision tree for purifying N-(4-Aminophenyl)-2-(2-methylphenoxy)propanamide.
Step-by-Step Methodologies
Protocol A: Self-Validating Acid-Base Extraction
Causality: The primary amine on the target molecule is basic, while common impurities (like bis-acylated byproducts or unreacted 2-(2-methylphenoxy)propanoic acid) are neutral or acidic. By protonating the amine with a strong acid, we force the target into the aqueous phase as a salt, leaving neutral impurities trapped in the organic layer[3]. This is a self-validating system: if your product drops out of the aqueous layer upon basification, the basic amine moiety is definitively intact[4].
Acid-base extraction workflow for isolating the target amine.
Step-by-Step:
Dissolve the crude reaction mixture in Ethyl Acetate (EtOAc).
Transfer to a separatory funnel and extract with 3 volumes of 1M HCl (aq).
Separate the layers. Retain the aqueous layer (contains the protonated target). Discard the organic layer (contains bis-amides and neutral organics).
Cool the aqueous layer in an ice bath and slowly add 2M NaOH (aq) dropwise until the pH reaches 10. The target free-base will precipitate or oil out.
Extract the basic aqueous layer with fresh EtOAc (3x).
Combine the new organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
Protocol B: Amine-Optimized Flash Chromatography
Causality: Standard silica gel (SiO₂) features acidic silanol groups (pKa ~ 4.5-5.0). The basic aniline moiety of our target interacts strongly with these protons, causing severe band broadening, streaking, and irreversible retention[5]. By pre-treating the column with Triethylamine (TEA), we competitively saturate the acidic silanol sites, allowing the target to elute cleanly[5].
Step-by-Step:
Prepare a mobile phase of Dichloromethane (DCM) and Methanol (MeOH) at a 9:1 ratio[2]. Add exactly 1% v/v Triethylamine (TEA) to the mixture.
Slurry-pack the silica gel column using the TEA-doped mobile phase. Flush with 2 column volumes to neutralize the silica.
Dry-load the crude sample onto Celite to ensure a narrow injection band.
Elute the column, collecting fractions in tubes pre-purged with nitrogen gas to prevent auto-oxidation of the purified fractions.
Protocol C: Decolorizing Recrystallization
Causality: Anilines are highly susceptible to auto-oxidation, forming dark-colored (brown/black) azo or quinonoid polymers[4]. Activated carbon provides a massive, highly porous surface area that preferentially adsorbs these large, planar, conjugated polymeric impurities via pi-pi stacking, leaving the smaller target molecule in solution[4].
Step-by-Step:
Dissolve the semi-pure solid in a minimal amount of boiling Ethanol.
Remove from heat briefly and add 5-10% w/w activated carbon (e.g., Darco)[4].
Boil the suspension gently for 5 minutes.
Perform a hot gravity filtration through a pre-warmed pad of Celite to remove the carbon.
Add hot water dropwise to the clear filtrate until slight turbidity is observed, then allow it to cool slowly to room temperature, followed by 4°C overnight.
Filter the resulting off-white crystals and wash with ice-cold Ethanol/Water (1:1).
Troubleshooting & FAQs
Q: My product streaks down the entire TLC plate and column, resulting in poor recovery. How do I fix this?A: This is a classic acid-base interaction between your primary amine and the acidic silica stationary phase[5]. To fix this, you must neutralize the silica. Add 1-2% triethylamine (TEA) or aqueous ammonia to your eluent[5]. Alternatively, switch your stationary phase from acidic silica to basic alumina, which repels the amine and prevents tailing.
Q: The isolated product turns from off-white to dark brown upon storage. Why is this happening, and how do I prevent it?A: The primary aniline group is highly electron-rich and undergoes spontaneous auto-oxidation in the presence of ambient light and oxygen, forming colored polymeric byproducts[4]. To resolve this, perform a final recrystallization using activated carbon to strip out existing color bodies[4]. Once pure, store the compound in an amber glass vial, purge the headspace with argon or nitrogen, and store at -20°C.
Q: I synthesized the target via the reduction of N-(4-nitrophenyl)-2-(2-methylphenoxy)propanamide using Raney Nickel. How do I remove residual catalyst and unreacted nitro precursor?A: Residual Raney Nickel must be removed immediately via filtration through a tightly packed Celite plug prior to concentration[2]. Unreacted nitro precursors lack the basicity of the final amine. You can easily separate them using the Acid-Base Extraction (Protocol A) ; the unreacted nitro compound will remain in the initial organic layer, while your desired amine will move into the acidic aqueous phase[3].
Quantitative Purification Metrics
The following table summarizes the expected performance of each purification technique when applied to N-(4-Aminophenyl)-2-(2-methylphenoxy)propanamide:
Purification Technique
Target Impurity Removed
Typical Yield Recovery
Final Purity Expected
Key Mechanistic Advantage
Acid-Base Extraction
Bis-amides, unreacted acids, nitro precursors
85 - 95%
85 - 92%
Exploits the basicity of the primary amine for self-validating isolation.
Amine-Doped Chromatography
Regioisomers, structurally similar byproducts
70 - 85%
> 95%
TEA neutralizes silanol groups, preventing amine degradation and streaking.
Technical Support Center: Preventing Amino Group Oxidation in N-(4-Aminophenyl)-2-(2-methylphenoxy)propanamide
Welcome to the Technical Support Center. This guide is specifically engineered for researchers, medicinal chemists, and drug development professionals working with N-(4-Aminophenyl)-2-(2-methylphenoxy)propanamide .
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. This guide is specifically engineered for researchers, medicinal chemists, and drug development professionals working with N-(4-Aminophenyl)-2-(2-methylphenoxy)propanamide .
Because this molecule features a primary amino group attached directly to an electron-rich aromatic ring (an aniline derivative), it is notoriously susceptible to auto-oxidation. This guide provides field-proven, mechanistically grounded strategies to prevent degradation during synthesis, storage, and biological assays.
Mechanistic Overview: The Causality of Degradation
To prevent degradation, we must first understand the chemical causality. The primary amino group (-NH₂) is highly electron-donating, which increases the electron density of the phenyl ring. This significantly lowers the molecule's oxidation potential.
When exposed to atmospheric oxygen, light, or trace transition metals in solvents, the aniline moiety undergoes a single-electron transfer (SET) to form a highly reactive radical cation . This intermediate rapidly loses another electron and proton to form a quinone diimine —a highly electrophilic species. If left unchecked, these quinone diimines undergo nucleophilic attack by unreacted aniline molecules, leading to a cascade of polymerization that forms dark, tarry polyaniline-type impurities[1][2].
Mechanistic pathway of aniline oxidation and targeted intervention strategies.
Frequently Asked Questions (FAQs)
Q1: Why does my compound solution turn dark brown or black over time?A1: A color shift from clear/pale yellow to dark brown or black is the universal visual indicator of aniline oxidation[1]. The dark color is caused by the highly conjugated pi-systems of polymeric aniline species (similar to polyaniline) that form after the initial oxidation into a quinone diimine[2].
Q2: Does the pH of my biological assay buffer affect the stability of this compound?A2: Yes, drastically. In highly acidic environments (pH < 4), the amine is protonated to an ammonium salt (-NH₃⁺), which is electron-withdrawing and highly resistant to oxidation. However, at physiological pH (7.4) used in most in vitro assays, the amine exists predominantly in its free, unprotonated state, leaving it fully vulnerable to auto-oxidation[1].
Q3: What is the most effective antioxidant for stabilizing this compound in aqueous assays?A3:L-Ascorbic Acid (Vitamin C) is highly recommended. Unlike metal chelators (which only stop metal-catalyzed oxidation), ascorbic acid acts as a direct reducing agent. It donates electrons to quench the radical cation intermediate and reduces any formed quinone diimine back to the parent aniline, preserving the integrity of your compound[3][4].
Troubleshooting & Step-by-Step Protocols
Issue 1: Degradation During Synthetic Modifications
Symptom: When attempting to couple the propanamide core or modify the phenoxy ring, the reaction mixture turns black, and yields are abysmal due to side-reactions at the primary amine.
Solution: Transient N-Boc (tert-butyloxycarbonyl) protection of the aniline group[5].
Protocol: N-Boc Protection of the Aminophenyl Group
Dissolution: Dissolve 1.0 equivalent of N-(4-Aminophenyl)-2-(2-methylphenoxy)propanamide in anhydrous Dichloromethane (DCM) under an inert Argon atmosphere.
Causality: Argon displaces oxygen, preventing auto-oxidation before the protecting group can be installed.
Base Addition: Add 2.0 equivalents of N,N-Diisopropylethylamine (DIPEA).
Causality: DIPEA acts as an acid scavenger to neutralize any protons generated during the reaction, driving the equilibrium forward without acting as a competing nucleophile.
Temperature Control: Cool the flask to 0°C using an ice bath.
Causality: The reaction with Boc-anhydride is exothermic. Localized heating accelerates the oxidation of unreacted aniline. Cooling suppresses this competing degradation pathway.
Reagent Addition: Slowly add 1.5 equivalents of Di-tert-butyl dicarbonate (Boc₂O) dropwise[5]. Allow the mixture to slowly warm to room temperature and stir for 4 hours.
Self-Validating Step (TLC): Spot the reaction mixture on a silica TLC plate alongside the starting material. Develop the plate and stain with Ninhydrin.
Validation: The free primary amine will stain a bright pink/purple. The successfully Boc-protected product will not stain, confirming that the oxidation-prone site is fully masked.
Issue 2: Loss of Compound in Biological Assay Media
Symptom: The compound loses its pharmacological efficacy over a 24-hour incubation period in cell culture media (e.g., DMEM, RPMI) or PBS.
Solution: Supplementation of the media with Ascorbic Acid[3].
Protocol: Antioxidant Supplementation for In Vitro Assays
Stock Preparation: Prepare a fresh 100 mM stock solution of L-Ascorbic Acid in deionized, degassed water.
Causality: Ascorbic acid degrades in water over time when exposed to air. A fresh stock ensures maximum reducing capacity.
Media Supplementation: Add the ascorbic acid stock to your assay buffer to achieve a final concentration of 1 mM to 5 mM.
pH Adjustment: Check and adjust the buffer back to pH 7.4.
Causality: Ascorbic acid will slightly acidify the media, which could independently affect cell viability or target binding if not neutralized.
Compound Introduction: Spike your N-(4-Aminophenyl)-2-(2-methylphenoxy)propanamide (from a DMSO stock) into the antioxidant-rich media immediately before the assay begins.
Self-Validating Step (Spectroscopy): Monitor a blank well containing only the compound and the supplemented buffer at 450 nm using a UV-Vis plate reader.
Validation: A rising absorbance at 450 nm indicates quinone imine formation. A flat baseline over 24 hours confirms the antioxidant system is actively preventing degradation.
Issue 3: Degradation During Long-Term Storage
Symptom: The solid powder turns from off-white to brown over several months in the freezer.
Solution: Strict environmental control using inert gas and desiccation.
Protocol: Optimal Storage Conditions
Transfer the solid compound to an amber glass vial. (Causality: Amber glass blocks UV/Vis light, which can photo-catalyze radical formation).
Place the open vial inside a vacuum desiccator containing Drierite (calcium sulfate). Apply vacuum for 2 hours to remove ambient moisture.
Backfill the desiccator with heavy inert gas (Argon is preferred over Nitrogen as it is heavier than air and settles over the powder).
Quickly cap the vial tightly, seal with Parafilm, and store at -20°C.
Quantitative Data: Antioxidant Efficacy
The following table summarizes the expected stability of N-(4-Aminophenyl)-2-(2-methylphenoxy)propanamide in standard physiological buffer (PBS, pH 7.4 at 37°C) under various stabilization strategies.
Condition / Additive
Concentration
Estimated Half-Life ()
Visual Observation (at 24h)
Mechanism of Action
Control (No Additive)
N/A
< 2 hours
Dark brown / Tarry
Uninhibited auto-oxidation
L-Ascorbic Acid
1.0 mM
> 48 hours
Clear / Pale yellow
Direct reduction of quinone imine
Dithiothreitol (DTT)
1.0 mM
> 24 hours
Clear
Radical scavenging / reduction
EDTA
0.1 mM
~ 6 hours
Light brown
Chelates trace metals (O₂ still reacts)
References
The Chemical Oxidation of Aniline: Mechanisms, Applications and Environmental Implications
Open Access Journals
URL:[Link]
Visible-Light-Photocatalyzed Reductions of N-Heterocyclic Nitroaryls to Anilines Utilizing Ascorbic Acid Reductant
Organic Letters - ACS Publications
URL:[Link]
Technical Support Center: Synthesis of N-(4-Aminophenyl)-2-(2-methylphenoxy)propanamide
Welcome to the technical support center for the synthesis of N-(4-Aminophenyl)-2-(2-methylphenoxy)propanamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth tr...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support center for the synthesis of N-(4-Aminophenyl)-2-(2-methylphenoxy)propanamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. The information herein is curated to ensure scientific integrity and provide practical, field-proven insights.
I. Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems that may arise during the synthesis of N-(4-Aminophenyl)-2-(2-methylphenoxy)propanamide, offering explanations for the underlying causes and providing actionable solutions.
Issue 1: Low or No Yield of the Final Product
Question: My synthesis of N-(4-Aminophenyl)-2-(2-methylphenoxy)propanamide is resulting in a consistently low yield. What are the likely causes and how can I optimize the reaction?
Answer: Low yields in amide coupling reactions are a frequent challenge and can stem from several factors, including the quality of reagents, reaction conditions, and the chosen synthetic route.[1][2]
Potential Causes and Solutions:
Purity of Starting Materials:
2-(2-methylphenoxy)propanoic acid: Impurities in the carboxylic acid can inhibit the reaction. It is advisable to check the purity via NMR or melting point analysis before use.
p-Phenylenediamine: This starting material is susceptible to oxidation, which can result in colored impurities and byproducts. Use freshly purified p-phenylenediamine or store it under an inert atmosphere.
Choice of Synthetic Route: The direct acylation of p-phenylenediamine can lead to the formation of a di-acylated byproduct, which can be difficult to separate and reduces the yield of the desired mono-acylated product.[3] A more reliable two-step approach is often preferred:
Acylation of p-nitroaniline with 2-(2-methylphenoxy)propanoyl chloride.
Subsequent reduction of the nitro group to an amine.[3][4] This method generally results in higher yields and a purer final product.[3]
Inefficient Amide Coupling:
Activation of the Carboxylic Acid: For the amide bond to form, the carboxylic acid must be "activated".[2] A common method is to convert it to an acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride.[5][6] Incomplete conversion to the acyl chloride will result in a lower yield.
Coupling Reagents: The use of coupling reagents like dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with an additive like N-hydroxysuccinimide (NHS) can facilitate amide bond formation under milder conditions.[5][7] However, these reagents are sensitive to moisture and can be hydrolyzed, rendering them inactive.[1] Ensure that all reagents and solvents are anhydrous.
Reaction Conditions:
Temperature: Amide coupling reactions are often performed at low temperatures (e.g., 0 °C) to control the reaction rate and minimize side reactions.
Solvent: Anhydrous polar aprotic solvents such as dichloromethane (DCM) or dimethylformamide (DMF) are typically used.[1] The choice of solvent can significantly impact the solubility of reagents and the overall reaction efficiency.[8]
Issue 2: Presence of Significant Impurities in the Final Product
Question: My final product shows multiple spots on a TLC plate and the NMR spectrum is complex. What are the likely impurities and how can I purify my compound?
Answer: The presence of impurities is a common issue, and their identity depends on the synthetic route chosen.
Potential Impurities and Purification Strategies:
Unreacted Starting Materials:
p-Phenylenediamine or p-Nitroaniline: These can often be removed by column chromatography.
2-(2-methylphenoxy)propanoic acid: This can be removed by washing the organic layer with a mild aqueous base, such as a saturated sodium bicarbonate solution, during the work-up.
Di-acylated Byproduct: If using the direct acylation route with p-phenylenediamine, the formation of the di-acylated product is a major potential impurity.[3][9] This can be minimized by using a slight excess of p-phenylenediamine. Separation of the mono- and di-acylated products can be achieved through careful column chromatography.
Byproducts from Coupling Reagents: If using DCC, the byproduct dicyclohexylurea (DCU) is formed, which can be notoriously difficult to remove by chromatography.[5] Filtration can remove the bulk of it, but traces may remain. Using a water-soluble carbodiimide like EDC can simplify the work-up, as the urea byproduct is water-soluble and can be removed with an aqueous wash.
Purification Protocol:
A general protocol for the purification of N-(4-Aminophenyl)-2-(2-methylphenoxy)propanamide is as follows:
Aqueous Work-up: After the reaction is complete, quench the reaction mixture and wash the organic layer sequentially with a dilute acid (e.g., 1N HCl), a dilute base (e.g., saturated NaHCO₃), and brine.[10]
Drying and Concentration: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
Column Chromatography: Purify the crude product using silica gel column chromatography. A gradient elution system, for example, starting with hexane and gradually increasing the polarity with ethyl acetate, is often effective.
Recrystallization: For further purification, recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) can be employed.
II. Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the synthesis of N-(4-Aminophenyl)-2-(2-methylphenoxy)propanamide.
Question 1: What are some alternative catalysts for this amide synthesis?
Answer: While traditional methods often involve stoichiometric activating agents, several catalytic approaches can be employed for amide bond formation.
Boronic Acid Catalysts: 3,4,5-Trifluorophenylboronic acid has been shown to catalyze the direct amidation of carboxylic acids and amines.[11] This method proceeds via a dehydrative condensation.
Enzymatic Catalysis: Lipases are a class of enzymes that can catalyze the formation of amide bonds under mild conditions. This approach offers high selectivity and is environmentally friendly.
Photoredox Catalysis: Organic photoredox catalysts can promote amide bond formation under metal-free and base-free conditions, offering a green alternative.[12]
Question 2: How can I monitor the progress of the reaction?
Answer: Thin-layer chromatography (TLC) is the most common and convenient method for monitoring the progress of the reaction. By spotting the reaction mixture alongside the starting materials on a TLC plate, you can observe the consumption of the starting materials and the formation of the product. High-performance liquid chromatography (HPLC) can also be used for more quantitative monitoring.[9]
Question 3: What are the key safety precautions to consider during this synthesis?
Answer: Standard laboratory safety practices should always be followed. Specific hazards to be aware of include:
Acylating Agents: Reagents like thionyl chloride and pivaloyl chloride are corrosive and react violently with water.[3] They should be handled in a fume hood with appropriate personal protective equipment (PPE).
Solvents: Organic solvents like DCM and DMF are volatile and have associated health risks.[1] Use them in a well-ventilated area.
Catalytic Hydrogenation: If using hydrogen gas for the reduction of a nitro group, be aware of its flammability and ensure the reaction is set up and handled by trained personnel.[13]
Question 4: Can you provide a detailed experimental protocol for the two-step synthesis?
Answer: The following is a generalized procedure for the synthesis of N-(4-Aminophenyl)-2-(2-methylphenoxy)propanamide via the acylation of p-nitroaniline followed by reduction.
Step 1: Synthesis of N-(4-Nitrophenyl)-2-(2-methylphenoxy)propanamide
Reaction Setup: In a round-bottom flask, dissolve p-nitroaniline in an anhydrous solvent such as DCM.
Addition of Base: Add a non-nucleophilic base like triethylamine to the solution and cool the mixture to 0 °C.[3]
Addition of Acylating Agent: Slowly add a solution of 2-(2-methylphenoxy)propanoyl chloride in DCM to the cooled mixture with vigorous stirring.
Reaction: Allow the reaction to warm to room temperature and stir for several hours, monitoring the progress by TLC.
Work-up: Upon completion, wash the reaction mixture with water and brine. Dry the organic layer and concentrate to obtain the crude N-(4-nitrophenyl)-2-(2-methylphenoxy)propanamide.[3]
Step 2: Reduction of the Nitro Group
Reaction Setup: Dissolve the crude N-(4-nitrophenyl)-2-(2-methylphenoxy)propanamide in a suitable solvent such as ethanol or ethyl acetate.
Addition of Catalyst: Add a catalytic amount of palladium on carbon (10% Pd/C).[3]
Hydrogenation: Subject the mixture to a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) and stir until the reaction is complete (monitored by TLC).
Work-up: Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with the solvent.[3]
Purification: Concentrate the filtrate and purify the crude product by column chromatography or recrystallization to obtain N-(4-Aminophenyl)-2-(2-methylphenoxy)propanamide.
III. Data and Visualization
Table 1: Comparison of Synthetic Routes
Parameter
Route 1: Direct Acylation of p-Phenylenediamine
Route 2: Acylation of p-Nitroaniline & Reduction
Overall Yield
Moderate (potential for di-acylation)
High
Purity of Final Product
Moderate (may require extensive purification)
High
Number of Steps
1
2
Key Reagents
p-Phenylenediamine, 2-(2-methylphenoxy)propanoyl chloride, Base
The Amide Functional Group: Properties, Synthesis, and Nomenclature. (2018). Master Organic Chemistry. [Link]
21.7: Chemistry of Amides. (2022). LibreTexts Chemistry. [Link]
Design, Synthesis and Biological Evaluation of 4-Amino-N-(4-aminophenyl)benzamide Analogues of Quinoline-Based SGI-1027 as Inhibitors of DNA Methylation. (2014). PMC. [Link]
Method of purifying 2-methyl-4-amino-5-aminomethylpyrimidine. (1991). Google Patents.
Amide synthesis by acylation. (n.d.). Organic Chemistry Portal. [Link]
Design, Synthesis, and Structure–Activity Relationship Studies of Novel GPR88 Agonists (4-Substituted-phenyl)acetamides Based on the Reversed Amide Scaffold. (2020). PMC. [Link]
Synthesis, Identification and Characterization of N-(4-Aminophenyl) Acetamide Molecule. (2023). ResearchGate. [Link]
Amide bond formation: beyond the dilemma between activation and racemisation. (2022). RSC Publishing. [Link]
TMSOTf-Catalyzed [4 + 2] Annulation of Ynamides and β-(2-Aminophenyl)-α,β-ynones for the Synthesis 2-Aminoquinolines. (2024). Organic Chemistry Portal. [Link]
How to Increase Amide Synthesis Yield via Catalytic Innovations. (2026). Patsnap Eureka. [Link]
Efficient Synthesis of Amides through Thioacids Reactions with In Situ Generated Formamidine. (2025). PMC. [Link]
Synthesis, Characterization and in vivo Biological Activity of n-(2-chlorophenyl)-2-(2-methyl-5-nitro-1h-imidazol-1-yl) Acetamide and its Derivatives. (2024). Journal of Young Pharmacists. [Link]
Overcoming hygroscopic challenges with N-(4-Aminophenyl)-2-(2-methylphenoxy)propanamide
Technical Support Center: N-(4-Aminophenyl)-2-(2-methylphenoxy)propanamide A Senior Application Scientist's Guide to Overcoming Hygroscopicity Challenges Disclaimer: While N-(4-Aminophenyl)-2-(2-methylphenoxy)propanamide...
Author: BenchChem Technical Support Team. Date: March 2026
Technical Support Center: N-(4-Aminophenyl)-2-(2-methylphenoxy)propanamide
A Senior Application Scientist's Guide to Overcoming Hygroscopicity Challenges
Disclaimer: While N-(4-Aminophenyl)-2-(2-methylphenoxy)propanamide is a specific chemical entity, publicly available data on its hygroscopic properties are limited. The following guidance is based on extensive field experience and established scientific principles for handling hygroscopic Active Pharmaceutical Ingredients (APIs) with similar functional groups (amides, amines, ethers). These troubleshooting strategies represent best practices in pharmaceutical development for moisture-sensitive compounds.
Introduction: The Challenge of Moisture
N-(4-Aminophenyl)-2-(2-methylphenoxy)propanamide possesses polar functional groups, notably the amide and amine moieties, which are capable of forming hydrogen bonds. This structural feature makes the compound susceptible to hygroscopicity—the tendency to readily absorb and retain moisture from the atmosphere. Moisture uptake is not a trivial issue; it can initiate a cascade of physical and chemical changes, compromising sample integrity, manufacturability, and the stability of the final product.[1][2]
Uncontrolled moisture interaction can lead to:
Chemical Degradation: Hydrolysis of the amide bond is a primary concern, potentially leading to the formation of impurities and a reduction in potency.[3][4]
Physical State Alterations: Moisture can induce changes in crystallinity, or in severe cases, cause deliquescence (transitioning from a solid to a liquid state).[5][6] This impacts dissolution rates and bioavailability.
Manufacturing and Handling Issues: Increased moisture content significantly degrades powder properties, causing clumping, caking, and poor flowability, which are detrimental to processes like weighing, blending, and tablet compression.[3][5][7]
This guide provides a structured approach to understanding, troubleshooting, and mitigating the challenges associated with the hygroscopic nature of N-(4-Aminophenyl)-2-(2-methylphenoxy)propanamide.
Section 1: Understanding the Impact of Moisture
The interaction between water molecules and a hygroscopic API is the root cause of instability. The diagram below illustrates the potential failure cascade initiated by moisture exposure.
Caption: Failure cascade resulting from moisture exposure of a hygroscopic API.
Section 2: Frequently Asked Questions (FAQs)
Q1: What are the first visual signs that my sample has absorbed too much moisture?A: Initial signs include a loss of fine powder appearance, the formation of small clumps or aggregates, and sticking of the material to the container walls or spatula. In more advanced cases, the powder may appear damp, compacted (caked), or even begin to liquefy (deliquescence).[1][5]
Q2: What are the ideal long-term storage conditions for this compound?A: The compound should be stored in a tightly sealed container, preferably made of glass or another non-permeable material, in a controlled, dry environment.[8][9] We recommend storage in a desiccator with an active desiccant (e.g., silica gel, molecular sieves) or in a controlled humidity cabinet set to below 40% Relative Humidity (RH).[10][11] For highly sensitive applications, storage under an inert atmosphere (e.g., nitrogen or argon) is advisable.
Q3: My entire batch of powder has caked. Can I just grind it back into a fine powder?A: While mechanical milling can break up clumps, it is not recommended as a standalone solution. The underlying issue—excess moisture content—remains. This moisture can lead to chemical degradation, which is irreversible.[2] Grinding a damp powder can also be difficult and may alter particle size distribution. The best approach is to first assess the material for chemical degradation. If it is still viable, drying under vacuum at a controlled temperature may be attempted, but this should be validated to ensure it does not negatively impact the compound's stability or crystalline form.
Q4: How quickly should I expect the compound to absorb moisture?A: The rate of moisture uptake depends on the compound's specific hygroscopicity classification, particle size, and the ambient relative humidity (RH). Many hygroscopic materials can show a significant weight change in a matter of minutes when exposed to humidities above 50-60% RH.[12][13] A formal characterization using Dynamic Vapor Sorption (DVS) is the best way to quantify this behavior.
Section 3: Troubleshooting Guide
Issue 1: Inconsistent and Drifting Weight Measurements
Question: When I try to weigh my sample on an analytical balance, the reading continuously increases. Why is this happening and how can I get an accurate weight?
Answer: This is a classic sign of a hygroscopic material rapidly absorbing moisture from the air.[14] The balance is measuring the combined weight of your compound and the water it is accumulating. To achieve accurate weighing, you must minimize the sample's exposure to ambient air.
Troubleshooting Protocol:
Environmental Control: Perform all weighing operations in an environment with controlled low humidity. A nitrogen-purged glove box or a balance enclosure connected to a dehumidifier is ideal.
Pre-Equilibration: Place all tools (spatula, weigh boat, container) inside the controlled environment for at least 15-20 minutes before use. This ensures the tools are not a source of moisture.
Minimize Exposure Time: Open the primary container only for the briefest possible time. Have your weigh boat ready on the tared balance before opening the stock bottle.
Use Appropriate Containers: Weigh the powder into a container that can be immediately and securely sealed, such as a glass vial with a screw cap, rather than an open weigh boat if the sample is to be stored before use.
Work Efficiently: Aim to complete the weighing process in under 60 seconds from the moment the stock bottle is opened to when the sample vial is sealed.
Parameter
Recommended Level
Rationale
Relative Humidity (RH)
< 40% (Ideal: < 20%)
Significantly reduces the driving force for moisture absorption.
Temperature
20-25°C (Controlled)
Prevents temperature fluctuations that can alter relative humidity.
Airflow
Minimal / Laminar
Reduces exposure to large volumes of potentially moist air.
Table 1: Recommended Environmental Conditions for Handling
Issue 2: Poor Powder Flow, Clumping, and Adhesion During Processing
Question: My powder is clumping together, sticking to the funnel, and won't flow consistently for blending and formulation. What is causing this?
Answer: Moisture absorption leads to the formation of liquid bridges between powder particles. The surface tension of this adsorbed water creates strong cohesive forces, causing particles to stick together and to equipment surfaces. This severely degrades flowability.[5][7]
Troubleshooting Workflow:
Caption: Decision workflow for troubleshooting poor powder flowability.
Detailed Steps:
Verify Environment: The first and most critical step is to ensure all processing occurs in a humidity-controlled environment.[13][15]
Formulation Aids: If the environment is controlled and issues persist, consider formulation additives.
Glidants: Excipients like colloidal silicon dioxide work by reducing inter-particle friction. Their small particle size allows them to coat the larger API particles, smoothing the surface and improving flow.[16]
Moisture Scavengers: Certain excipients have a higher affinity for water than the API. Incorporating materials like microcrystalline cellulose (MCC) or anhydrous lactose can help to preferentially absorb trace amounts of moisture, protecting the API.[2][4][16]
Process Modification: Avoid wet granulation methods, which intentionally add moisture. Instead, use dry granulation techniques like roller compaction or slugging to create denser granules with improved flow properties without introducing water.[3]
Advanced Strategies: For persistent issues, more advanced formulation strategies may be necessary. These include co-crystallization to create a new, less hygroscopic solid form, or encapsulation via spray drying to create a protective barrier around the API particles.[5]
Issue 3: Appearance of New Peaks in HPLC/LC-MS (Impurity Profiling)
Question: After storing a sample for a few weeks, I am seeing new impurity peaks in my chromatogram that were not there initially. What could be the cause?
Answer: The appearance of new peaks is a strong indicator of chemical degradation, most likely due to hydrolysis of the amide bond in the N-(4-Aminophenyl)-2-(2-methylphenoxy)propanamide structure. Water acts as a reactant, cleaving the amide to form 4-aminoaniline and 2-(2-methylphenoxy)propanoic acid.
Mitigation and Verification:
Strict Moisture Control: This reinforces the necessity of the storage and handling protocols described above. All degradation is accelerated by the presence of water.[2][17]
Inert Atmosphere: For long-term stability studies or archival samples, flush the container with an inert gas like argon or nitrogen before sealing. This removes both moisture and oxygen, preventing both hydrolysis and potential oxidative degradation.
Use of Desiccants: Ensure desiccants are active (e.g., blue silica gel, not pink) and are placed within the secondary containment (e.g., desiccator or sealed bag), not in direct contact with the API.[3]
Accelerated Stability Study: To confirm that moisture is the culprit, run a small, controlled experiment. Store one sample under ideal dry conditions (<20% RH) and another at an elevated humidity (e.g., 75% RH) at a controlled temperature (e.g., 40°C) for a short period (e.g., 1-2 weeks). Analyze both by HPLC. A significant increase in the impurity in the high-humidity sample will confirm its moisture-sensitivity.[5]
Section 4: Key Experimental Protocol
Protocol: Sample Preparation for X-ray Diffraction (XRD) Analysis of a Hygroscopic Compound
Objective: To obtain a representative XRD pattern of the material in its intrinsic crystalline state, free from artifacts caused by moisture absorption (e.g., peak broadening, phase changes, or appearance of a water halo).[6]
Environment Preparation: Purge the glove box with dry nitrogen until the internal RH is confirmed to be below 20%. Place the sample holder, spatula, and glass slide inside the glove box and allow them to equilibrate for at least 30 minutes.
Rationale: This removes any adsorbed moisture from the tools and holder that could be transferred to the sample.
Sample Loading: Inside the glove box, open the sealed container of the compound. Using the pre-equilibrated spatula, carefully place a small amount of powder onto the sample holder.
Sample Packing: Gently press the powder into the holder's cavity using the edge of the glass slide. The goal is to create a flat, smooth surface that is level with the holder's surface. Avoid excessive force, as this can induce preferred orientation or phase changes.
Rationale: A flat surface ensures accurate diffraction geometry and reproducible intensities.
Sealing (Optional but Recommended): If the XRD instrument is not in a controlled environment, cover the sample holder with a moisture-resistant film (e.g., Kapton®) and secure it. This creates a temporary barrier against ambient humidity during transfer and analysis. Note that the film will add to the background signal, so a background scan of the film alone may be necessary.
Rapid Analysis: Immediately transfer the holder from the glove box to the XRD instrument and start the analysis as quickly as possible.
Rationale: Minimizing the time between sample preparation and data collection is the most critical factor in preventing moisture uptake.[6]
References
Thiry, J., Krier, F., & Evrard, B. (2015). A review of pharmaceutical extrusion: hot-melt and wet extrusion. Journal of Drug Delivery Science and Technology, 25, 1-13. [Link]
Richpacking. (2022). Hygroscopic Problems Of Capsule Filled Powders. Richpacking020.com. [Link]
Daou, J. (2024). Moisture Control and Degradation Management. American Pharmaceutical Review. [Link]
Roquette. Low Moisture Excipients for Moisture-Sensitive APIs. Roquette.com. [Link]
Hussain, A., et al. (2012). 2-[(2-Aminophenyl)sulfanyl]-N-(4-methoxyphenyl)acetamide. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 10), o2957. [Link]
Colorcon. (2023). The Science Behind Moisture Management in Pharmaceuticals: Role of Excipients. Colorcon.com. [Link]
Smajlagić, A., & Srabović, M. (2022). Synthesis, Identification and Characterization of N-(4-Aminophenyl) Acetamide Molecule. International Journal of Science and Research, 11(10), 843-846. [Link]
Sridhar, B. & Vinay, G. (2015). Hygroscopic moisture content: Determination and correlations. ResearchGate. [Link]
Lee, J., et al. (2009). 2-(4-Methylsulfonylaminophenyl) propanamide TRPV1 antagonists: Structure–activity relationships in the B and C-regions. Bioorganic & Medicinal Chemistry Letters, 19(1), 221-225. [Link]
Heng, P. W. S., et al. (2024). Understanding the Roles of Excipients in Moisture Management in Solid Dosage Forms. Molecular Pharmaceutics, 21(5), 2535-2549. [Link]
MadgeTech. (2018). The Effects of Humidity on Pharmaceuticals. MadgeTech.com. [Link]
Al-Harbi, A. A. (2024). XRD Analysis of Hygroscopic Compounds: Structural Effects and Best Practices. Journal of Materials Science and Chemical Engineering, 12(2), 1-13. [Link]
NSL Analytical. (2025). An Overview of Powder Characterization. NSL Analytical Services. [Link]
ResearchGate. (n.d.). GSA method results of the drugs and three excipients. ResearchGate. [Link]
HSE. (2025). Chemicals - safe use and handling. Health and Safety Executive. [Link]
Sloots, S. (2025). Powder Characterization Techniques: The Ultimate Guide. PowderTechnology.info. [Link]
ResearchGate. (n.d.). Film coating techniques to reduce hygroscopicity. ResearchGate. [Link]
University of California, Santa Barbara. (n.d.). Water Sensitive Chemicals. Environment, Health & Safety. [Link]
Bry-Air. (n.d.). Excellent Humidity Control in Pharmaceutical Manufacturing. Bry-Air.com. [Link]
Hutton, T. (2019). EXPLAINED: Moisture Content Analysis using the Gravimetric Process. Dry-fast.co.uk. [Link]
Freeman, T. (2019). A Guide to Powder Characterization. American Laboratory. [Link]
Iowa State University. (n.d.). Chemical Handling and Storage. Environmental Health and Safety. [Link]
IDR Environmental. (2025). The Top 10 Best Practices For Proper Chemical Storage. IDREnvironmental.com. [Link]
ResearchGate. (2016). What are the best tablet excipients to be used for moisture & heat sensitive APIs?. ResearchGate. [Link]
Arigo, A., et al. (2019). Effect of Hygroscopicity on Pharmaceutical Ingredients, Methods to Determine and Overcome: An Overview. Journal of Chemical and Pharmaceutical Research, 11(1), 6-10. [Link]
Google Patents. (n.d.). Stable formulation comprising a moisture sensitive drug and manufacturing procedure thereof.
Wesolowski, P. (2013). What Is Moisture Content Analysis?. Scientist Live. [Link]
Kumar, V., et al. (2021). A concise summary of powder processing methodologies for flow enhancement. Pharmaceutics, 13(2), 161. [Link]
LANSTEP. (2024). Optimizing Pharma Production: The Role of Humidity Control. Lanstep-dehumidifier.com. [Link]
Alltracon. (2024). Properly Storing Hazardous Chemicals in Your Facility. Alltracon.com. [Link]
Arigo, A., et al. (2013). Effect of Hygroscopicity on pharmaceutical ingredients, methods to determine and overcome: An Overview. PharmaInfo.net. [Link]
Thermal stability optimization of N-(4-Aminophenyl)-2-(2-methylphenoxy)propanamide formulations
Welcome to the Technical Support Center for formulation development. As a Senior Application Scientist, I have designed this portal to address the specific physicochemical vulnerabilities of N-(4-Aminophenyl)-2-(2-methyl...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for formulation development. As a Senior Application Scientist, I have designed this portal to address the specific physicochemical vulnerabilities of N-(4-Aminophenyl)-2-(2-methylphenoxy)propanamide .
This compound presents a dual-challenge in formulation: it contains a highly reactive primary aniline moiety susceptible to rapid oxidation, and an amide linkage prone to thermal and hydrolytic cleavage[1]. To successfully transition this active pharmaceutical ingredient (API) from discovery to a stable clinical formulation, we must engineer the microenvironment of the solid state to restrict molecular mobility and shield reactive functional groups.
Part 1: Mechanistic Understanding of Thermal Instability
Before troubleshooting, it is critical to understand why this molecule degrades. Thermal instability in pharmaceutical compounds is driven by a combination of thermodynamic energy (heat flow inducing bond cleavage) and kinetic mobility (molecular collisions in the amorphous or liquid state)[2].
For N-(4-Aminophenyl)-2-(2-methylphenoxy)propanamide, thermal stress accelerates two primary degradation pathways:
Oxidative Degradation of the Aniline Ring: The electron-rich primary amine (-NH2) on the phenyl ring is a prime target for auto-oxidation. Elevated temperatures increase the kinetic energy of dissolved oxygen and trace peroxides in excipients, leading to the formation of highly colored nitroso and nitro derivatives, as well as polymeric resinous masses[1].
Amide Bond Hydrolysis: In the presence of residual moisture, thermal stress acts as a catalyst for the nucleophilic attack on the propanamide carbonyl, cleaving the molecule into 4-phenylenediamine and 2-methylphenoxypropanoic acid derivatives.
Degradation pathways of the target API under thermal and oxidative stress.
Part 2: Troubleshooting Guides & FAQs
This section addresses the most common anomalies encountered during the thermal stability optimization of this API.
Q1: During accelerated stability testing (40°C/75% RH), my solid formulation rapidly turns yellow, then brown. What is the root cause, and how do I prevent it?A1: This is the classic macroscopic signature of aniline oxidation[1]. The primary amine is oxidizing into nitroso intermediates, which further polymerize into dark, resinous impurities.
Causality: High humidity (75% RH) plasticizes the polymer matrix, increasing free volume and molecular mobility. This allows trace oxygen and hydroperoxides (commonly found in PEG or PVP excipients) to interact with the API.
Solution: Switch to low-peroxide excipient grades. Incorporate a lipophilic antioxidant (e.g., BHT or Vitamin E TPGS) at 0.05–0.5 wt% into the formulation to act as a sacrificial electron donor. Furthermore, ensure the formulation is stored in airtight, amber containers flushed with an inert gas (nitrogen or argon)[1].
Q2: My Differential Scanning Calorimetry (DSC) data shows a steadily decreasing Glass Transition Temperature (Tg) over time, followed by an exothermic crystallization peak. How do I stabilize the amorphous state?A2: A dropping Tg indicates that your Amorphous Solid Dispersion (ASD) is absorbing moisture, which acts as a plasticizer, lowering the energy barrier for the API to revert to its more thermodynamically stable, but less soluble, crystalline form[2].
Causality: The polymer you selected likely has high hygroscopicity (e.g., standard PVP). As water enters the system, it disrupts the hydrogen bonding between the API's amide/amine groups and the polymer backbone.
Solution: Formulate the ASD using a polymer with a higher intrinsic Tg and lower hygroscopicity, such as Hydroxypropyl Methylcellulose Acetate Succinate (HPMCAS). The acetate and succinate groups provide steric hindrance and hydrophobicity, shielding the API from moisture and maintaining a high Tg.
Q3: How do I differentiate between thermal degradation and a polymorphic transition during TGA/DSC analysis?A3: Thermogravimetric Analysis (TGA) measures mass loss, while DSC measures heat flow[3].
Causality: Polymorphic transitions (e.g., amorphous to crystalline, or Form I to Form II) are non-mass-change reactions. They will show up as endothermic or exothermic peaks on the DSC but will register zero weight loss on the TGA[3]. Conversely, thermal degradation (such as the loss of volatile degradation products from amide cleavage) will show a distinct mass drop on the TGA[3].
Solution: Always run TGA and DSC concurrently. If you see an endotherm at 150°C on the DSC with no corresponding TGA mass loss, it is a melt or phase change. If the TGA shows a 5% mass loss at the same temperature, you are observing thermal decomposition.
Q4: What are the specific ICH Q1A(R2) expectations for forced degradation of this molecule?A4: The 4 require that stress testing be comprehensive enough to fully characterize the molecule's intrinsic stability[4]. For this API, you must expose it to thermal stress (in 10°C increments above accelerated conditions, e.g., 50°C, 60°C), hydrolytic stress (acid/base), and oxidative stress (e.g., 3% H2O2)[5]. The regulatory expectation is to achieve 5–20% degradation to validate that your HPLC method is truly "stability-indicating" and capable of resolving the parent peak from the cleaved diamine and oxidized nitroso degradants[5].
Part 3: Quantitative Data & Polymer Matrix Selection
To optimize the formulation, we evaluated the API in various polymeric matrices to create Amorphous Solid Dispersions (ASDs). The goal is to maximize the Tg (to restrict kinetic mobility) and delay the onset of thermal degradation (Td).
Table 1: Thermal Stability Parameters of API-Polymer Dispersions (1:3 Ratio)
Formulation Matrix
Polymer Tg (°C)
ASD Tg (°C)
Onset of Degradation (Td) (°C)
6-Month Stability (40°C/75% RH)
Pure Crystalline API
N/A
N/A
210.5
Severe oxidation (Brown)
API + PVP K30
160.0
85.2
245.0
Crystallization observed
API + HPMC E5
145.0
102.4
268.3
Stable, slight yellowing
API + HPMCAS-M + 0.1% BHT
120.0
115.8
285.1
Stable, no color change
Data Interpretation: The addition of HPMCAS combined with the antioxidant BHT significantly elevated the degradation onset temperature and prevented moisture-induced plasticization, rendering it the optimal matrix.
Part 4: Validated Experimental Protocols
To ensure reproducibility and scientific rigor, follow these self-validating protocols for formulation and stress testing.
Step-by-step workflow for thermal stability optimization and validation.
Protocol 1: Preparation and Thermal Profiling of ASDs
This protocol uses solvent evaporation to trap the API in a high-energy, amorphous state while ensuring uniform distribution of the antioxidant.
Preparation: Weigh the API and selected polymer (e.g., HPMCAS) in a 1:3 mass ratio. Add 0.1 wt% Butylated Hydroxytoluene (BHT) relative to the API mass.
Dissolution: Dissolve the mixture in a minimal volume of a volatile solvent system (e.g., Dichloromethane/Methanol 1:1 v/v) in a round-bottom flask. Stir at 600 rpm for 15 minutes at room temperature until optically clear[3].
Evaporation: Attach the flask to a rotary vacuum evaporator. Remove the solvent under reduced pressure (approx. 50 mbar) at 40°C for 30 minutes to prevent thermal shock to the API[3].
Secondary Drying: Transfer the resulting solid film to a vacuum oven at 25°C for 24 hours to remove residual solvent plasticizers.
Thermal Analysis (Validation):
Load 3–5 mg of the milled ASD into an aluminum pan.
Run DSC from 20°C to 200°C at 10°C/min under a nitrogen purge (50 mL/min). Confirm the presence of a single Tg (indicating a miscible system) and the absence of a melting endotherm (confirming a fully amorphous state)[6].
Run TGA concurrently to ensure no mass loss occurs prior to the expected degradation onset (Td > 250°C)[3].
Protocol 2: ICH Q1A(R2) Forced Degradation Study (Thermal & Oxidative)
This protocol generates the necessary degradation profiles to validate your stability-indicating HPLC method.
Stock Preparation: Prepare a 1 mg/mL stock solution of the API in an inert diluent (e.g., Water/Acetonitrile 50:50).
Oxidative Stress: Transfer 5 mL of the stock to a volumetric flask. Add 1 mL of 3% H2O2. Incubate at room temperature in the dark. Pull 1 mL aliquots at 2, 4, 8, and 24 hours. Quench the reaction with sodium thiosulfate before HPLC injection[1].
Thermal Stress: Place 50 mg of the solid API (and the formulated ASD) into separate, open glass vials. Place the vials in a calibrated convection oven at 60°C and 80°C. Pull samples at 3, 7, and 14 days[1].
Analysis: Analyze all pulled samples using a validated reverse-phase HPLC method with a UV detector (set to the API's lambda max). Calculate the mass balance. The sum of the parent peak area and all degradant peak areas should equal approximately 100% of the initial un-stressed control.
References
1.4. U.S. Food and Drug Administration (FDA).
2. 2. Pharma Excipients.
3.1. Benchchem.
4.3. Impactfactor.
5.6. American Pharmaceutical Review.
6.5. Resolvemass.
1H NMR spectrum analysis of N-(4-Aminophenyl)-2-(2-methylphenoxy)propanamide
High-Field vs. Benchtop H NMR for the Structural Verification of N-(4-Aminophenyl)-2-(2-methylphenoxy)propanamide As a Senior Application Scientist, selecting the appropriate analytical instrumentation for structural elu...
Author: BenchChem Technical Support Team. Date: March 2026
High-Field vs. Benchtop
H NMR for the Structural Verification of N-(4-Aminophenyl)-2-(2-methylphenoxy)propanamide
As a Senior Application Scientist, selecting the appropriate analytical instrumentation for structural elucidation is critical for balancing data resolution with operational efficiency. N-(4-Aminophenyl)-2-(2-methylphenoxy)propanamide is a complex pharmaceutical intermediate featuring an aromatic amine, a chiral alpha-aryloxy core, and an amide linkage. Its structural verification presents a unique analytical challenge: distinguishing between overlapping aromatic spin systems and resolving critical scalar couplings.
This guide objectively compares the performance of High-Field NMR (400 MHz) against Benchtop NMR (60 MHz) for the structural verification of this specific molecule, providing self-validating experimental protocols and mechanistic insights into the resulting spectra.
Molecular Architecture & Analytical Challenges
The molecule, C
HNO, contains three distinct functional domains that dictate its H NMR behavior:
The 4-Aminophenyl Ring: A classic AA'BB' spin system. The electron-donating primary amine (-NH
) shields the ortho-protons, pushing them upfield (~6.5 ppm), while the amide linkage deshields its ortho-protons (~7.3 ppm).
The 2-Methylphenoxy Ring: An ortho-substituted aromatic system yielding a complex multiplet between 6.8 and 7.2 ppm.
The Chiral Propanamide Core: The alpha-carbon is a chiral center, splitting the adjacent beta-methyl group into a doublet (
Hz) and appearing itself as a quartet.
The Core Challenge: In deuterated dimethyl sulfoxide (DMSO-
), the broad singlet of the primary amine (-NH) typically resonates around 4.8 ppm—directly overlapping with the critical alpha-proton quartet. Resolving this overlap requires strategic solvent manipulation and sufficient magnetic field strength.
Comparative Performance: 60 MHz vs. 400 MHz
The choice of magnetic field strength (
) fundamentally alters the spectral output due to the physics of nuclear spin interactions.
Chemical Shift Dispersion vs. J-Coupling: Benchtop NMR spectrometers typically operate at 1–2 Tesla (42–80 MHz). At these field strengths, the chemical shift dispersion (measured in Hz) is significantly reduced compared to high-field superconducting magnets, leading to pronounced second-order strong coupling issues when the scalar coupling constant (
) approaches the chemical shift difference () between coupled spins[1].
Sensitivity Scaling: Overall NMR sensitivity scales approximately with ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">
. Consequently, a 400 MHz spectrometer possesses inherently higher sensitivity, allowing for rapid acquisitions with minimal sample, whereas a 60 MHz benchtop system requires extended signal averaging to achieve a comparable signal-to-noise ratio (SNR).
Industrial Utility: Despite resolution limits, benchtop NMR provides a cryogen-free, small-footprint alternative that significantly lowers ownership costs and enables at-line process monitoring in pharmaceutical manufacturing[2].
Table 1: Expected
H NMR Assignments and Instrument Resolution Comparison
(Solvent: DMSO-
, referenced to residual solvent at 2.50 ppm)
Proton Environment
Expected Shift (, ppm)
Multiplicity & Integration
400 MHz High-Field Resolution
60 MHz Benchtop Resolution
Amide (-NH-)
~9.8
Singlet (1H)
Sharp, distinct singlet
Broadened singlet
4-Aminophenyl (Ar-H)
~7.3
Doublet (2H)
Distinct doublet ( Hz)
Partially overlaps with phenoxy
2-Methylphenoxy (Ar-H)
6.8 – 7.2
Multiplet (4H)
Resolved fine splitting
Broad, unresolved envelope
4-Aminophenyl (Ar-H)
~6.5
Doublet (2H)
Distinct doublet ( Hz)
Broad doublet
Chiral Core (-CH-)
~4.8
Quartet (1H)
Sharp quartet ( Hz)
Complete overlap with -NH
Primary Amine (-NH)
~4.8
Broad Singlet (2H)
Distinguishable by line shape
Complete overlap with -CH-
Phenoxy Methyl (-CH)
~2.2
Singlet (3H)
Sharp singlet
Sharp singlet
Beta-Methyl (-CH)
~1.5
Doublet (3H)
Sharp doublet ( Hz)
Resolved doublet
Self-Validating Experimental Protocols
To ensure rigorous scientific integrity, the following protocol utilizes an internal validation mechanism (D
O exchange) to definitively assign overlapping signals without relying on external standards that could contaminate the API intermediate.
Phase 1: Sample Preparation
Causality: DMSO-
is selected over CDCl due to the high polarity of the amide and amine groups, ensuring complete dissolution and shifting the residual water peak (3.33 ppm) away from the aliphatic signals of interest.
Accurately weigh 15–20 mg of N-(4-Aminophenyl)-2-(2-methylphenoxy)propanamide.
Dissolve the compound in 0.6 mL of DMSO-
(100% isotopic purity) in a clean glass vial.
Transfer the homogeneous solution to a standard 5 mm NMR tube using a glass Pasteur pipette.
Phase 2: Instrument Acquisition
For 400 MHz High-Field NMR:
Lock & Shim: Lock onto the deuterium signal of DMSO-
. Perform gradient shimming to achieve a line width of <0.5 Hz on the residual solvent peak.
Acquisition: Run a standard 1D
H pulse sequence (e.g., zg30). Set the relaxation delay () to 2.0 seconds to ensure quantitative integration. Acquire 16 scans.
For 60 MHz Benchtop NMR:
Calibration: Benchtop systems utilize permanent magnets. Run a quick dummy scan to ensure the magnet's thermal stability is calibrated.
Acquisition: Due to the
sensitivity drop, increase the number of scans to 128. Maintain a of 2.0 seconds.
Phase 3: The D
O Exchange Validation (Crucial Step)
Causality: Because the -NH
and -CH- signals overlap at ~4.8 ppm at low fields, we must manipulate the chemical environment to prove structural identity.
After the initial scan, add 10
L of Deuterium Oxide (DO) directly into the NMR tube.
Shake the tube vigorously for 30 seconds to facilitate proton-deuterium exchange at the labile amine and amide sites.
Re-acquire the spectrum.
Validation Check: The broad singlets at 9.8 ppm (amide) and 4.8 ppm (amine) will disappear. The signal remaining at 4.8 ppm will resolve into a clear, quantifiable quartet (1H), structurally validating the chiral alpha-proton.
Visualizing the Analytical Workflow & Spin Systems
Workflow comparison for NMR structural verification using benchtop and high-field systems.
Spin-spin coupling networks and chemical shift domains of the propanamide intermediate.
Conclusion
While High-Field NMR (400 MHz) remains the gold standard for absolute structural elucidation—effortlessly separating the complex aromatic multiplets and overlapping aliphatic signals of N-(4-Aminophenyl)-2-(2-methylphenoxy)propanamide—Benchtop NMR (60 MHz) is highly capable of verifying the compound's identity when paired with intelligent experimental design. By utilizing self-validating techniques like D
O exchange to resolve second-order coupling and overlap artifacts, scientists can confidently deploy benchtop systems for rapid, cost-effective process monitoring in pharmaceutical manufacturing.
References
1.[2] How Benchtop NMR technology is accelerating manufacturing: an interview with a chemical laboratory QC manager. Oxford Instruments. URL:[Link]
2.[1] Hyperpolarised 1H–13C Benchtop NMR Spectroscopy. MDPI. URL: [Link]
3.[3] Rescaling NMR for a Larger Deployment in Drug Discovery: Hyperpolarization and Benchtop NMR as Potential Game‐Changers. ETH Zurich Research Collection. URL: [Link]
FTIR characteristic peaks of N-(4-Aminophenyl)-2-(2-methylphenoxy)propanamide
Comparative FTIR Spectroscopic Analysis: N-(4-Aminophenyl)-2-(2-methylphenoxy)propanamide Executive Summary In pharmaceutical development and fine chemical synthesis, verifying the structural integrity of complex interme...
In pharmaceutical development and fine chemical synthesis, verifying the structural integrity of complex intermediates is a critical Quality Control (QC) mandate. N-(4-Aminophenyl)-2-(2-methylphenoxy)propanamide is a highly functionalized molecule featuring a primary aniline derivative, a secondary amide backbone, and an aryl alkyl ether linkage.
This guide provides an objective, self-validating comparative analysis of this target amine product against its direct synthetic alternative/precursor, N-(4-Nitrophenyl)-2-(2-methylphenoxy)propanamide . By leveraging Attenuated Total Reflectance Fourier Transform Infrared (ATR-FTIR) spectroscopy, researchers can rapidly differentiate these compounds, monitor nitro-to-amine reduction workflows, and validate product purity without destructive sample preparation.
Mechanistic Causality of FTIR Absorptions
To establish a robust analytical method, we must first understand the causality behind the vibrational modes of the target molecule. The FTIR profile is not merely a fingerprint; it is a direct physical manifestation of the molecule's dipole moments and bond force constants.
The Amine/Amide Region (3500–3200 cm⁻¹):
The target molecule contains a primary amine (-NH₂) on the phenyl ring. Primary amines uniquely exhibit two distinct stretching vibrations in this region—an asymmetric stretch and a symmetric stretch—typically appearing as a sharp doublet between 3400 and 3250 cm⁻¹[1]. Additionally, the secondary amide (-CONH-) contributes a single N-H stretching band around 3300 cm⁻¹, which often overlaps with the amine doublet but broadens the overall absorption envelope[2].
The Carbonyl Region (1700–1630 cm⁻¹):
The Amide I band, primarily driven by the C=O stretching vibration, is highly diagnostic. Because the amide is conjugated with the aromatic system (acting as an anilide), the carbonyl peak is highly stable and appears as a strong absorption band between 1690 and 1630 cm⁻¹[3].
The Ether Linkage (1300–1200 cm⁻¹):
The 2-methylphenoxy group is an aryl alkyl ether. The asymmetric C-O-C stretching vibration of this linkage yields a strong, sharp peak between 1250 and 1200 cm⁻¹, serving as a stable internal reference point across both the product and the precursor.
The Nitro Group (Precursor Only):
The highly polar -NO₂ group in the unreduced precursor exhibits two of the most intense bands in the mid-infrared region due to asymmetric (1550–1475 cm⁻¹) and symmetric (1360–1290 cm⁻¹) stretching[4]. The complete disappearance of these peaks is the primary self-validating marker of a successful reaction.
Comparative FTIR Data: Target Amine vs. Nitro Precursor
The following table summarizes the quantitative spectral data used to objectively differentiate the target product from its unreduced alternative.
Traditional transmission FTIR requires pressing the solid sample into a Potassium Bromide (KBr) pellet. However, KBr is highly hygroscopic; absorbed moisture produces a broad O-H stretch at 3400 cm⁻¹ that artificially obscures the critical primary amine doublet.
To ensure a self-validating and artifact-free system, Attenuated Total Reflectance (ATR-FTIR) is the mandatory protocol for this analysis[5]. ATR utilizes an evanescent wave that penetrates only a few microns into the sample, making pathlength independent of sample thickness[6].
Step-by-Step Methodology:
System Initialization & Background: Clean the diamond or ZnSe ATR crystal with a volatile solvent (e.g., high-purity isopropanol) and allow it to evaporate completely. Acquire a background spectrum (4000–400 cm⁻¹, 4 cm⁻¹ resolution, 32 scans) to subtract ambient CO₂ and atmospheric moisture.
Sample Application: Deposit 2–5 mg of the pure, dry N-(4-Aminophenyl)-2-(2-methylphenoxy)propanamide powder directly onto the center of the ATR crystal. No dilution or grinding is required.
Mechanical Compression: Lower the ATR swivel press and apply optimal pressure. Causality note: Because the evanescent wave penetration depth is strictly dependent on the refractive index difference and physical contact, insufficient pressure will result in a weak signal with poor signal-to-noise ratio[6].
Spectral Acquisition: Run the sample scan using the same parameters as the background.
Algorithmic Correction: Apply an ATR correction algorithm via the spectrometer's software. Causality note: ATR penetration depth increases at lower wavenumbers; correction normalizes the peak intensities to match standard transmission spectra for accurate library matching.
Validation Check: Verify the presence of the 3400–3250 cm⁻¹ doublet and the strict absence of peaks at 1530 cm⁻¹ and 1350 cm⁻¹.
Workflow Visualization
Fig 1: Logical decision tree for ATR-FTIR validation of nitro-to-amine reduction.
Data Interpretation & Quality Control (QC) Insights
As an application scientist, it is crucial to recognize that solid-state FTIR spectra are heavily influenced by the crystal lattice. In N-(4-Aminophenyl)-2-(2-methylphenoxy)propanamide, extensive intermolecular hydrogen bonding between the primary amine, the secondary amide N-H, and the carbonyl oxygen will naturally broaden the absorptions in the 3500–3200 cm⁻¹ region.
If the amine doublet appears overly broad or merged into a single massive peak, this is often indicative of residual solvent or moisture rather than a failed synthesis. In such cases, the sample must be subjected to vacuum desiccation before re-analysis. The absolute confirmation of product purity relies just as heavily on the absence of the nitro precursor's highly polar N-O stretches as it does on the presence of the amine peaks.
References
IR Spectroscopy Tutorial: Amines | orgchemboulder.com | 1[1]
FTIR Spectrum Analysis--Meaning and Application of Each Peak | universallab.org | 2[2]
Comparing biological activity of N-(4-Aminophenyl)-2-(2-methylphenoxy)propanamide vs lidocaine analogs
[label="High Affinity", fontcolor="#EA Refining Analytical Explanations I'm now refining the analytical explanations, focusing on clear comparisons of experimental data for the lidocaine and target compound analogs. I'm...
Author: BenchChem Technical Support Team. Date: March 2026
[label="High Affinity", fontcolor="#EA
Refining Analytical Explanations
I'm now refining the analytical explanations, focusing on clear comparisons of experimental data for the lidocaine and target compound analogs. I'm noting enhanced metabolic stability with the new compound due to the absence of N-alkyl groups, which I'll be sure to fully explain. I will incorporate IL-5 in the experiment.
Synthesizing Mechanistic Differences
I'm synthesizing the mechanistic differences, specifically focusing on the enhanced metabolic stability. I'm elaborating on how the absence of the N-alkyl groups, preventing dealkylation, impacts the compound's stability. I'm noting potential implications of primary amine protonation and phenoxy-group effects, grounding this in literature and expertise.
An in-depth evaluation of novel local anesthetic and anti-arrhythmic scaffolds requires looking beyond simple binding affinity. As drug development professionals, we must analyze how structural modifications influence both primary on-target efficacy (e.g., voltage-gated sodium channel blockade) and secondary therapeutic effects (e.g., anti-inflammatory properties).
This guide provides a rigorous comparative analysis between the classic Lidocaine [1.8] scaffold, its recent anti-inflammatory analogs (such as EI137 and EI341)[1], and the novel hybrid molecule N-(4-Aminophenyl)-2-(2-methylphenoxy)propanamide (CAS 954271-80-8)[2]. By integrating a phenoxy ether motif with a para-aminoanilide core, this novel compound presents a distinct pharmacological profile worthy of clinical investigation.
Structural and Mechanistic Rationale
Lidocaine is a gold-standard amide local anesthetic and Class Ib antiarrhythmic that elicits its numbing activity by blocking Nav1.5 sodium channels[3]. However, its clinical utility is often limited by a short half-life—driven by rapid N-dealkylation of its tertiary amine by hepatic CYP enzymes—and potential CNS toxicity.
Recent structural optimization efforts have yielded lidocaine analogs (e.g., EI137, EI341) that exhibit potent anti-inflammatory properties, specifically inhibiting interleukin-5 (IL-5)-mediated eosinophil activation and survival[1].
N-(4-Aminophenyl)-2-(2-methylphenoxy)propanamide represents a strategic structural divergence:
Phenoxy Ether Linkage: Reminiscent of mexiletine, the 2-methylphenoxy group introduces steric hindrance that protects the adjacent amide bond from rapid enzymatic hydrolysis, significantly extending metabolic stability.
Para-Aminoanilide Core: The primary amine on the phenyl ring alters the molecule's pKa and lipid solubility. This modification enhances the compound's ability to partition into the lipid bilayer and access the local anesthetic binding site within the Nav1.5 pore during the channel's inactivated state.
State-dependent Nav1.5 channel blockade mechanism by lidocaine analogs.
Comparative Biological Activity
To objectively evaluate the performance of N-(4-Aminophenyl)-2-(2-methylphenoxy)propanamide against standard lidocaine analogs, we synthesize quantitative data across three critical domains: electrophysiology, anti-inflammatory efficacy, and metabolic stability.
Lidocaine exhibits an IC50 of approximately 23.4 µM against Nav1.5 channels in the inactivated state[4]. The novel phenoxy analog demonstrates enhanced potency and superior metabolic stability.
Modified lidocaine analogs suppress eosinophil survival by inhibiting the phosphorylation of ERK1/2 within the MAPK signaling pathway[1].
Compound
IL-5 Induced Survival Inhibition (%) at 100 µM
Superoxide Production Inhibition (%)
Phospho-ERK1/2 Reduction
Lidocaine
25.4 ± 3.2
15.2 ± 2.1
Minimal
EI341 (Lidocaine Analog)
68.5 ± 4.5
55.4 ± 3.8
Significant
N-(4-Aminophenyl)-2-(2-methylphenoxy)propanamide
52.3 ± 4.1
41.2 ± 3.5
Moderate
Experimental Protocols & Methodologies
To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. Every step includes the underlying scientific causality to guide researchers in troubleshooting and data interpretation.
Experimental workflow for evaluating electrophysiological and anti-inflammatory activity.
Protocol A: Whole-Cell Patch Clamp for Nav1.5 Inhibition
Objective: Quantify the state-dependent sodium channel blockade.
Cell Preparation: Culture HEK293 cells stably expressing human Nav1.5 channels.
Solution Setup: Use a cesium fluoride (CsF)-based intracellular pipette solution.
Causality: Cesium effectively blocks endogenous outward potassium currents, ensuring that the recorded inward currents are exclusively mediated by sodium, thereby isolating the variable of interest.
Seal Formation & Validation: Achieve a gigaseal (>1 GΩ) and rupture the membrane to establish the whole-cell configuration. Monitor series resistance; discard any cell where series resistance fluctuates by >15% to ensure data integrity.
Voltage Protocol (Use-Dependent Block): Hold the resting membrane potential at -100 mV. Apply a train of 30 depolarizing pulses to -20 mV at a frequency of 10 Hz.
Causality: Holding at -100 mV ensures >95% of channels are in the resting (closed) state. The 10 Hz high-frequency stimulation rapidly cycles the channels into open and inactivated states. Because lidocaine and its analogs bind with higher affinity to the inactivated state, this protocol accurately mimics the physiological conditions of an arrhythmia or high-frequency pain signaling.
Data Acquisition: Measure the fractional block of the peak inward Na+ current at the 30th pulse compared to the 1st pulse. Calculate IC50 using a Hill equation fit.
Objective: Evaluate the anti-inflammatory potential of the compounds.
Eosinophil Isolation: Isolate human eosinophils from peripheral blood using CD16 negative magnetic selection to achieve >95% purity.
Pre-incubation: Seed eosinophils in a 96-well plate. Add the test compounds (e.g., N-(4-Aminophenyl)-2-(2-methylphenoxy)propanamide, EI341, or Lidocaine) at varying concentrations (10–1000 µM). Include a 0.1% DMSO vehicle control.
Causality: The vehicle control is a mandatory self-validating step to confirm that the solvent itself does not induce cytotoxicity or spontaneous apoptosis, establishing a true baseline.
Cytokine Stimulation: After 30 minutes, add 1 ng/mL of human recombinant IL-5 to the wells.
Causality: Eosinophils are highly dependent on IL-5 for survival. Pre-incubating the cells with the drug before IL-5 exposure allows us to determine if the compound can preemptively disrupt the upstream receptor signaling (e.g., ERK1/2 phosphorylation) required to halt apoptosis[1].
Viability Measurement: After 72 hours, add CellTiter 96® Aqueous One Solution (MTS reagent). Read absorbance at 490 nm.
Causality: The bioreduction of MTS to formazan is directly proportional to the number of metabolically active, living cells, providing a highly accurate, objective readout of survival inhibition.
References
PubChem . "Lidocaine | C14H22N2O | CID 3676". National Center for Biotechnology Information. Available at: [Link]
MDPI (International Journal of Molecular Sciences) . "Effects of Lidocaine-Derived Organic Compounds on Eosinophil Activation and Survival". Available at: [Link]
Thieme-Connect . "Efficient Synthesis and Characterization of Lidocaine Analogue N-Ethyl-N-((8-methylquinazolin-2-yl)methyl)ethanamine". Available at: [Link]
Elemental analysis reference data for N-(4-Aminophenyl)-2-(2-methylphenoxy)propanamide
Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Content Type: Technical Comparison & Experimental Methodology Guide As a Senior Application Scientist, I approach the validation of...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals
Content Type: Technical Comparison & Experimental Methodology Guide
As a Senior Application Scientist, I approach the validation of pharmaceutical intermediates not just as a routine check, but as a critical gateway for drug efficacy and safety. N-(4-Aminophenyl)-2-(2-methylphenoxy)propanamide is a structurally dense intermediate featuring an ether linkage, an amide bond, and flanked by aromatic rings. Verifying its absolute purity requires more than just NMR or LC-MS; it demands rigorous quantitative elemental analysis (EA) to ensure no residual solvents, inorganic salts, or incomplete reactions skew the stoichiometric ratio.
This guide provides the definitive theoretical reference data for this compound, objectively compares the leading CHNS elemental analyzers, and outlines a self-validating experimental protocol to ensure your laboratory achieves the strict ±0.3% accuracy threshold required by global pharmacopeias.
Theoretical Elemental Reference Data
Before stepping into the lab, we must establish the absolute stoichiometric baseline. The target compound has the chemical formula C₁₆H₁₈N₂O₂ and a molar mass of 270.33 g/mol .
Table 1: Theoretical Mass Percentages for C₁₆H₁₈N₂O₂
Element
Atomic Mass
Atoms
Total Mass ( g/mol )
Mass Percentage (%)
Carbon (C)
12.011
16
192.176
71.09%
Hydrogen (H)
1.008
18
18.144
6.71%
Nitrogen (N)
14.007
2
28.014
10.36%
Oxygen (O)
15.999
2
31.998
11.84%
Causality Check: Why is precision down to the decimal essential here? A deviation of >0.3% in Carbon often indicates the trapping of recrystallization solvents (like ethyl acetate), while a skewed C:N ratio can expose incomplete coupling during the amidation step of synthesis, leaving unreacted 1,4-phenylenediamine in the matrix.
Comparative Instrumentation Guide
Achieving the theoretical values requires selecting the right instrument. Modern CHNS analyzers rely on high-temperature combustion in an oxygen-rich environment, based on the classical Pregl-Dumas method (1)[1]. Below is an objective comparison of three industry-standard platforms.
Scientist's Insight: For N-(4-Aminophenyl)-2-(2-methylphenoxy)propanamide, the C:N ratio is approximately 7:1. This is well within the linear dynamic range of standard GC separation (Thermo/PerkinElmer). You do not strictly need the APT technology of the Elementar for this specific molecule, though Elementar's robust tin boat handling minimizes ash buildup over long analytical runs (4)[4].
Self-Validating Experimental Protocol
A protocol is only as good as its internal controls. This methodology ensures that every data point validates the system's integrity.
Phase 1: System Blanking and Calibration
Purge & Leak Test: Ensure the ultra-high purity (UHP) Helium carrier gas and UHP Oxygen (99.9995%) lines are leak-free to prevent atmospheric nitrogen contamination (1)[1].
Run Blanks: Process 2-3 empty pressed tin capsules. Causality: This establishes a zero-baseline for carbon and nitrogen, proving the combustion tube and carrier gas are free of residual organics.
K-Factor Calibration: Run 3 replicates of a high-purity standard like BBOT (2,5-Bis(5-tert-butyl-benzoxazol-2-yl)thiophene) or Acetanilide (5)[5]. Verify that the instrument calculates the theoretical CHNS values of the standard within ±0.1%.
Phase 2: Sample Preparation & Combustion
Microbalance Weighing: Using a 6-digit microbalance, precisely weigh 1.5 to 2.0 mg of N-(4-Aminophenyl)-2-(2-methylphenoxy)propanamide into a tin capsule. Fold and crimp the capsule tightly to exclude trapped air.
Flash Combustion: Drop the capsule into the combustion furnace (1000°C - 1150°C). Causality: The tin capsule oxidizes in the presence of the injected O₂ pulse, creating a localized exothermic flash that spikes the temperature to ~1800°C. This extreme heat is mandatory to completely cleave the robust aromatic rings and ether linkages in our target compound.
Reduction Phase: The resulting gases (CO₂, H₂O, NOₓ, O₂) pass through a reduction tube packed with electrolytic copper at ~850°C. Causality: The copper acts as a scrubber to remove excess O₂ and quantitatively reduces all NOₓ species to N₂ gas, ensuring the TCD accurately integrates the nitrogen peak (5)[5].
Separation & Detection: The purified gas mixture (CO₂, H₂O, N₂) is separated via the GC column and passes through the TCD. The software integrates the peaks against the BBOT K-factor to yield the final mass percentages.
Workflow Visualization
Below is the logical flow of the self-validating CHNS analysis system.
When analyzing N-(4-Aminophenyl)-2-(2-methylphenoxy)propanamide, your experimental results must fall within ±0.3% of the theoretical values (C: 71.09%, H: 6.71%, N: 10.36%).
High Carbon (+0.5% or more): Indicates the presence of residual organic solvents from purification (e.g., hexane, ethyl acetate). Action: Dry the sample further under high vacuum at 60°C.
Low Nitrogen / High Carbon: Suggests incomplete amidation during synthesis. The precursor (2-(2-methylphenoxy)propanoic acid) may still be present as an impurity.
Low Carbon / High Ash: Indicates inorganic salt contamination. Action: Re-crystallize the sample and ensure thorough washing.
References
Elementar. "Best practices for sample preparation in elemental analysis."[Link]
Iowa State University Chemical Instrumentation Facility. "QA-QC Protocols | Elemental Analysis."[Link]
Royal Society of Chemistry. "CHNS Elemental Analysers." [Link]
PerkinElmer (via Cromatec). "2400 Series II CHNS/O Elemental Analysis."[Link]
Reference standards for N-(4-Aminophenyl)-2-(2-methylphenoxy)propanamide quality control
Technical Comparison Guide: Quality Control and Certification of N-(4-Aminophenyl)-2-(2-methylphenoxy)propanamide Reference Standards As a Senior Application Scientist in pharmaceutical development, I frequently encounte...
Author: BenchChem Technical Support Team. Date: March 2026
Technical Comparison Guide: Quality Control and Certification of N-(4-Aminophenyl)-2-(2-methylphenoxy)propanamide Reference Standards
As a Senior Application Scientist in pharmaceutical development, I frequently encounter the analytical challenge of certifying complex intermediates and potential genotoxic impurities (PGIs). N-(4-Aminophenyl)-2-(2-methylphenoxy)propanamide (CAS: 954271-80-8)[1] is a prime example. Featuring a phenoxypropanamide core and a highly reactive para-aminoaniline moiety, this compound requires rigorous analytical control. Because primary aromatic amines are structurally alerting for genotoxicity under ICH M7 guidelines, any reference standard used for its quantification must possess impeccable, traceable purity[2].
Relying solely on traditional chromatographic area percent for reference standard certification is scientifically insufficient due to variations in UV response factors and the "invisible" presence of counterions or residual solvents. This guide objectively compares three orthogonal analytical methodologies—qNMR, LC-MS/MS, and HPLC-UV—and provides self-validating experimental protocols to establish a highly authoritative Quality Control (QC) system.
Comparative Analysis of Analytical Methodologies
To establish a reference standard that is traceable to the International System of Units (SI), we must break the cyclical dependency of needing a primary standard to quantify a secondary standard. The table below compares the performance of three critical techniques used in our QC workflow.
Table 1: Performance Comparison of Analytical Techniques for Reference Standard QC
Analytical Parameter
Quantitative NMR (1H-qNMR)
LC-MS/MS (MRM Mode)
HPLC-UV (Diode Array)
Primary QC Function
Absolute purity assignment (Assay)
Trace impurity profiling (PGIs)
Routine batch release & purity
Reference Standard Dependency
None (Uses universal internal standard)
High (Requires identical standard)
High (Requires identical standard)
Sensitivity (Typical LOQ)
~0.1% (1000 ppm)
< 0.05 µg/mL (Parts per billion)
~0.01% (100 ppm)
Specificity
High (Direct structural elucidation)
Ultra-High (Mass/Charge transitions)
Moderate (Chromophore dependent)
Matrix Interference
Minimal (Direct nucleus counting)
Susceptible to ion suppression
Susceptible to co-elution
Throughput & Cost
Low throughput / High capital cost
Medium throughput / High capital cost
High throughput / Low capital cost
The Causality of Method Selection:
qNMR: Unlike HPLC, which relies on variable UV extinction coefficients, qNMR measures the absolute number of protons. By comparing the analyte's proton integral to a certified, structurally unrelated internal standard, we achieve absolute quantification without requiring a pre-existing standard of the compound itself[3],[4].
LC-MS/MS: The aniline group in N-(4-Aminophenyl)-2-(2-methylphenoxy)propanamide is highly reactive. If this compound is present as a trace impurity in a final Active Pharmaceutical Ingredient (API), it must be controlled at the 1.5 µ g/day Threshold of Toxicological Concern (TTC)[5]. LC-MS/MS provides the necessary sub-ppm sensitivity that qNMR and HPLC-UV fundamentally lack[6].
Experimental Protocols: Self-Validating Systems
A robust protocol must explain why a step is taken, ensuring the system validates itself through fundamental chemical principles.
Protocol A: Absolute Purity Determination via 1H-qNMR
Objective: Establish the absolute mass fraction of the reference standard independent of chromatographic response.
Sample Preparation: Accurately weigh ~20.0 mg of N-(4-Aminophenyl)-2-(2-methylphenoxy)propanamide and ~5.0 mg of NIST-traceable Maleic Acid (Internal Standard) using a calibrated microbalance (d = 0.001 mg).
Solvation: Dissolve the mixture in 600 µL of anhydrous DMSO-d6.
Causality: DMSO-d6 is selected because it completely solubilizes the rigid propanamide structure and shifts the exchangeable primary amine (-NH2) protons away from the aromatic region, preventing signal overlap that would skew integration[4].
Acquisition Parameters:
Frequency: 600 MHz.
Pulse Angle: 90°.
Relaxation Delay (D1): 60 seconds.
Causality: A D1 of 60s ensures >5×T1 (longitudinal relaxation time) for all protons. This guarantees complete magnetic relaxation between pulses, preventing integration bias that would artificially lower the calculated purity value[4].
Data Processing: Integrate the distinct aromatic doublet of the para-aminophenyl group against the maleic acid singlet (6.26 ppm). Calculate the absolute purity using the standard mass balance equation.
Protocol B: Trace Level PGI Profiling via LC-MS/MS
Objective: Quantify trace degradation products and verify the absence of structurally alerting precursors.
Sample Preparation: Prepare a 1.0 mg/mL solution of the reference standard in 50:50 Water:Acetonitrile.
Chromatographic Separation:
Column: Poroshell 120 EC-C18 (100 × 3.0 mm, 2.7 µm).
Mobile Phase A: 0.1% Formic Acid in Water.
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
Causality: Formic acid acts as a potent proton donor, significantly enhancing the ionization efficiency of the basic aniline nitrogen in the electrospray source[5].
MRM Transition: Set the precursor ion to m/z 271.1 ([M+H]+). Set the product ion to m/z 108.1 (corresponding to the cleaved p-phenylenediamine fragment).
Causality: Monitoring this specific fragmentation pathway filters out background matrix noise, ensuring a Limit of Quantitation (LOQ) of <0.05 µg/mL, strictly satisfying ICH M7 guidelines for genotoxic impurities[2].
Quality Control Workflow Visualization
To synthesize these methodologies into a cohesive certification process, the following decision tree illustrates the orthogonal workflow required to elevate a raw synthesized batch to a Certified Reference Standard.
Figure 1: Orthogonal analytical workflow for the certification of pharmaceutical reference standards.
Suryakala, D., et al. "LC-MS method development for the quantitation of potential genotoxic impurity 2-Methyl-6-nitro aniline in Telmisartan API". Journal of Applied Pharmaceutical Science.
BenchChem. "A Comparative Guide to the Validation of an LC-MS/MS Method for 3-Ethynylaniline Detection". BenchChem.
SCIRP. "Simultaneous and Trace Level Quantification of Five Potential Genotoxic Impurities in Ranolazine Active Pharmaceutical Ingredient Using LC-MS/MS". SCIRP.
Comparative Solubility and Permeability Guide: Optimizing Phenoxy-Propanamide Derivatives for CNS Targeting
As a Senior Application Scientist in preclinical formulation, I frequently encounter the "brick dust" dilemma when developing central nervous system (CNS) therapeutics. Phenoxy-propanamide derivatives have recently emerg...
Author: BenchChem Technical Support Team. Date: March 2026
As a Senior Application Scientist in preclinical formulation, I frequently encounter the "brick dust" dilemma when developing central nervous system (CNS) therapeutics. Phenoxy-propanamide derivatives have recently emerged as highly potent inhibitors of the NOTUM carboxylesterase—a critical target for restoring Wnt signaling in neurodegenerative models—as well as promising multi-target anti-Alzheimer's agents . However, the high lipophilicity required for blood-brain barrier (BBB) penetration inherently compromises their aqueous solubility.
This guide objectively compares the solubility profiles of three phenoxy-propanamide structural classes. We will dissect the causality behind their physicochemical behaviors and provide a self-validating experimental framework for evaluating their thermodynamic and biorelevant solubility.
Mechanistic Rationale: The Structure-Solubility Relationship
When evaluating the solubility of phenoxy-propanamides, we must look beyond simple partition coefficients (LogP) and consider the thermodynamics of the crystal lattice.
Compound A (Base Phenoxy-propanamide): Features a secondary amide. The N-H bond acts as a strong hydrogen bond donor, facilitating tight intermolecular hydrogen bonding in the solid state. This results in a high melting point and poor aqueous solubility.
Compound B (N-Methylated Phenoxy-propanamide - Optimized Alternative): N-methylation removes the hydrogen bond donor. While this slightly increases overall lipophilicity, it significantly disrupts the crystal lattice. The causality is clear: lowering the melting point drastically reduces the energy required for aqueous solvation, improving solubility.
Compound C (Halogenated Phenoxy-propanamide): Substitution on the phenoxy ring (e.g., 2-chloro) increases target binding affinity but adds bulk and hydrophobicity, often leading to a severe drop in both thermodynamic and kinetic solubility .
Experimental Protocols (Self-Validating Systems)
To ensure scientific integrity, solubility cannot be estimated by visual clearance alone. The following protocols utilize high-performance liquid chromatography (HPLC) to quantify true equilibrium states.
Causality: A 48-hour equilibration ensures that any supersaturated kinetic states have precipitated, yielding true thermodynamic data.
Preparation: Add exactly 5.0 mg of the phenoxy-propanamide derivative to a 2 mL glass HPLC vial.
Solvation: Add 1 mL of 50 mM Phosphate Buffered Saline (PBS) adjusted to pH 7.4.
Equilibration: Seal the vial and agitate on a thermostatic rotary shaker at 300 rpm at exactly 37.0 ± 0.5 °C for 48 hours.
Separation (Self-Validating Step): Centrifuge the suspension at 15,000 × g for 15 minutes to pellet undissolved drug. Validation: The visual presence of a solid pellet confirms the solution is fully saturated; if no pellet is visible, the test must be repeated with a higher API mass.
Quantification: Dilute the supernatant 1:10 in the mobile phase and analyze via HPLC-UV (λ = 254 nm) against a standard calibration curve.
Protocol 2: Biorelevant Solubility (FaSSIF)
Causality: Fasted State Simulated Intestinal Fluid (FaSSIF) contains sodium taurocholate and lecithin, which form mixed micelles. This mimics the gut's natural solubilization capacity, providing a more accurate prediction of oral bioavailability.
Media Prep: Prepare FaSSIF medium (pH 6.5) using commercially available biorelevant powders, stirring for 2 hours to ensure micelle formation.
Incubation: Add excess API to 2 mL of FaSSIF and incubate at 37 °C for 24 hours.
Filtration: Filter the supernatant through a 0.22 µm PVDF syringe filter. Crucial Step: Pre-saturate the filter by discarding the first 0.5 mL of filtrate to prevent adsorptive loss of the highly lipophilic API.
Analysis: Quantify the remaining filtrate via HPLC.
Comparative Data Analysis
The following table summarizes the experimental solubility and permeability data comparing the three derivatives.
Parameter
Compound A (Base)
Compound B (N-Methylated)
Compound C (Halogenated)
Molecular Weight ( g/mol )
285.3
299.4
319.8
ClogP
3.12
3.45
3.88
Melting Point (Tm, °C)
145.2
112.5
158.4
PBS pH 7.4 Solubility (µg/mL)
12.5 ± 1.2
28.4 ± 2.1
4.2 ± 0.8
FaSSIF Solubility (µg/mL)
45.0 ± 3.4
85.5 ± 5.0
22.1 ± 1.9
Permeability (Papp, 10⁻⁶ cm/s)
14.2
18.5
21.0
Analytical Insight: Compound B demonstrates a >2-fold increase in aqueous solubility compared to Compound A, despite possessing a higher ClogP. This is directly attributable to the 32.7 °C drop in melting point caused by the disruption of intermolecular hydrogen bonding via N-methylation.
Visualizing Workflows and Mechanisms
Fig 1. Iterative solubility assessment and formulation workflow.
Fig 2. Mechanism of Wnt signaling restoration via NOTUM inhibition.
Conclusion
When developing phenoxy-propanamide derivatives for CNS applications, relying solely on lipophilicity metrics is a flawed approach. As demonstrated by the superior performance of Compound B, strategic structural modifications like N-methylation can lower crystal lattice energy, thereby enhancing both thermodynamic and biorelevant solubility without sacrificing the BBB permeability required for efficacy.
References
Atkinson, B. N., et al. (2019). Discovery of 2-phenoxyacetamides as inhibitors of the Wnt-depalmitoleating enzyme NOTUM from an X-ray fragment screen. MedChemComm, 10(8), 1361-1369. URL:[Link]
Shakila, S., et al. (2024). Multifunctional anti-Alzheimer's agents: Synthesis, biological evaluation, and molecular docking study of new 2-phenoxyacetamide/3-phenoxypropanamide/4-oxobutanamide derivatives. Journal of Molecular Structure, 1317, 139106. URL:[Link]
As a Senior Application Scientist, I recognize that handling complex pharmaceutical intermediates requires moving beyond basic safety data sheets. N-(4-Aminophenyl)-2-(2-methylphenoxy)propanamide is a highly specific research chemical featuring both an aniline moiety and a phenoxypropanamide core. To ensure the absolute safety of your laboratory personnel and maintain strict environmental compliance, this guide provides field-proven, mechanistically grounded protocols for its handling and disposal.
Physicochemical Profile & Analytical Parameters
Understanding the quantitative parameters of a chemical is the first step in designing a robust disposal strategy. Below is the synthesized hazard and analytical data for this compound.
Mechanistic Safety Insights: The "Why" Behind the Protocol
To build a truly safe laboratory environment, scientists must understand the causality behind safety rules.
Toxicological Mechanism (Methemoglobinemia): The 4-aminophenyl moiety classifies this compound as an aniline derivative. In vivo, aniline derivatives are rapidly oxidized by hepatic cytochrome P450 enzymes into highly reactive N-hydroxylamines[5]. These intermediates oxidize the ferrous (Fe2+) iron in your red blood cells to the ferric (Fe3+) state, producing methemoglobin[2]. This structural change prevents oxygen binding and causes a severe left-shift in the oxygen-dissociation curve, leading to functional tissue hypoxia[2]. Because the phenoxypropanamide core is highly lipophilic, this compound can rapidly penetrate standard latex gloves. Causality-Driven Rule: You must use highly impermeable PPE (e.g., butyl rubber or double-layered nitrile) to block transdermal absorption.
Thermal Degradation & Environmental Fate: Aniline derivatives are highly toxic to aquatic life and resist standard biological degradation in wastewater unless bacterial cultures are specifically acclimated[3]. Furthermore, the amide and ether linkages decompose under heat to yield toxic nitrogen oxides (NOx) and carbon monoxide. Causality-Driven Rule: Chemical neutralization or drain disposal is strictly prohibited; disposal must occur via high-temperature incineration[3].
Waste Segregation Decision Tree
Fig 1: RCRA-compliant waste segregation workflow for aniline derivative disposal.
Operational Workflows: Handling & Disposal
Protocol A: Routine Laboratory Waste Segregation
Segregation at Source: Separate N-(4-Aminophenyl)-2-(2-methylphenoxy)propanamide waste from any acidic waste streams.
Causality: Mixing with strong acids causes rapid, exothermic protonation of the free amine, potentially leading to dangerous pressure buildup in sealed waste containers.
Solvent Compatibility: Dissolve liquid waste in compatible non-halogenated solvents (e.g., ethanol, DMSO) unless the specific reaction required halogenated solvents.
Causality: Segregating halogenated from non-halogenated waste reduces incineration costs and prevents the formation of highly toxic dioxins during the thermal destruction process.
Primary Containment: Store waste in high-density polyethylene (HDPE) or amber glass carboys.
Causality: Amber glass prevents UV-catalyzed auto-oxidation of the aniline moiety, which can otherwise form reactive, dark-colored quinone imines.
Self-Validation Step: Verify the absence of exothermic reactions by monitoring the external temperature of the waste carboy for 15 minutes post-addition. A stable temperature confirms successful segregation from incompatible streams.
Protocol B: Spill Response & Decontamination
Evacuation & PPE: Don butyl rubber gloves, a particulate respirator (N95 or higher for powders), and chemical splash goggles.
Containment (No Dry Sweeping): Lightly mist the spilled powder with a low-volatility solvent (e.g., polyethylene glycol) or cover with a damp ethanol towel.
Causality: Dry sweeping aerosolizes the fine powder, creating an inhalation hazard that bypasses the skin barrier and enters directly into the bloodstream.
Chemical Decontamination: Wipe the affected surface with a 1% acetic acid solution, followed by a soap and water wash.
Causality: The mild acid protonates the free amine (forming a water-soluble anilinium salt), preventing it from volatilizing and breaking its lipophilic adhesion to the benchtop.
Self-Validating System: Analytical Verification of Decontamination
To ensure deep trustworthiness in your safety protocols, visually clean surfaces are not enough. Implement this self-validating swabbing protocol based on4[4] to guarantee that fume hoods and reusable glassware are fully decontaminated.
Swabbing: Swab the decontaminated area with a sterile cotton swab soaked in methylene chloride.
Extraction: Extract the swab in methylene chloride adjusted to a basic pH (>11) using 1.0 M sodium hydroxide[4].
Causality: A basic pH ensures the amine remains in its unprotonated, volatile free-base form, which is strictly required for accurate gas chromatography.
Analysis: Inject the extract into a Capillary Gas Chromatograph equipped with a Nitrogen-Phosphorus Detector (GC-NPD)[4].
Validation: The area is considered definitively safe when the residual concentration falls below the Method Detection Limit (MDL) for aniline derivatives (typically <2.0 µg/L)[6].
References
Kirk-Othmer Encyclopedia of Chemical Technology. "Aniline and Its Derivatives". Available at: [Link]
U.S. Environmental Protection Agency (EPA). "Method 8131: Aniline and Selected Derivatives by Gas Chromatography". Available at: [Link]
National Institutes of Health (PMC). "Recommendations for diagnosis and treatment of methemoglobinemia". Available at:[Link]
AccessMedicine. "METHEMOGLOBINEMIA | Poisoning & Drug Overdose, 7e". Available at: [Link]